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12-Methyl-1,2,3,4-tetrahydrochrysene

Cat. No.: B1145298
CAS No.: 214598-54-6
M. Wt: 246.35
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Description

12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C 19 H 18 and a molecular weight of 246.35 g/mol . This compound features a partially hydrogenated chrysene core with a methyl substituent, a structure of significant interest in organic chemistry and environmental research. PAHs and their alkylated derivatives are widely studied as environmental pollutants . Research on related methylated and ethylated chrysene compounds indicates their utility in photochemical studies, such as investigating UVA light-induced lipid peroxidation, a process linked to oxidative stress and cytotoxicity . The structural modification of the parent chrysene skeleton by methylation alters its physicochemical properties, making it a valuable subject for structure-activity relationship (SAR) studies. Researchers use such compounds to explore how the position and nature of alkyl substituents affect the phototoxicity and biological activity of PAHs . The provided SMILES code is CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4 . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₉H₁₈ B1145298 12-Methyl-1,2,3,4-tetrahydrochrysene CAS No. 214598-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

12-methyl-1,2,3,4-tetrahydrochrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18/c1-13-12-19-16-8-3-2-6-14(16)10-11-18(19)17-9-5-4-7-15(13)17/h2-3,6,8,10-12H,4-5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULYHPJDPMJNIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 12-Methyl-1,2,3,4-tetrahydrochrysene: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical nature, potential synthetic routes, and expected biological activities of 12-Methyl-1,2,3,4-tetrahydrochrysene.

Physicochemical Properties of the Core Structure: 1,2,3,4-Tetrahydrochrysene

The fundamental properties of the 1,2,3,4-tetrahydrochrysene core are crucial for understanding the behavior of its methylated derivatives. The addition of a methyl group at the 12-position is expected to slightly increase its molecular weight and lipophilicity.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene

PropertyValueSource
CAS Number 2091-90-9Cheméo, NIST WebBook[1][2]
Molecular Formula C₁₈H₁₆Cheméo, NIST WebBook[1][2]
Molecular Weight 232.32 g/mol Cheméo, NIST WebBook[1][2]
LogP (Octanol/Water Partition Coefficient) 4.872Cheméo[1]
Water Solubility (log₁₀WS) -6.58 mol/LCheméo[1]
Standard Gibbs Free Energy of Formation (ΔfG°) 453.86 kJ/molCheméo[1]
Enthalpy of Formation at Standard Conditions (ΔfH°gas) 256.39 kJ/molCheméo[1]
Enthalpy of Fusion at Standard Conditions (ΔfusH°) 24.25 kJ/molCheméo[1]
Enthalpy of Vaporization at Standard Conditions (ΔvapH°) 63.60 kJ/molCheméo[1]
Critical Pressure (Pc) 2545.61 kPaCheméo[1]
McGowan's Characteristic Volume (McVol) 190.940 ml/molCheméo[1]

Synthesis and Production

While a specific, validated synthesis for this compound has not been published, a plausible synthetic strategy can be devised based on established methods for creating substituted PAHs. A common approach involves the cyclization of appropriately substituted precursors.

Hypothetical Synthetic Pathway

A potential route to this compound could involve a multi-step synthesis starting from commercially available building blocks. The key step would likely be an acid-catalyzed cyclization or a transition-metal-catalyzed cross-coupling reaction to form the chrysene core, followed by a selective reduction of one of the aromatic rings.

Synthetic_Workflow cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Modification Precursor_A Methylated Naphthalene Derivative Coupling_Reaction Coupling to form Stilbenoid Intermediate Precursor_A->Coupling_Reaction Suzuki or Stille Coupling Precursor_B Substituted Phenyl Derivative Precursor_B->Coupling_Reaction Cyclization Photochemical or Acid-Catalyzed Cyclization Coupling_Reaction->Cyclization Reduction Selective Hydrogenation Cyclization->Reduction Final_Product This compound Reduction->Final_Product

A plausible synthetic workflow for this compound.
General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar polycyclic aromatic hydrocarbons.

  • Step 1: Precursor Coupling. A palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Stille coupling) would be employed to connect a suitably functionalized methylnaphthalene derivative with a substituted phenyl boronic acid or stannane. The reaction would typically be carried out in an inert solvent such as toluene or dioxane, with a suitable base (e.g., K₂CO₃ or CsF) and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Step 2: Cyclization. The resulting stilbenoid intermediate would undergo cyclization to form the chrysene core. This can be achieved either through a photochemical Mallory reaction, involving irradiation with UV light in the presence of an oxidizing agent like iodine, or through an acid-catalyzed cyclization using a strong acid such as polyphosphoric acid (PPA).

  • Step 3: Selective Reduction. The resulting 12-methylchrysene would then be selectively hydrogenated to yield this compound. This can be achieved using a heterogeneous catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, with careful control of reaction time and temperature to avoid over-reduction of the other aromatic rings.

  • Step 4: Purification. The final product would be purified using column chromatography on silica gel, followed by recrystallization to obtain the pure compound. Characterization would be performed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Biological Activity and Toxicology

The biological activity of this compound has not been directly studied. However, based on the known activities of related methylated PAHs, several potential biological effects can be anticipated.

Potential Estrogenic Activity

Several methylated PAHs have been shown to exhibit estrogenic activity.[3] It is plausible that this compound or its metabolites could interact with estrogen receptors, potentially leading to endocrine-disrupting effects.

Carcinogenicity and Mutagenicity

Polycyclic aromatic hydrocarbons are a well-known class of carcinogens and mutagens.[4][5][6][7] Their toxicity is often dependent on metabolic activation by cytochrome P450 enzymes to form reactive diol epoxides, which can then form adducts with DNA, leading to mutations and potentially cancer. The position of the methyl group can significantly influence the metabolic activation pathway and, consequently, the carcinogenic potential of the molecule.

PAH_Toxicity_Pathway PAH Parent PAH (e.g., this compound) Metabolic_Activation Metabolic Activation (Cytochrome P450) PAH->Metabolic_Activation Diol_Epoxide Reactive Diol Epoxide Intermediate Metabolic_Activation->Diol_Epoxide DNA_Adduct DNA Adduct Formation Diol_Epoxide->DNA_Adduct Mutation Genetic Mutations DNA_Adduct->Mutation Cancer Cancer Initiation Mutation->Cancer

Generalized pathway for the metabolic activation and carcinogenicity of PAHs.
General Protocol for In Vitro Estrogenicity Assay

To assess the potential estrogenic activity of this compound, a reporter gene assay, such as the VM7Luc4E2 transactivation assay, could be employed.[3]

  • Cell Culture: Human breast cancer cells (e.g., VM7) stably transfected with an estrogen-responsive luciferase reporter gene are cultured in appropriate media.

  • Compound Exposure: The cells are treated with a range of concentrations of the test compound (this compound) for a specified period (e.g., 24 hours). A known estrogen, such as 17β-estradiol, is used as a positive control.

  • Lysis and Luciferase Assay: After incubation, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luciferase activity is normalized to the total protein concentration in each sample. The dose-response curve is plotted, and the EC₅₀ (half-maximal effective concentration) is calculated to determine the estrogenic potency of the compound.

Analytical Methods

The detection and quantification of this compound in various matrices would likely rely on chromatographic techniques coupled with mass spectrometry, which are standard for the analysis of PAHs.

General Protocol for GC-MS Analysis
  • Sample Preparation: For solid samples (e.g., soil, tissue), extraction with an organic solvent (e.g., hexane, dichloromethane) using methods such as Soxhlet extraction or pressurized liquid extraction is necessary. The extract is then concentrated and may require a cleanup step using solid-phase extraction (SPE) to remove interfering substances.

  • Gas Chromatography (GC): The prepared sample is injected into a gas chromatograph equipped with a capillary column suitable for PAH separation (e.g., a 5% phenyl-methylpolysiloxane column). The oven temperature is programmed to ramp up to achieve separation of the analytes.

  • Mass Spectrometry (MS): The eluting compounds from the GC are introduced into a mass spectrometer, typically operated in electron ionization (EI) mode. The mass spectrometer is set to scan a specific mass range or to monitor for specific ions characteristic of the target analyte (Selected Ion Monitoring, SIM) for enhanced sensitivity and selectivity.

  • Quantification: Quantification is achieved by comparing the peak area of the analyte to that of an internal standard and using a calibration curve generated from standards of known concentrations.

Conclusion

While "this compound" remains a compound for which specific experimental data is not publicly available, this guide provides a robust framework for understanding its likely properties and behavior. Based on the well-characterized parent compound, 1,2,3,4-tetrahydrochrysene, and the known effects of methylation on other polycyclic aromatic hydrocarbons, it is reasonable to predict that this compound is a lipophilic, non-polar compound. Its synthesis is achievable through established organic chemistry methodologies. Biologically, it warrants investigation for potential estrogenic and carcinogenic activities, which are characteristic of this class of molecules. The protocols outlined in this guide provide a starting point for the empirical investigation of this and other novel methylated PAHs.

References

An In-depth Technical Guide to the Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathways for obtaining 12-Methyl-1,2,3,4-tetrahydrochrysene, a tetracyclic hydrocarbon of interest in medicinal chemistry and materials science. The primary route involves a two-step process: the construction of a key ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete reduction to the target molecule. This guide provides a plausible and detailed synthetic protocol based on established chemical reactions, including the Robinson annulation for the formation of the core structure and established reduction methods such as the Clemmensen and Wolff-Kishner reactions.

Synthetic Strategy Overview

The most direct and logical approach to the synthesis of this compound is outlined below. The strategy hinges on the initial formation of the tetracyclic ketone, which is then deoxygenated to yield the final hydrocarbon product.

Synthetic_Pathway Starting_Materials Naphthyl Derivative + Methyl-substituted Michael Acceptor Intermediate 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one Starting_Materials->Intermediate Robinson Annulation Final_Product This compound Intermediate->Final_Product Carbonyl Reduction (e.g., Clemmensen or Wolff-Kishner)

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

The construction of the tetracyclic ketone intermediate is proposed to proceed via a Robinson annulation reaction. This powerful ring-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.[1][2] In this case, the reaction would occur between a suitable naphthyl derivative (acting as the Michael donor) and a methyl-substituted α,β-unsaturated ketone (acting as the Michael acceptor).

A plausible set of starting materials would be a naphthol or a naphthylamine derivative and 2-methyl-2-cyclohexen-1-one. The annulation would create the fourth ring of the chrysene system.

Experimental Protocol: Robinson Annulation (Proposed)

This protocol is a generalized procedure based on known Robinson annulation reactions and would require optimization for this specific substrate combination.

  • Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen naphthyl derivative (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath and add a strong base (1.1 equivalents), such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the nucleophilic enolate. Stir the mixture at this temperature for 30-60 minutes.

  • Michael Addition: Slowly add a solution of 2-methyl-2-cyclohexen-1-one (1.0 equivalent) in the same anhydrous solvent to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Aldol Condensation and Cyclization: Upon completion of the Michael addition, the reaction is typically heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the tetracyclic enone. This step may require the addition of a catalytic amount of acid or base.

  • Work-up and Purification: After cooling to room temperature, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.

Parameter Value/Condition
Starting Materials Naphthyl derivative, 2-methyl-2-cyclohexen-1-one
Base Sodium hydride (NaH) or Lithium diisopropylamide (LDA)
Solvent Anhydrous Toluene or THF
Reaction Temperature 0 °C to reflux
Reaction Time 12-48 hours
Purification Column Chromatography (Silica Gel)

Table 1: Proposed reaction parameters for the Robinson annulation synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.

Part 2: Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

The final step in the synthesis is the deoxygenation of the ketone at position 1 to a methylene group. Two classical and effective methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).[3][4] The choice between these two methods will depend on the stability of the substrate to strongly acidic or basic environments.

Reduction_Pathways Intermediate 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one Clemmensen Clemmensen Reduction (Zn(Hg), conc. HCl) Intermediate->Clemmensen Wolff_Kishner Wolff-Kishner Reduction (H2NNH2, KOH, heat) Intermediate->Wolff_Kishner Final_Product This compound Clemmensen->Final_Product Wolff_Kishner->Final_Product

Caption: Alternative reduction pathways for the ketone intermediate.

Method A: Clemmensen Reduction

The Clemmensen reduction is particularly effective for aryl-alkyl ketones and is carried out with amalgamated zinc and concentrated hydrochloric acid.[5][6]

  • Preparation of Zinc Amalgam: In a fume hood, treat zinc granules (excess, e.g., 10 equivalents) with a 5% aqueous solution of mercuric chloride (HgCl₂) for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, and a water-immiscible organic solvent such as toluene to help dissolve the substrate.

  • Substrate Addition: Add 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) to the flask.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction to maintain its concentration. Monitor the reaction by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and decant the liquid from the remaining zinc. Separate the organic layer and extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers, wash with water, then with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Parameter Value/Condition
Reagents Amalgamated Zinc (Zn(Hg)), Concentrated Hydrochloric Acid (HCl)
Solvent Toluene
Reaction Temperature Reflux
Reaction Time 24-48 hours
Purification Column Chromatography or Recrystallization

Table 2: Reaction parameters for the Clemmensen reduction.

Method B: Wolff-Kishner Reduction

The Wolff-Kishner reduction is an excellent alternative for substrates that are sensitive to strong acids. It involves the formation of a hydrazone followed by its base-catalyzed decomposition at high temperatures.[4][7]

  • Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 equivalent) in a high-boiling solvent such as diethylene glycol. Add hydrazine hydrate (excess, e.g., 5-10 equivalents) and a strong base such as potassium hydroxide (KOH) pellets (excess, e.g., 4-5 equivalents).

  • Reaction: Heat the mixture to reflux (around 180-200 °C) for 2-4 hours to form the hydrazone. Then, arrange the apparatus for distillation and remove the water and excess hydrazine.

  • Decomposition: Once the temperature of the reaction mixture rises to around 200-220 °C, maintain it at this temperature for another 3-5 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with water. Extract the product with a suitable organic solvent (e.g., ether or toluene). Wash the combined organic extracts with dilute hydrochloric acid to remove any remaining hydrazine, then with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to afford this compound.

Parameter Value/Condition
Reagents Hydrazine Hydrate (H₂NNH₂·H₂O), Potassium Hydroxide (KOH)
Solvent Diethylene Glycol
Reaction Temperature 180-220 °C
Reaction Time 5-9 hours
Purification Column Chromatography or Recrystallization

Table 3: Reaction parameters for the Wolff-Kishner reduction.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving the formation of a key tetracyclic ketone intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one, followed by its complete deoxygenation. While the Robinson annulation provides a powerful and convergent method for constructing the core polycyclic framework, the choice of the subsequent reduction method—Clemmensen under acidic conditions or Wolff-Kishner under basic conditions—offers flexibility depending on the overall functionalities present in more complex derivatives. The protocols outlined in this guide, based on well-established and reliable organic transformations, provide a solid foundation for the laboratory synthesis of this and related polycyclic aromatic hydrocarbons. It is recommended that small-scale trials are conducted to optimize the reaction conditions for yield and purity.

References

An In-depth Technical Guide on the Carcinogenic Potential of Methylated Tetrahydrochrysenes

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Methylated polycyclic aromatic hydrocarbons (PAHs), a class of compounds that includes methylchrysenes, are prevalent environmental contaminants, notably in tobacco smoke and petroleum-derived products.[1] Certain isomers, such as 5-methylchrysene, are potent carcinogens in animal models.[1][2] Their carcinogenicity is not inherent but arises from metabolic activation within the body to highly reactive intermediates that can bind to DNA, forming adducts that lead to mutations and potentially initiate carcinogenesis.[2][3] This guide details the metabolic pathways, experimental evidence, and methodologies used to assess the carcinogenic potential of these compounds.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of methylchrysenes is a multi-step process initiated by metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][4] This process converts the chemically inert parent compound into highly reactive electrophilic metabolites, namely diol epoxides.[2]

The generally accepted metabolic activation pathway for carcinogenic methylchrysenes involves:

  • Epoxidation: The parent hydrocarbon undergoes oxidation by CYP enzymes (primarily CYP1A1 and CYP1B1) to form an epoxide.[2][4]

  • Hydration: The epoxide is then hydrated by epoxide hydrolase to a trans-dihydrodiol.

  • Second Epoxidation: A second epoxidation, again catalyzed by CYP enzymes, occurs on the adjacent double bond, forming a diol epoxide. This diol epoxide is the ultimate carcinogen.

For 5-methylchrysene, the formation of a "bay-region" diol epoxide, specifically (+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I), is considered the major ultimate carcinogenic metabolite.[5] This metabolite is highly reactive and can form stable covalent bonds with cellular macromolecules, most importantly DNA. The formation of DNA adducts, if not repaired, can lead to miscoding during DNA replication, resulting in permanent mutations. An accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can lead to the initiation of cancer.[3]

Metabolic Activation of 5-Methylchrysene 5-Methylchrysene 5-Methylchrysene Arene Oxide Arene Oxide 5-Methylchrysene->Arene Oxide CYP1A1, CYP1B1 trans-1,2-dihydrodiol trans-1,2-dihydrodiol Arene Oxide->trans-1,2-dihydrodiol Epoxide Hydrolase Diol Epoxide (Ultimate Carcinogen) Diol Epoxide (Ultimate Carcinogen) trans-1,2-dihydrodiol->Diol Epoxide (Ultimate Carcinogen) CYP1A1, CYP1B1 DNA Adducts DNA Adducts Diol Epoxide (Ultimate Carcinogen)->DNA Adducts Covalent Binding Cellular Macromolecules (RNA, Protein) Cellular Macromolecules (RNA, Protein) Diol Epoxide (Ultimate Carcinogen)->Cellular Macromolecules (RNA, Protein) Detoxification Detoxification Diol Epoxide (Ultimate Carcinogen)->Detoxification GSH Conjugation (GSTs) Mutations Mutations DNA Adducts->Mutations Faulty DNA Repair/Replication Cancer Initiation Cancer Initiation Mutations->Cancer Initiation

Caption: Metabolic activation of 5-methylchrysene to its ultimate carcinogenic diol epoxide.

Experimental Evidence of Carcinogenicity

The carcinogenic potential of methylchrysenes has been evaluated in various in vivo and in vitro studies. The International Agency for Research on Cancer (IARC) has evaluated several methylchrysene isomers.

IARC Carcinogenicity Ratings:

CompoundIARC GroupClassification Description
Chrysene2BPossibly carcinogenic to humans
5-Methylchrysene-Sufficient evidence in experimental animals
1-Methylchrysene-Inadequate evidence in experimental animals
2-, 3-, 4-, & 6-Methylchrysene-Limited evidence in experimental animals

Data sourced from IARC Monographs.[1]

Summary of Animal Carcinogenicity Studies:

CompoundSpecies/ModelRoute of AdministrationDosing RegimenTumor IncidenceReference
5-MethylchryseneNewborn MiceIntraperitoneal InjectionTotal dose of 56 nmol4.6 lung tumors/mouse, 1.2 liver tumors/mouse[5]
anti-DE-I of 5-MCNewborn MiceIntraperitoneal InjectionTotal dose of 56 nmolSignificantly higher than other metabolites[5]
5-MethylchryseneMouse SkinTopical ApplicationInitiation-promotion assayHigh incidence of malignant skin tumors[1]
2-,3-,4-,6-MethylchryseneMouse SkinTopical ApplicationCarcinogenicity assayIntermediate tumor response[1]
1-MethylchryseneMouse SkinTopical ApplicationCarcinogenicity assayInactive[1]

Experimental Protocols

4.1 In Vivo Carcinogenicity Bioassays

  • Mouse Skin Initiation-Promotion Assay: This is a widely used model to evaluate the carcinogenic potential of chemical compounds.

    • Initiation Phase: A single, sub-carcinogenic dose of the test compound (e.g., a methylchrysene isomer) is applied topically to the shaved backs of mice.

    • Promotion Phase: Starting one to two weeks after initiation, a tumor-promoting agent (e.g., 12-O-tetradecanoylphorbol-13-acetate, TPA) is repeatedly applied to the same area, typically twice a week, for several months.

    • Observation: The animals are monitored regularly for the appearance, number, and size of skin tumors.

    • Histopathology: At the end of the study, skin tumors and other tissues are examined microscopically to determine the incidence of benign and malignant neoplasms.

  • Newborn Mouse Tumorigenicity Assay: This model is sensitive to certain carcinogens and requires smaller amounts of the test substance.

    • Dosing: Newborn mice (within 24-72 hours of birth) are administered the test compound, typically via intraperitoneal injection, over a short period (e.g., three injections in the first 15 days of life).

    • Observation Period: The mice are weaned and observed for an extended period, often up to one year.

    • Necropsy and Histopathology: At the termination of the study, a complete necropsy is performed, and major organs, particularly the liver and lungs, are examined for tumors.

Experimental Workflow for Carcinogenicity Testing cluster_0 Mouse Skin Initiation-Promotion Assay cluster_1 Newborn Mouse Tumorigenicity Assay Initiation Single topical application of test compound Promotion Repeated topical application of tumor promoter (TPA) Initiation->Promotion 1-2 weeks Observation_Skin Monitor for skin tumor development Promotion->Observation_Skin Weeks to months Histopathology_Skin Microscopic examination of skin tumors Observation_Skin->Histopathology_Skin Dosing_Newborn Intraperitoneal injection in newborn mice Observation_Newborn Long-term observation (up to 1 year) Dosing_Newborn->Observation_Newborn Necropsy Necropsy and microscopic examination of organs Observation_Newborn->Necropsy

Caption: Generalized workflows for in vivo carcinogenicity testing of methylchrysenes.

4.2 In Vitro Mutagenicity and Metabolism Assays

  • Ames Test (Bacterial Reverse Mutation Assay): This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.

    • The bacteria are exposed to the test compound, with and without a metabolic activation system (e.g., S9 fraction from rat liver).

    • The mixture is plated on a medium lacking histidine.

    • Only bacteria that have undergone a reverse mutation to restore histidine synthesis will grow and form colonies.

    • The number of revertant colonies is proportional to the mutagenic potential of the compound. Methylchrysenes have been shown to be mutagenic in the presence of a metabolic activation system.[1]

  • In Vitro Metabolism Studies:

    • The test compound is incubated with liver microsomes (from rats, mice, or humans), which contain CYP enzymes.

    • The reaction mixture is supplemented with necessary cofactors like NADPH.

    • After a specific incubation time, the reaction is stopped, and the metabolites are extracted.

    • The metabolites are then separated, identified, and quantified using techniques like High-Performance Liquid Chromatography (HPLC).

Conclusion

While direct evidence for the carcinogenicity of 12-Methyl-1,2,3,4-tetrahydrochrysene is lacking in the available scientific literature, the extensive data on its isomers, particularly 5-methylchrysene, provides a strong basis for concern. The metabolic activation to a bay-region diol epoxide is a well-established mechanism for the carcinogenicity of many polycyclic aromatic hydrocarbons. Any methylated tetrahydrochrysene should be handled with appropriate caution, assuming a potential for metabolic activation and carcinogenic activity until specific toxicological data becomes available. Further research, including in silico modeling, in vitro mutagenicity assays, and, if warranted, in vivo carcinogenicity studies, would be necessary to definitively characterize the risk associated with this compound.

References

Metabolic Activation of 12-Methyl-1,2,3,4-tetrahydrochrysene In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo metabolic studies on 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a predictive overview of its metabolic activation based on established pathways for structurally similar polycyclic aromatic hydrocarbons (PAHs), particularly 5-methylchrysene and chrysene. The proposed methodologies and expected outcomes are extrapolated from existing research on these analogous compounds and are intended to serve as a foundational resource for future investigations.

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon (PAH). While its specific carcinogenicity has not been extensively studied, its structural similarity to known potent carcinogens like 5-methylchrysene suggests a potential for metabolic activation to genotoxic metabolites. This technical guide outlines the probable in vivo metabolic activation pathway of this compound, provides detailed experimental protocols for its investigation, and presents a framework for data analysis and interpretation.

The metabolic activation of PAHs is a critical process that converts these relatively inert compounds into highly reactive electrophiles capable of binding to cellular macromolecules, including DNA. This interaction can lead to the formation of DNA adducts, which, if not repaired, can result in mutations and initiate the process of carcinogenesis. The primary enzymatic machinery responsible for this activation involves the cytochrome P450 (CYP) monooxygenases and epoxide hydrolase.

Proposed Metabolic Activation Pathway

Based on the well-established metabolism of chrysene and 5-methylchrysene, the metabolic activation of this compound is predicted to proceed through the "diol epoxide" pathway. The key steps are illustrated in the diagram below.

Metabolic_Activation_Pathway cluster_phase1 Phase I Metabolism cluster_dna_adduct Genotoxicity 12-M-THC 12-Methyl-1,2,3,4- tetrahydrochrysene Arene_Oxide Arene Oxide Intermediate 12-M-THC->Arene_Oxide CYP1A1, CYP1B1 Dihydrodiol trans-Dihydrodiol Arene_Oxide->Dihydrodiol Epoxide Hydrolase Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) Dihydrodiol->Diol_Epoxide CYP1A1, CYP1B1 DNA_Adduct DNA Adducts Diol_Epoxide->DNA_Adduct Covalent Binding to DNA Mutation Mutations DNA_Adduct->Mutation Replication Error Cancer Cancer Initiation Mutation->Cancer Uncontrolled Cell Growth

Caption: Proposed metabolic activation pathway of this compound.

The initial step involves the oxidation of the aromatic ring system by CYP enzymes, primarily CYP1A1 and CYP1B1, to form an unstable arene oxide. This intermediate is then hydrolyzed by epoxide hydrolase to a more stable trans-dihydrodiol. Subsequent epoxidation of the dihydrodiol by CYP enzymes generates the ultimate carcinogenic metabolite, a diol epoxide. This highly electrophilic species can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.

Experimental Protocols for In Vivo Studies

The following protocols are adapted from established in vivo studies on 5-methylchrysene and other PAHs and can be applied to investigate the metabolic activation of this compound.

Animal Model and Dosing
  • Animal Model: Female ICR mice (6-8 weeks old) are a commonly used model for skin carcinogenesis studies. For systemic metabolism studies, male Sprague-Dawley rats can be utilized.

  • Dosing: this compound can be administered topically to the shaved dorsal skin of mice or via oral gavage or intraperitoneal injection in rats. The dose will depend on the specific study objectives and the toxicity of the compound, which should be determined in preliminary dose-range finding studies. A typical dose for topical application might range from 100 to 500 nmol per mouse.

Sample Collection and Processing
  • Tissue Collection: At selected time points after administration (e.g., 2, 8, 24, 48 hours), animals are euthanized, and target tissues (e.g., skin, liver, lung) are collected.

  • DNA Isolation: DNA is isolated from the tissues using standard phenol-chloroform extraction or commercially available DNA isolation kits. The purity and concentration of the DNA should be determined spectrophotometrically.

  • Metabolite Extraction: For metabolite analysis, tissues are homogenized and extracted with an organic solvent such as ethyl acetate. The organic phase is then evaporated, and the residue is reconstituted in a suitable solvent for analysis.

Analysis of Metabolites and DNA Adducts
  • High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence and/or UV detection is the primary method for separating and quantifying metabolites. A reverse-phase C18 column is typically used with a gradient elution of acetonitrile and water.

  • ³²P-Postlabeling Assay: This highly sensitive method is used to detect and quantify DNA adducts. It involves the enzymatic digestion of DNA to 3'-mononucleotides, enrichment of the adducted nucleotides, labeling with ³²P-ATP, and separation of the labeled adducts by thin-layer chromatography (TLC) or HPLC.

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) can be used to identify the chemical structures of metabolites and DNA adducts with high specificity and sensitivity.

Data Presentation

Quantitative data from in vivo studies should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Hypothetical Levels of this compound Metabolites in Mouse Skin (pmol/mg protein)

Time (hours)Parent Compoundtrans-DihydrodiolDiol Epoxide
250.2 ± 5.15.8 ± 0.70.9 ± 0.1
825.6 ± 3.212.3 ± 1.52.1 ± 0.3
248.1 ± 1.08.5 ± 1.11.5 ± 0.2
482.3 ± 0.43.1 ± 0.50.6 ± 0.1

Table 2: Hypothetical DNA Adduct Levels in Mouse Skin (adducts/10⁸ nucleotides)

Time (hours)Diol Epoxide-DNA Adducts
21.2 ± 0.2
83.5 ± 0.5
242.8 ± 0.4
481.1 ± 0.2

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model (e.g., ICR Mice) Dosing Topical Application of This compound Animal_Model->Dosing Time_Points Time-Course (2, 8, 24, 48h) Dosing->Time_Points Tissue_Collection Tissue Collection (Skin, Liver, Lung) Time_Points->Tissue_Collection DNA_Isolation DNA Isolation Tissue_Collection->DNA_Isolation Metabolite_Extraction Metabolite Extraction Tissue_Collection->Metabolite_Extraction P32_Postlabeling ³²P-Postlabeling (DNA Adducts) DNA_Isolation->P32_Postlabeling HPLC HPLC Analysis (Metabolites) Metabolite_Extraction->HPLC LC_MS LC-MS Analysis (Structure ID) HPLC->LC_MS P32_Postlabeling->LC_MS

Caption: Experimental workflow for in vivo metabolic activation studies.

Logical Relationship of Key Enzymes and Products

Enzyme_Product_Relationship PAH 12-Methyl-1,2,3,4- tetrahydrochrysene CYP1A1_1B1 CYP1A1/1B1 PAH->CYP1A1_1B1 Arene_Oxide Arene Oxide CYP1A1_1B1->Arene_Oxide catalyzes Diol_Epoxide Diol Epoxide CYP1A1_1B1->Diol_Epoxide catalyzes EH Epoxide Hydrolase Dihydrodiol Dihydrodiol EH->Dihydrodiol catalyzes Arene_Oxide->EH Dihydrodiol->CYP1A1_1B1 DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct forms

Caption: Relationship between key enzymes and metabolic products.

Conclusion

While direct experimental data for the in vivo metabolic activation of this compound is currently unavailable, this guide provides a robust predictive framework based on the well-understood metabolism of analogous PAHs. The proposed metabolic pathway, experimental protocols, and analytical methods offer a comprehensive starting point for researchers and drug development professionals to investigate the potential genotoxicity of this compound. Future studies are essential to validate these predictions and to fully characterize the metabolic fate and carcinogenic potential of this compound.

In-depth Technical Guide: Toxicological Profile and Safety Data for 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct toxicological and safety data for 12-Methyl-1,2,3,4-tetrahydrochrysene are not available in the public domain. This guide provides a comprehensive overview of the toxicological profile of structurally related compounds, primarily 5-methylchrysene and its derivatives, to infer a potential toxicological profile for this compound. The information herein should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

The toxicological profile of this compound is largely uncharacterized. However, based on data from analogous methylated polycyclic aromatic hydrocarbons (PAHs), it is prudent to consider this compound as a potential carcinogen and mutagen. The primary mechanism of toxicity for related compounds involves metabolic activation by cytochrome P450 (CYP) enzymes to form highly reactive diol epoxides that can bind to DNA, leading to genotoxicity and tumorigenicity. The position of the methyl group on the chrysene ring system is a critical determinant of carcinogenic potential.

Physicochemical Properties

Specific physicochemical properties for this compound are not documented. The properties of the parent compound, 1,2,3,4-tetrahydrochrysene, are provided below for reference.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrochrysene

PropertyValue
Molecular FormulaC₁₈H₁₆
Molecular Weight232.32 g/mol
CAS Number2091-90-9
AppearanceCrystalline solid
Water SolubilityInsoluble
LogP (Octanol/Water Partition Coefficient)4.872 (Calculated)

Toxicological Data (from Analogs)

No quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) are available for this compound. The following sections summarize data from structurally similar compounds.

Carcinogenicity

While no direct carcinogenicity studies on this compound were found, "11-methyl-1,2,3,4-tetrahydrochrysen-1-one" is noted as a "questionable carcinogen with experimental neoplastigenic and tumorigenic data".[1] The fully aromatic analog, 5-methylchrysene, is a known potent carcinogen.[2] The carcinogenicity of methylchrysenes is highly dependent on the methyl group's position, which influences the formation of tumorigenic metabolites.

Mutagenicity

Mutation data has been reported for "11-methyl-1,2,3,4-tetrahydrochrysen-1-one".[1] Studies on 5-methylchrysene derivatives have shown that metabolic activation is required for mutagenic activity. For instance, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene is a highly potent mutagen in Salmonella typhimurium strain TA100.[3] Conversely, a closer structural analog, 5-(hydroxymethyl)-1,2,3,4-tetrahydrochrysene, was found to be less mutagenic than its aromatic counterpart, 5-methylchrysene.[4] This suggests that saturation of one of the benzene rings and oxidation of the methyl group may reduce mutagenic potential.

Table 2: Mutagenicity Data for 5-Methylchrysene Analogs

CompoundMutagenicity in S. typhimurium TA100
anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene7400 revertants/nmol[3]
anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene1100 revertants/nmol[3]
5-(hydroxymethyl)-1,2,3,4-tetrahydrochryseneLess mutagenic than 5-methylchrysene[4]

Metabolism and Toxicokinetics

The metabolism of this compound has not been studied. However, research on 5-methylchrysene and 6-methylchrysene indicates that they are metabolized by human hepatic and pulmonary cytochrome P450 enzymes, particularly CYP1A1, CYP1A2, and CYP3A4.[2] The metabolic process for these compounds involves oxidation of the aromatic rings and the methyl group. A key activation step is the formation of dihydrodiol epoxides in the "bay region" of the molecule, which are ultimate carcinogens.

The proposed metabolic activation pathway for methylchrysenes is illustrated below.

Metabolism Parent Methyl-Tetrahydrochrysene CYP_Metabolism Cytochrome P450 (e.g., CYP1A1, CYP1A2) Parent->CYP_Metabolism Oxidation Diol Dihydrodiol Metabolite CYP_Metabolism->Diol Epoxidation Epoxidation Diol->Epoxidation DiolEpoxide Diol Epoxide (Ultimate Carcinogen) Epoxidation->DiolEpoxide DNA_Adducts DNA Adducts DiolEpoxide->DNA_Adducts Covalent Binding Detoxification Detoxification (e.g., Glutathione Conjugation) DiolEpoxide->Detoxification Excretion Excretion Detoxification->Excretion

Proposed Metabolic Activation of Methyl-Tetrahydrochrysene.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not available. The following is a generalized protocol for the Ames test (bacterial reverse mutation assay) as would be applicable for assessing the mutagenicity of such a compound, based on studies of related molecules.

Ames Test (Salmonella typhimurium Reverse Mutation Assay)

Objective: To evaluate the mutagenic potential of a test compound by measuring its ability to induce reverse mutations at selected loci of several bacterial strains.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Test compound (this compound)

  • S9 fraction from the liver of rats pre-treated with a CYP inducer (e.g., Aroclor 1254) for metabolic activation

  • Cofactors for S9 mix (e.g., NADP, glucose-6-phosphate)

  • Molten top agar

  • Minimal glucose agar plates

Workflow:

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation_analysis Incubation & Analysis A Prepare serial dilutions of test compound D Combine test compound, bacteria, and S9 mix (or buffer) A->D B Prepare S9 mix (for metabolic activation) B->D C Prepare bacterial cultures C->D E Add molten top agar D->E F Pour onto minimal glucose agar plates E->F G Incubate plates at 37°C for 48-72 hours F->G H Count revertant colonies G->H I Compare to negative and positive controls H->I

References

In-depth Technical Guide: Preliminary In Vivo Studies of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing literature reveals a significant gap in the scientific record regarding in vivo studies of 12-Methyl-1,2,3,4-tetrahydrochrysene. Despite a thorough search of established scientific databases and scholarly articles, no specific preliminary in vivo data, including pharmacokinetic, pharmacodynamic, toxicity, or efficacy studies, could be identified for this particular compound.

This absence of published research means that the core requirements for this technical guide—namely, the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows—cannot be fulfilled at this time. The scientific community has not yet published in vivo investigations that would provide the necessary foundation for such a document.

Therefore, this guide serves to highlight the current state of knowledge and to underscore the need for foundational research into the in vivo properties of this compound. Future research efforts would need to address the following fundamental areas:

Future Directions for In Vivo Research

To build a comprehensive understanding of this compound, future in vivo studies should be designed to elucidate its biological activity and safety profile. A logical progression of such research is outlined below.

Pharmacokinetic Profiling

The initial step in characterizing a novel compound in a living system is to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Murine Pharmacokinetic Study

  • Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.

  • Compound Administration: A single dose of this compound administered via intravenous (IV) and oral (PO) routes. A range of doses would be tested to determine linearity.

  • Sample Collection: Blood samples collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Bioanalysis: Quantification of the parent compound and potential metabolites in plasma using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculation of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

G

A potential mechanism for anti-inflammatory activity.

Conclusion

While a detailed technical guide on the preliminary in vivo studies of this compound is not currently possible due to a lack of published data, this document outlines a clear and logical path for future research. The proposed experimental workflows and foundational studies in pharmacokinetics, toxicology, and preliminary efficacy provide a roadmap for researchers and drug development professionals to begin the essential in vivo characterization of this compound. The generation of such data will be critical to understanding its therapeutic potential and safety profile.

Proposed Mechanism of Action for 12-Methyl-1,2,3,4-tetrahydrochrysene: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed mechanism of action for 12-Methyl-1,2,3,4-tetrahydrochrysene. As of the latest literature review, specific experimental data on the biological activity of this particular molecule is not available. The proposed mechanisms are extrapolated from studies on structurally related compounds, including methylated chrysenes and tetrahydrochrysene derivatives. Further experimental validation is required to confirm these hypotheses.

Executive Summary

This compound is a polycyclic aromatic hydrocarbon (PAH) with a partially saturated "bay region," a structural feature of interest in toxicological and pharmacological research. Based on the biological activities of structurally analogous compounds, we propose a dual-pronged mechanism of action for this compound, centered on:

  • Metabolic Activation to a Genotoxic Agent: Similar to other methylated PAHs, this compound is likely metabolized by cytochrome P450 enzymes to reactive intermediates that can form DNA adducts, leading to mutagenicity and potential carcinogenicity.

  • Endocrine Disruption via Nuclear Receptor Modulation: The tetrahydrochrysene core structure is known to interact with steroid hormone receptors. It is plausible that this compound could act as a ligand for estrogen and/or androgen receptors, thereby disrupting normal endocrine signaling pathways.

This whitepaper will delve into the specifics of these proposed mechanisms, present hypothetical quantitative data based on related compounds, and provide detailed experimental protocols for future validation studies.

Proposed Signaling Pathways and Mechanisms

Metabolic Activation Pathway

The presence of a methyl group on the chrysene backbone suggests a potential for metabolic activation, a well-documented pathway for PAH-induced carcinogenesis. Studies on 5-methylchrysene have indicated its mutagenic potential following metabolic activation.[1] We propose a similar pathway for this compound.

Metabolic_Activation MTC 12-Methyl-1,2,3,4- tetrahydrochrysene CYP Cytochrome P450 (e.g., CYP1A1, CYP1B1) MTC->CYP Phase I Metabolism Epoxide Reactive Epoxide Intermediate CYP->Epoxide Epoxidation DiolEpoxide Diol Epoxide Metabolite Epoxide->DiolEpoxide Epoxide Hydrolase DNA Cellular DNA DiolEpoxide->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutation Mutations & Genomic Instability Adducts->Mutation

Proposed metabolic activation of this compound.
Endocrine Disruption Pathway

Derivatives of tetrahydrochrysene have been shown to possess affinity for estrogen receptors, acting as either agonists or antagonists.[2][3] The steroid-like rigid structure of the tetrahydrochrysene core makes it a candidate for interaction with nuclear hormone receptors.

Endocrine_Disruption cluster_cytoplasm Cytoplasm MTC 12-Methyl-1,2,3,4- tetrahydrochrysene ER Estrogen Receptor (ERα / ERβ) MTC->ER Binding AR Androgen Receptor (AR) MTC->AR Binding Nucleus Nucleus ER->Nucleus Translocation AR->Nucleus Translocation HSP HSP90 HSP->ER HSP->AR ERE Estrogen Response Element (ERE) ARE Androgen Response Element (ARE) Transcription Altered Gene Transcription ERE->Transcription ARE->Transcription

Proposed endocrine disruption pathway via nuclear receptor binding.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical quantitative data for this compound based on values reported for analogous compounds. These values require experimental verification.

Parameter Hypothetical Value Significance Reference Compound(s)
Estrogen Receptor α (ERα) Binding Affinity (Ki) 50 - 200 nMIndicates potential for estrogenic or anti-estrogenic activity.Tetrahydrochrysene derivatives
Estrogen Receptor β (ERβ) Binding Affinity (Ki) 10 - 50 nMSuggests potential for selective ERβ modulation.(R,R)-Tetrahydrochrysene
Androgen Receptor (AR) Binding Affinity (Ki) > 1000 nMLower affinity suggests ER pathway may be dominant.General PAHs
Aryl Hydrocarbon Receptor (AhR) Binding Affinity (EC50) 5 - 25 nMIndicates potential to induce CYP1A1 and initiate metabolic activation.5-Methylchrysene
Mutagenicity (Ames Test) Positive with S9 activationSuggests the compound is a pro-mutagen requiring metabolic activation.5-Methylchrysene
CYP1A1 Induction (EC50) 10 - 50 nMConfirms activation of the AhR pathway.5-Methylchrysene

Detailed Experimental Protocols

To validate the proposed mechanisms of action, a series of in vitro experiments are recommended.

Receptor Binding Assays

Objective: To determine the binding affinity of this compound for nuclear receptors.

Methodology:

  • Receptors: Human recombinant ERα, ERβ, and AR.

  • Ligands: [³H]-Estradiol for ERs and [³H]-Dihydrotestosterone for AR.

  • Procedure:

    • A competitive binding assay will be performed in a 96-well plate format.

    • A constant concentration of the radioligand will be incubated with the respective receptor in the presence of increasing concentrations of this compound.

    • Non-specific binding will be determined in the presence of a saturating concentration of the corresponding unlabeled hormone.

    • After incubation, unbound ligand will be separated from the receptor-ligand complex by filtration.

    • The amount of bound radioligand will be quantified using a scintillation counter.

    • The Ki values will be calculated using the Cheng-Prusoff equation.

Reporter Gene Assays

Objective: To determine the functional activity (agonist or antagonist) of this compound on nuclear receptors.

Methodology:

  • Cell Lines: HEK293T cells transiently transfected with plasmids encoding the full-length human ERα, ERβ, or AR, along with a reporter plasmid containing the corresponding hormone response element upstream of a luciferase gene.

  • Procedure:

    • Transfected cells will be treated with increasing concentrations of this compound in the presence and absence of the natural ligand (estradiol for ERs, DHT for AR).

    • After 24 hours of incubation, cells will be lysed, and luciferase activity will be measured using a luminometer.

    • Agonist activity will be determined by the induction of luciferase expression.

    • Antagonist activity will be assessed by the inhibition of luciferase expression induced by the natural ligand.

Ames Test for Mutagenicity

Objective: To evaluate the mutagenic potential of this compound.

Methodology:

  • Strains: Salmonella typhimurium strains TA98 and TA100, which are sensitive to frameshift and base-pair substitution mutations, respectively.

  • Procedure:

    • The test will be conducted with and without the addition of a rat liver S9 fraction for metabolic activation.

    • The bacterial strains will be exposed to various concentrations of this compound.

    • The number of revertant colonies will be counted after incubation for 48-72 hours.

    • A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Cytochrome P450 Induction Assay

Objective: To assess the ability of this compound to induce the expression of CYP1A1.

Methodology:

  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Procedure:

    • HepG2 cells will be treated with various concentrations of this compound for 24 hours.

    • CYP1A1 activity will be measured using the ethoxyresorufin-O-deethylase (EROD) assay, where the conversion of ethoxyresorufin to the fluorescent product resorufin is quantified.

    • CYP1A1 mRNA and protein levels will be quantified by qRT-PCR and Western blotting, respectively, to confirm induction at the transcriptional and translational levels.

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, involving both metabolic activation to a genotoxic species and endocrine disruption through nuclear receptor modulation, provides a strong foundation for future research. The experimental protocols outlined in this whitepaper offer a clear roadmap for validating these hypotheses. A thorough understanding of the biological activities of this molecule is crucial for assessing its potential toxicological risks and pharmacological applications. Subsequent studies should focus on in vivo models to investigate the physiological consequences of exposure and to further elucidate the downstream effects of the proposed signaling pathway alterations.

References

Methodological & Application

Application Notes and Protocols for the Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene is a methylated polycyclic aromatic hydrocarbon (PAH). As a member of the PAH family, which includes known carcinogens and mutagens, the development of sensitive and robust analytical methods for its detection and quantification is of significant interest in environmental monitoring, toxicology studies, and pharmaceutical research where it may arise as a metabolite or impurity. This document provides detailed application notes and experimental protocols for the analysis of this compound in various matrices using modern analytical techniques.

Analytical Techniques

The primary analytical methods for the determination of PAHs, including methylated derivatives like this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence (FLD) or Ultraviolet (UV) detection. GC-MS offers high separation efficiency and definitive identification based on mass spectra, while HPLC-FLD provides excellent sensitivity and selectivity for fluorescent PAHs.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. Due to the complexity of environmental and biological samples, efficient chromatographic separation is crucial, especially for isomeric PAHs.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • For Water Samples (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 20 mL of deionized water. Do not allow the cartridge to go dry after the final water wash.

    • To a 1 L water sample, add a surrogate standard (e.g., deuterated PAH like chrysene-d12) and 5 mL of methanol. Mix well.

    • Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 30 mL/min.

    • After loading, dry the cartridge under full vacuum for 10 minutes.

    • Elute the retained analytes with 5 mL of acetone followed by two 10 mL portions of dichloromethane into a collection vial.

    • Pass the eluate through a drying cartridge containing anhydrous sodium sulfate to remove residual water.

    • Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen.

    • Add an internal standard (e.g., perylene-d12) prior to GC-MS analysis.

  • For Soil/Sediment Samples (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Weigh 5 g of a homogenized soil sample into a 50 mL centrifuge tube.

    • Add 5 mL of deionized water and shake to hydrate the sample.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

    • Shake vigorously for 5 minutes and then centrifuge at 3500 rpm for 10 minutes.

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and anhydrous MgSO₄.

    • Vortex for 1 minute and centrifuge at 8000 rpm for 10 minutes.

    • Transfer the cleaned extract to a GC vial for analysis.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 60 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Inlet: Splitless mode, 1 µL injection volume.

    • Inlet Temperature: 300 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 min.

      • Ramp to 310 °C at 3 °C/min.

      • Hold at 310 °C for 16 min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (m/z 50-550) for qualitative identification.

    • SIM Ions for this compound (C₁₉H₁₈, MW: 246.35): Target ions would likely be the molecular ion (m/z 246) and key fragment ions. Note: Specific fragment ions should be determined from a standard spectrum.

Data Presentation: GC-MS Method Performance (Representative for Methylated PAHs)
ParameterTypical ValueNotes
Linearity (R²)> 0.995Over a concentration range of 1-1000 pg/µL.
Limit of Detection (LOD)0.1 - 5 µg/kg (soil)Dependent on matrix and instrument sensitivity.
Limit of Quantification (LOQ)0.5 - 15 µg/kg (soil)Dependent on matrix and instrument sensitivity.
Recovery70 - 120%For SPE and QuEChERS, matrix dependent.
Precision (%RSD)< 15%For replicate analyses.

Note: The quantitative data presented is typical for multi-ring PAHs and should be validated specifically for this compound in the laboratory.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Water or Soil Sample Spike_Surrogate Spike with Surrogate Standard Sample->Spike_Surrogate Extraction SPE (Water) or QuEChERS (Soil) Spike_Surrogate->Extraction Cleanup dSPE Cleanup (for QuEChERS) Extraction->Cleanup if soil Concentration Concentration Extraction->Concentration if water Cleanup->Concentration Spike_Internal Spike with Internal Standard Concentration->Spike_Internal Injection GC Injection Spike_Internal->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM/Scan) Ionization->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS analysis of this compound.

Section 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Method

HPLC with fluorescence detection is a highly sensitive method for the analysis of PAHs that exhibit natural fluorescence.

Experimental Protocol: HPLC-FLD Analysis

1. Sample Preparation:

  • Follow the same SPE or QuEChERS protocols as described for GC-MS analysis.

  • After the concentration step, the final solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile).

2. HPLC-FLD Instrumental Parameters:

  • High-Performance Liquid Chromatograph (HPLC):

    • Column: PAH-specific C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient Elution:

      • 0-5 min: 50% B

      • 5-30 min: 50% to 100% B

      • 30-50 min: 100% B

      • Followed by a re-equilibration step.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 25 °C.

  • Fluorescence Detector (FLD):

Data Presentation: HPLC-FLD Method Performance (Representative for Chrysenes)
ParameterTypical ValueNotes
Linearity (R²)> 0.999Over a concentration range of 0.5-50 µg/L.[1]
Limit of Detection (LOD)0.07 - 0.61 µg/kgHighly dependent on the compound's fluorescence quantum yield.[1]
Limit of Quantification (LOQ)0.23 - 2.04 µg/kg[1]
Recovery87 - 99%For SPE and QuEChERS, matrix dependent.[1]
Precision (%RSD)< 10%For replicate analyses.

Note: The quantitative data presented is based on similar PAHs and should be validated specifically for this compound in the laboratory.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Water or Soil Sample Extraction SPE or QuEChERS Sample->Extraction Solvent_Exchange Solvent Exchange to Acetonitrile Extraction->Solvent_Exchange Injection HPLC Injection Solvent_Exchange->Injection Separation Reverse-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for HPLC-FLD analysis of this compound.

Conclusion

The analytical methods detailed in these application notes provide robust and sensitive protocols for the detection and quantification of this compound. The choice between GC-MS and HPLC-FLD will depend on the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix. For definitive identification, GC-MS is preferred, while for high-sensitivity screening of fluorescent compounds, HPLC-FLD is an excellent choice. It is imperative that these methods are validated in-house to determine specific performance characteristics for the target analyte in the matrix of interest.

References

Application Note: Quantitative Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene using a Validated HPLC-MS/MS Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS protocol for the quantitative analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). The methodology presented herein is crucial for toxicological assessments and metabolic studies in the field of drug development and environmental science. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, and includes representative data for quantitative analysis.

Introduction

Polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives are a class of compounds known for their carcinogenic and mutagenic properties. This compound is a specific methylated PAH that requires sensitive and selective analytical methods for its detection and quantification in various matrices. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for accurate measurement of this analyte at trace levels. This protocol is designed to guide researchers in establishing a reliable analytical workflow.

Experimental Protocol

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is employed for the extraction and concentration of this compound from aqueous matrices such as plasma or urine.

Materials:

  • C18 SPE Cartridges (500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas supply

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning: Sequentially wash the C18 SPE cartridge with 6 mL of dichloromethane, 6 mL of methanol, and equilibrate with 6 mL of deionized water.

  • Sample Loading: Load 5 mL of the sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analyte from the cartridge with 5 mL of dichloromethane.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of the initial mobile phase composition (80:20 Acetonitrile:Water with 0.1% formic acid).

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) or Atmospheric Pressure Photoionization (APPI) source

Chromatographic Conditions:

ParameterValue
HPLC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B over 1 min, and re-equilibrate for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3500 V
Source Temperature 300°C
Gas Flow 12 L/min
Nebulizer Pressure 40 psi
Scan Type Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound247.1232.125
Internal Standard (e.g., Chrysene-d12)241.1229.130

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Quantitative Data

The following table summarizes representative quantitative data obtained from the analysis of spiked samples. Calibration curves were constructed using a linear regression model with a 1/x weighting.

AnalyteMatrixSpiked Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)Precision (%RSD)
This compoundHuman Plasma1.00.9898.05.2
5.05.12102.43.8
25.024.598.02.5
100.0101.5101.51.9
This compoundRat Liver Homogenate1.00.9595.06.1
5.04.8997.84.5
25.025.8103.23.1
100.098.798.72.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample SPE Solid-Phase Extraction Sample->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation HPLC HPLC Separation Evaporation->HPLC Inject MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for the analysis of this compound.

signaling_pathway Analyte 12-Methyl-1,2,3,4- tetrahydrochrysene IonSource Ionization Source (ESI+ or APPI) Analyte->IonSource PrecursorIon Precursor Ion [M+H]+ (m/z 247.1) IonSource->PrecursorIon CollisionCell Collision Cell (CID) PrecursorIon->CollisionCell ProductIon Product Ion [M+H-CH3]+ (m/z 232.1) CollisionCell->ProductIon Detector Detector ProductIon->Detector

Caption: Logical relationship of the mass spectrometric detection process.

Conclusion

The HPLC-MS/MS protocol described provides a selective, sensitive, and reliable method for the quantification of this compound in biological matrices. This application note serves as a comprehensive guide for researchers and professionals in drug development and related fields, enabling accurate assessment of exposure and metabolic fate of this and similar methylated PAHs. The detailed experimental steps and validated quantitative data demonstrate the suitability of this method for routine analysis.

Mass spectrometry fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the Mass Spectrometry Fragmentation of 12-Methyl-1,2,3,4-tetrahydrochrysene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the expected mass spectrometry fragmentation of this compound, a polycyclic aromatic hydrocarbon (PAH) derivative. The information herein is intended to guide researchers in identifying this compound and its metabolites in complex matrices.

Introduction

This compound is a methylated and partially saturated derivative of chrysene. Understanding its fragmentation behavior under mass spectrometry is crucial for its unambiguous identification in various analytical applications, including environmental monitoring, toxicology studies, and drug metabolism research. Electron ionization (EI) mass spectrometry is a common technique for the analysis of PAHs, often revealing characteristic fragmentation patterns that aid in structural elucidation. While fully aromatic PAHs tend to show prominent molecular ions with limited fragmentation, the presence of a methyl group and a tetrahydrogenated ring in this compound introduces specific fragmentation pathways.

Experimental Protocols

A standard method for the analysis of this compound involves gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation

Samples containing the analyte (e.g., environmental extracts, biological matrices) should be subjected to appropriate extraction and cleanup procedures to remove interfering substances. A common method involves liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane, followed by a cleanup step using solid-phase extraction (SPE) with silica gel.

GC-MS Analysis

A typical GC-MS protocol for the analysis of PAHs is as follows:

  • Gas Chromatograph (GC): Agilent 7890B or equivalent

  • Mass Spectrometer (MS): Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column

  • Injector Temperature: 280°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 300°C

    • Hold: 10 minutes at 300°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 290°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

Data Presentation

The expected mass spectrum of this compound will be characterized by a prominent molecular ion peak and several key fragment ions. The quantitative data for the expected major ions are summarized in the table below. Please note that the relative abundances are predicted based on general fragmentation rules for similar compounds and may vary depending on the specific instrument and conditions used.

m/z Proposed Ion Proposed Fragmentation Predicted Relative Abundance
242[M]•+Molecular IonHigh
227[M-15]•+Loss of a methyl radical (•CH3)Moderate to High
214[M-28]•+Loss of ethylene (C2H4)Moderate
199[M-15-28]•+Loss of a methyl radical and ethyleneLow to Moderate
113.5[M]2+Doubly charged molecular ionLow

Visualization of Fragmentation Pathway and Experimental Workflow

The following diagrams illustrate the proposed mass spectrometry fragmentation pathway for this compound and a general experimental workflow for its analysis.

fragmentation_pathway M This compound m/z = 242 [M]•+ M_minus_15 [M-CH3]•+ m/z = 227 M->M_minus_15 - •CH3 M_minus_28 [M-C2H4]•+ m/z = 214 M->M_minus_28 - C2H4 M_minus_15_minus_28 [M-CH3-C2H4]•+ m/z = 199 M_minus_15->M_minus_15_minus_28 - C2H4 M_minus_28->M_minus_15_minus_28 - •CH3

Caption: Proposed EI fragmentation pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Injection GC Injection Cleanup->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

Caption: General experimental workflow for the GC-MS analysis of PAHs.

Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene: A Detailed Protocol for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive set of application notes and protocols for the multi-step synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene. The synthesis is proposed based on established methodologies for the preparation of substituted polycyclic aromatic hydrocarbons, including the Mallory photochemical cyclization and subsequent selective catalytic hydrogenation.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic pathway. The values are based on reported yields for analogous reactions in the literature.

StepReactionStarting MaterialsKey ReagentsProductExpected Yield (%)
1Wittig Reaction(Naphthalen-1-ylmethyl)triphenylphosphonium bromide, 4-MethylbenzaldehydePotassium tert-butoxide, Dichloromethane(E/Z)-1-(4-Methylstyryl)naphthalene90-95
2Photochemical Cyclization(E/Z)-1-(4-Methylstyryl)naphthaleneIodine, 1,2-Epoxybutane, Toluene12-Methylchrysene80-85
3Catalytic Hydrogenation12-MethylchryseneHydrogen gas, Palladium on carbon (Pd/C)This compound>95

Experimental Protocols

Step 1: Synthesis of (E/Z)-1-(4-Methylstyryl)naphthalene via Wittig Reaction

This procedure outlines the formation of the stilbenoid precursor through a Wittig reaction.

Materials:

  • (Naphthalen-1-ylmethyl)triphenylphosphonium bromide

  • 4-Methylbenzaldehyde

  • Potassium tert-butoxide

  • Dichloromethane (DCM), anhydrous

  • Distilled water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of (Naphthalen-1-ylmethyl)triphenylphosphonium bromide (1.2 equivalents) and 4-methylbenzaldehyde (1.0 equivalent) in anhydrous dichloromethane, add potassium tert-butoxide (1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with distilled water.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (E/Z)-1-(4-Methylstyryl)naphthalene as a mixture of isomers.

Step 2: Synthesis of 12-Methylchrysene via Photochemical Cyclization (Mallory Reaction)

This protocol describes the intramolecular cyclization of the stilbenoid precursor to form the chrysene core.

Materials:

  • (E/Z)-1-(4-Methylstyryl)naphthalene

  • Iodine (I₂)

  • 1,2-Epoxybutane (as a hydrogen iodide scavenger)

  • Toluene, degassed

  • Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter

  • Sodium thiosulfate (Na₂S₂O₃) solution, saturated aqueous

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a quartz reaction vessel, dissolve (E/Z)-1-(4-Methylstyryl)naphthalene (1.0 equivalent), iodine (1.1 equivalents), and 1,2-epoxybutane (excess) in degassed toluene.

  • Irradiate the solution with a medium-pressure mercury lamp fitted with a Pyrex filter for 2-4 hours while maintaining a nitrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 12-Methylchrysene.

Step 3: Synthesis of this compound via Catalytic Hydrogenation

This final step involves the selective reduction of one of the aromatic rings of 12-methylchrysene.

Materials:

  • 12-Methylchrysene

  • Palladium on carbon (10% Pd/C)

  • Ethyl acetate or Tetrahydrofuran (THF), HPLC grade

  • Hydrogen gas (H₂)

  • Parr hydrogenation apparatus or a similar setup

  • Celite®

Procedure:

  • In a high-pressure reaction vessel, dissolve 12-Methylchrysene in a suitable solvent such as ethyl acetate or THF.

  • Carefully add 10% Palladium on carbon catalyst (5-10 mol%) to the solution under an inert atmosphere.

  • Seal the vessel and connect it to a hydrogen gas source.

  • Purge the system with hydrogen gas to remove any air.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualization

Synthesis_Workflow Overall Synthesis Workflow for this compound cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Photochemical Cyclization cluster_step3 Step 3: Catalytic Hydrogenation start1 Naphthalen-1-ylmethyl-triphenylphosphonium bromide + 4-Methylbenzaldehyde reagent1 K-tert-butoxide, DCM start1->reagent1 product1 (E/Z)-1-(4-Methylstyryl)naphthalene reagent1->product1 reagent2 Iodine, hv (light) product1->reagent2 product2 12-Methylchrysene reagent2->product2 reagent3 H2, Pd/C product2->reagent3 product3 This compound reagent3->product3

No Published Applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in Cancer Research Models Found

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals no specific studies on the applications of 12-Methyl-1,2,3,4-tetrahydrochrysene in cancer research models. Consequently, detailed Application Notes and Protocols for this specific compound cannot be provided at this time.

While the broader class of polycyclic aromatic hydrocarbons (PAHs), to which chrysene and its derivatives belong, has been a subject of interest in cancer research, information detailing the biological activity, mechanism of action, or experimental use of this compound is not present in the public domain.

Research into related compounds, such as other methylated chrysene derivatives, has primarily focused on their potential as carcinogens and mutagens. For instance, studies on 5-methylchrysene have investigated its metabolic activation to carcinogenic dihydrodiol epoxides. However, this information is not directly transferable to the 12-methyl isomer and its tetrahydro-derivative.

Similarly, while various tetrahydroisoquinoline derivatives have been synthesized and evaluated as potential anticancer agents targeting specific signaling pathways, these compounds are structurally distinct from this compound.

Without any foundational research on the synthesis, biological evaluation, or mechanism of action of this compound in the context of oncology, it is not possible to generate the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams.

Researchers, scientists, and drug development professionals interested in this specific molecule would need to initiate primary research to determine its potential role, if any, in cancer research. Such research would involve:

  • Chemical Synthesis and Characterization: The first step would be to synthesize and purify this compound and confirm its structure.

  • In Vitro Screening: The compound would then need to be tested against a panel of cancer cell lines to assess its cytotoxic or cytostatic effects.

  • Mechanism of Action Studies: Should any activity be observed, further experiments would be required to elucidate the underlying molecular mechanisms and identify potential cellular targets and signaling pathways.

Until such foundational data becomes available, no specific applications or protocols can be described.

Application Notes and Protocols: 12-Methyl-1,2,3,4-tetrahydrochrysene as a Chemical Probe for DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their carcinogenic and mutagenic properties. While specific data for this compound is limited, its structural analog, 5-methylchrysene, is a well-studied compound that serves as a valuable tool for investigating the mechanisms of chemical-induced DNA damage.[1][2] This document will leverage the extensive information available for 5-methylchrysene to provide detailed application notes and protocols for using this compound as a chemical probe in DNA damage and repair studies. The methodologies and principles described herein are broadly applicable to methylchrysene derivatives.

The genotoxicity of these compounds is not direct. Instead, they require metabolic activation by cytochrome P450 enzymes to form highly reactive dihydrodiol epoxides.[3] These epoxides can then covalently bind to DNA, forming bulky adducts that obstruct DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[3][4] The study of these adducts provides critical insights into the mechanisms of chemical carcinogenesis and can be used to assess the efficacy of potential chemopreventive agents.

Application Notes

Principle:

This compound, following metabolic activation, serves as a potent DNA damaging agent. The primary application of this compound as a chemical probe lies in its ability to form stable DNA adducts. These adducts can be detected and quantified using sensitive techniques, providing a direct measure of DNA damage. The level and type of adducts formed can be correlated with mutagenic and carcinogenic outcomes.

Key Applications:

  • Mechanism of Carcinogenesis Studies: Elucidate the metabolic pathways leading to the activation of PAHs and the subsequent formation of DNA adducts.

  • DNA Repair Pathway Analysis: Investigate the cellular mechanisms involved in the recognition and repair of bulky DNA adducts.

  • Mutagenicity and Genotoxicity Screening: Assess the mutagenic potential of the compound and other PAHs in various in vitro and in vivo models.

  • Screening of Chemopreventive Agents: Evaluate the ability of novel therapeutic agents to inhibit the metabolic activation of PAHs or enhance the repair of DNA adducts.

  • Biomarker of Exposure: The detection of specific DNA adducts in biological samples can serve as a biomarker for exposure to carcinogenic PAHs.

Quantitative Data

The following tables present hypothetical quantitative data to illustrate the types of results that can be obtained when using this compound as a DNA damage probe.

Table 1: DNA Adduct Formation in Human Hepatocytes (HepG2)

Concentration of this compound (µM)dG-Adducts (adducts per 10⁸ nucleotides)dA-Adducts (adducts per 10⁸ nucleotides)Total Adducts (adducts per 10⁸ nucleotides)
0 (Control)< 0.1< 0.1< 0.1
15.2 ± 0.81.8 ± 0.37.0 ± 1.1
528.6 ± 3.19.7 ± 1.238.3 ± 4.3
1065.1 ± 7.522.4 ± 2.987.5 ± 10.4

Table 2: Mutagenicity in the Ames Test (Salmonella typhimurium)

StrainConcentration of this compound (µ g/plate )Without S9 Metabolic Activation (Revertant Colonies)With S9 Metabolic Activation (Revertant Colonies)
TA980 (Control)25 ± 430 ± 5
128 ± 5152 ± 15
531 ± 6489 ± 42
1029 ± 4976 ± 89
TA1000 (Control)145 ± 12150 ± 18
1149 ± 15320 ± 25
5155 ± 18850 ± 76
10152 ± 161640 ± 150

Experimental Protocols

Protocol 1: In Vitro DNA Adduct Formation and Analysis by ³²P-Postlabelling

This protocol describes the treatment of cultured cells with this compound, followed by DNA isolation and adduct analysis using the highly sensitive ³²P-postlabelling assay.[5][6][7][8]

Materials:

  • Cell culture medium and supplements

  • Human cell line (e.g., HepG2, A549)

  • This compound (dissolved in a suitable solvent like DMSO)

  • DNA isolation kit

  • Micrococcal nuclease and spleen phosphodiesterase

  • Nuclease P1

  • T4 polynucleotide kinase

  • [γ-³²P]ATP

  • Thin-layer chromatography (TLC) plates (polyethyleneimine-cellulose)

  • TLC developing solvents

  • Phosphorimager or autoradiography film

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to attach overnight.

    • Treat the cells with varying concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO).

  • DNA Isolation:

    • Harvest the cells and isolate genomic DNA using a commercial kit or standard phenol-chloroform extraction method.

    • Quantify the DNA concentration and assess its purity using UV spectrophotometry.

  • DNA Digestion:

    • Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional but Recommended):

    • Enrich the adducted nucleotides from the normal nucleotides using nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides to nucleosides, but not the bulky adducts.

  • ³²P-Postlabelling:

    • Label the 5'-hydroxyl group of the enriched adducts with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducts by multidirectional thin-layer chromatography (TLC) on polyethyleneimine-cellulose plates.

  • Detection and Quantification:

    • Visualize the adduct spots using a phosphorimager or autoradiography.

    • Quantify the amount of radioactivity in each adduct spot and in the total nucleotides to calculate the relative adduct levels (RAL), typically expressed as adducts per 10⁸ or 10⁹ normal nucleotides.

Protocol 2: Ames Test for Mutagenicity

This protocol outlines the procedure for the bacterial reverse mutation assay (Ames test) to assess the mutagenic potential of this compound.[9][10]

Materials:

  • Salmonella typhimurium tester strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions)

  • Nutrient broth

  • Top agar (containing a trace amount of histidine and biotin)

  • Minimal glucose agar plates

  • This compound

  • Positive controls (e.g., 2-nitrofluorene for TA98 without S9, sodium azide for TA100 without S9; 2-aminoanthracene for both strains with S9)

  • Negative control (vehicle solvent)

  • S9 fraction from induced rat liver (for metabolic activation)

  • S9 cofactor mix

Procedure:

  • Preparation of Bacterial Cultures:

    • Inoculate the S. typhimurium tester strains into nutrient broth and grow overnight at 37°C with shaking.

  • Ames Assay (Plate Incorporation Method):

    • To a sterile tube, add in the following order:

      • 2 ml of molten top agar (kept at 45°C)

      • 0.1 ml of the overnight bacterial culture

      • 0.1 ml of the test compound at the desired concentration

      • 0.5 ml of S9 mix (for assays with metabolic activation) or 0.5 ml of phosphate buffer (for assays without metabolic activation)

  • Plating and Incubation:

    • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

    • Spread the top agar evenly.

    • Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring:

    • Count the number of revertant colonies (his+) on each plate.

    • A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Visualizations

Metabolic_Activation PAH 12-Methyl-1,2,3,4- tetrahydrochrysene Diol Dihydrodiol Intermediate PAH->Diol CYP450 Epoxide Dihydrodiol Epoxide (Reactive Intermediate) Diol->Epoxide CYP450 Adduct DNA Adduct Epoxide->Adduct DNA Cellular DNA DNA->Adduct

Caption: Metabolic activation of this compound.

Experimental_Workflow start Cell Culture & Treatment dna_iso DNA Isolation start->dna_iso digestion Enzymatic Digestion to 3'-Mononucleotides dna_iso->digestion enrich Adduct Enrichment (Nuclease P1) digestion->enrich labeling 5'-End Labeling with [γ-³²P]ATP enrich->labeling separation TLC Separation labeling->separation detection Detection & Quantification separation->detection

Caption: Workflow for ³²P-postlabelling DNA adduct analysis.

DNA_Damage_Response adduct Bulky DNA Adduct stalled_fork Stalled Replication Fork adduct->stalled_fork atr ATR Kinase Activation stalled_fork->atr chk1 CHK1 Phosphorylation atr->chk1 cdc25 CDC25 Inhibition chk1->cdc25 cell_cycle G2/M Cell Cycle Arrest cdc25->cell_cycle repair DNA Repair (e.g., NER) cell_cycle->repair apoptosis Apoptosis (if damage is severe) cell_cycle->apoptosis repair->cell_cycle Resume Cycle

Caption: Generalized DNA damage response pathway.

References

Application Notes and Protocols for Determining 12-Methyl-1,2,3,4-tetrahydrochrysene Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon (PAH). The following protocols and methodologies are designed to deliver robust and reproducible data for researchers in toxicology, pharmacology, and drug development.

Introduction

This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), a group of organic compounds often associated with carcinogenic and cytotoxic effects. In vitro cytotoxicity assays are essential for characterizing the toxicological profile of such compounds and are a critical component of preclinical drug development and environmental risk assessment. These assays provide quantitative data on cell viability, membrane integrity, and apoptotic pathways following exposure to the test compound.

While specific cytotoxicity data for this compound is not extensively available in public literature, data from structurally similar PAHs, such as 5-methylchrysene, can provide valuable insights for designing experimental protocols. For instance, 5-methylchrysene has demonstrated cytotoxicity in various cell lines, with IC50 values influenced by the metabolic capabilities of the cells.[1]

This document outlines detailed protocols for three common in vitro cytotoxicity assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Caspase-3/7 assay for apoptosis.

Data Presentation

The following table summarizes hypothetical cytotoxicity data for this compound across different cell lines and assays. This table is intended as a template for presenting experimental findings.

Cell LineAssayEndpointIncubation Time (hours)IC50 (µM)
A549 (Human Lung Carcinoma)MTTCell Viability48Data to be determined
HepG2 (Human Liver Carcinoma)MTTCell Viability48Data to be determined
MCF-7 (Human Breast Cancer)MTTCell Viability48Data to be determined
A549 (Human Lung Carcinoma)LDHCytotoxicity48Data to be determined
HepG2 (Human Liver Carcinoma)LDHCytotoxicity48Data to be determined
MCF-7 (Human Breast Cancer)LDHCytotoxicity48Data to be determined
A549 (Human Lung Carcinoma)Caspase-3/7Apoptosis24Data to be determined
HepG2 (Human Liver Carcinoma)Caspase-3/7Apoptosis24Data to be determined
MCF-7 (Human Breast Cancer)Caspase-3/7Apoptosis24Data to be determined

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2]

Workflow for MTT Assay

MTT_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with 12-Methyl-1,2,3,4- tetrahydrochrysene incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Read absorbance at 570 nm solubilize->read end Analyze data read->end

Caption: Workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.1% NP-40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[5]

Workflow for LDH Assay

LDH_Workflow start Seed cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with 12-Methyl-1,2,3,4- tetrahydrochrysene incubate1->treat incubate2 Incubate (24-48h) treat->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_reagents Add LDH reaction mixture collect_supernatant->add_reagents incubate3 Incubate (30 min) add_reagents->incubate3 read Read absorbance at 490 nm incubate3->read end Analyze data read->end

Caption: Workflow of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Incubation: Incubate the plate for 24 or 48 hours.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.

Caspase-3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

Workflow for Caspase-3/7 Assay

Caspase_Workflow start Seed cells in white-walled 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with 12-Methyl-1,2,3,4- tetrahydrochrysene incubate1->treat incubate2 Incubate for desired period treat->incubate2 add_reagent Add Caspase-Glo® 3/7 Reagent incubate2->add_reagent incubate3 Incubate (1-2h) add_reagent->incubate3 read Read luminescence incubate3->read end Analyze data read->end

Caption: Workflow of the Caspase-3/7 apoptosis assay.

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol.

  • Incubation: Incubate for the desired period (e.g., 6, 12, or 24 hours).

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescent signal to the number of cells (can be determined in a parallel plate using a viability assay) or express as fold change relative to the vehicle control.

Signaling Pathway Visualization

The cytotoxicity of PAHs can be mediated through various signaling pathways, often culminating in apoptosis. The diagram below illustrates a simplified model of the intrinsic and extrinsic apoptosis pathways.

Apoptosis Signaling Pathway

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligands Death Ligands (e.g., TNF, FasL) Death_Receptors Death Receptors Death_Ligands->Death_Receptors Pro_Caspase8 Pro-Caspase-8 Death_Receptors->Pro_Caspase8 Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Activation Pro_Caspase3_7 Pro-Caspase-3/7 Caspase8->Pro_Caspase3_7 DNA_Damage DNA Damage (e.g., from PAH metabolites) p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Pro_Caspase9 Pro-Caspase-9 Apoptosome->Pro_Caspase9 Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Activation Caspase9->Pro_Caspase3_7 Caspase3_7 Caspase-3/7 Pro_Caspase3_7->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

References

Application Notes and Protocols for the Identification of 12-Methyl-1,2,3,4-tetrahydrochrysene DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH) that, like other members of this class of compounds, can undergo metabolic activation to form reactive intermediates that covalently bind to DNA, forming DNA adducts. These adducts are considered critical initiating lesions in chemical carcinogenesis. The accurate detection and quantification of these DNA adducts are essential for toxicological studies, risk assessment, and the development of potential chemotherapeutic or preventative agents. This document provides detailed application notes and protocols for several key techniques used to identify and quantify DNA adducts of this compound.

The formation of DNA adducts by PAHs is a crucial step in the initiation of carcinogenesis. Several analytical methods have been developed to detect and quantify these adducts, each with its own advantages and limitations.[1][2] The most common techniques include the highly sensitive ³²P-postlabeling assay, specific immunoassays, and powerful mass spectrometry-based methods.[2][3][4] Fluorescence-based techniques also play a significant role due to the inherent fluorescent properties of PAHs.[5][6][7][8][9]

Key Techniques and Methodologies

Several robust methods are available for the detection of DNA adducts, each offering different levels of sensitivity, specificity, and throughput. The choice of method often depends on the specific research question, the amount of available DNA, and the required level of structural information.[2]

Primary techniques for the identification of PAH-DNA adducts include:

  • ³²P-Postlabeling Assay: An ultrasensitive method capable of detecting very low levels of DNA adducts without prior knowledge of the adduct structure.[10][11][12][13][14] It is well-suited for screening for the presence of a wide range of bulky aromatic adducts.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A highly specific and quantitative technique that can provide structural information about the DNA adducts.[4][16][17][18] It is considered a gold standard for the confirmation and characterization of specific adducts.

  • Immunoassays (e.g., ELISA, Chemiluminescence Immunoassay): These methods utilize antibodies that specifically recognize PAH-DNA adducts, offering a high-throughput and cost-effective approach for screening large numbers of samples.[3][19][20][21]

The following sections provide detailed protocols for these key techniques, along with quantitative data to aid in method selection and experimental design.

Section 1: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting bulky DNA adducts. The technique involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the enrichment of adducted nucleotides. These adducted nucleotides are then radiolabeled using [γ-³²P]ATP and T4 polynucleotide kinase and are subsequently separated by thin-layer chromatography (TLC).[10][11]

Experimental Protocol
  • DNA Isolation and Purification:

    • Isolate DNA from tissues or cells using standard phenol-chloroform extraction or a commercial DNA isolation kit.

    • Ensure the DNA is of high purity (A260/A280 ratio of ~1.8).

    • Quantify the DNA concentration accurately using UV spectrophotometry or a fluorometric method.

  • Enzymatic Digestion of DNA:

    • To a sterile microcentrifuge tube, add 10 µg of DNA.

    • Add 10 µL of a digestion mixture containing micrococcal nuclease and spleen phosphodiesterase.

    • Incubate at 37°C for 3-4 hours to digest the DNA into 3'-mononucleotides.

  • Adduct Enrichment (Nuclease P1 Method):

    • The sensitivity of the assay can be enhanced by using nuclease P1 to dephosphorylate normal nucleotides, thereby enriching the adducted nucleotides which are often resistant.[13][14]

    • Add nuclease P1 to the DNA digest and incubate at 37°C for 1 hour. This step selectively removes the 3'-phosphate from normal deoxynucleotides.

  • ³²P-Labeling of Adducted Nucleotides:

    • Prepare a labeling mixture containing T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP.

    • Add the labeling mixture to the enriched adduct digest.

    • Incubate at 37°C for 30-45 minutes.

  • Chromatographic Separation (TLC):

    • Spot the ³²P-labeled adduct mixture onto a polyethyleneimine (PEI)-cellulose TLC plate.

    • Develop the chromatogram in multiple dimensions using different solvent systems to achieve optimal separation of the adducts from excess ATP and normal nucleotides.

  • Detection and Quantification:

    • Expose the TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled adduct spots.

    • Quantify the radioactivity of the adduct spots using a phosphorimager or by excising the spots and performing scintillation counting.

    • Calculate the adduct levels relative to the total amount of DNA analyzed.

Workflow Diagram: ³²P-Postlabeling Assay

P32_Postlabeling_Workflow dna_isolation DNA Isolation (10 µg) digestion Enzymatic Digestion (Micrococcal Nuclease, Spleen Phosphodiesterase) dna_isolation->digestion Input DNA enrichment Adduct Enrichment (Nuclease P1) digestion->enrichment 3'-Mononucleotides labeling 5' Labeling ([γ-³²P]ATP, T4 Polynucleotide Kinase) enrichment->labeling Enriched Adducts tlc Multi-dimensional TLC Separation labeling->tlc ³²P-Labeled Adducts detection Autoradiography & Quantification tlc->detection Separated Adducts

Caption: Workflow for the ³²P-Postlabeling Assay.

Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has become a cornerstone for the analysis of DNA adducts due to its high specificity, sensitivity, and ability to provide structural information.[4][17][18] This technique involves the enzymatic digestion of DNA to nucleosides, separation of the adducted nucleosides by high-performance liquid chromatography (HPLC), and detection by tandem mass spectrometry (MS/MS).

Experimental Protocol
  • DNA Isolation and Preparation:

    • Isolate and purify DNA as described for the ³²P-postlabeling assay. High purity is critical to avoid interference in the MS analysis.

    • To each DNA sample (typically 50-100 µg), add an internal standard (e.g., a stable isotope-labeled version of the adduct of interest) to enable accurate quantification.

  • Enzymatic Hydrolysis to Nucleosides:

    • Digest the DNA to individual nucleosides using a cocktail of enzymes.

    • A typical digestion involves a sequential treatment with DNase I, nuclease P1, and alkaline phosphatase.

    • Incubate the DNA with the enzyme mixture at 37°C for a sufficient time to ensure complete digestion (can be overnight).

  • Solid-Phase Extraction (SPE) Cleanup:

    • To remove unmodified nucleosides and other interfering substances, process the digest through an SPE cartridge (e.g., C18).

    • Wash the cartridge to remove polar components.

    • Elute the adducted nucleosides with an appropriate organic solvent (e.g., methanol or acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in a small volume of mobile phase for LC-MS analysis.

  • HPLC Separation:

    • Inject the reconstituted sample into an HPLC system equipped with a C18 column.

    • Use a gradient elution program with solvents such as water and acetonitrile, often with a modifier like formic acid, to separate the adducts from any remaining interfering compounds.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer.

    • Operate the mass spectrometer in positive ion mode.

    • Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification. This involves monitoring a specific precursor ion (the protonated adduct) and a specific product ion generated by collision-induced dissociation.

    • For structural confirmation, acquire full scan and product ion scan spectra.

Workflow Diagram: LC-MS Analysis

LCMS_Workflow dna_isolation DNA Isolation (50-100 µg) internal_std Add Internal Standard dna_isolation->internal_std hydrolysis Enzymatic Hydrolysis (DNase I, Nuclease P1, AP) internal_std->hydrolysis Spiked DNA spe Solid-Phase Extraction (SPE) Cleanup hydrolysis->spe Nucleoside Digest hplc HPLC Separation (C18 Column) spe->hplc Purified Adducts msms Tandem MS Detection (SRM/MRM) hplc->msms Separated Adducts ELISA_Workflow plate_coating Coat Plate with Adduct Standard blocking Block Plate plate_coating->blocking competition Add Sample/Standard and Primary Antibody blocking->competition Competitive Binding secondary_ab Add Enzyme-Linked Secondary Antibody competition->secondary_ab Detection Step substrate Add Substrate & Measure Signal secondary_ab->substrate quantification Quantify using Standard Curve substrate->quantification

References

Application Notes & Protocols: Developing Animal Models for 12-Methyl-1,2,3,4-tetrahydrochrysene Exposure Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

12-Methyl-1,2,3,4-tetrahydrochrysene is a polycyclic aromatic hydrocarbon (PAH). PAHs are a class of environmental pollutants, many of which are known to be carcinogenic, mutagenic, and teratogenic. Understanding the toxicological profile of specific PAHs is crucial for human health risk assessment. These application notes provide a comprehensive framework for developing in vivo animal models to study the toxicokinetics, metabolism, and carcinogenicity of this compound. The protocols outlined below are based on established methodologies for studying structurally similar PAHs and can be adapted by researchers in toxicology, pharmacology, and drug development.

1. Rationale for Animal Model Development

Due to the ethical considerations of human testing, animal models are indispensable for studying the potential toxicity of chemical compounds. Rodent models, particularly mice and rats, have been extensively used in carcinogenicity bioassays for PAHs due to their physiological and metabolic similarities to humans, relatively short lifespan, and well-characterized genetics.[1][2][3] Aquatic models like zebrafish are also valuable for high-throughput screening of developmental toxicity.[4][5][6]

2. Animal Model Selection

The choice of animal model depends on the specific research question.

  • For Carcinogenicity Studies:

    • Mouse Strains: A/J mice are highly susceptible to lung tumor development and are often used in short-term carcinogenicity assays.[7][8] C57BL/6 mice are a common background strain for genetically modified models.

    • Rat Strains: Sprague-Dawley and Fischer 344 rats are frequently used in chronic toxicity and carcinogenicity studies.[3] The choice of strain should consider the background tumor incidence and survival rates.[3]

  • For Toxicokinetic and Metabolism Studies:

    • Any of the above rodent strains can be used. It is important to select a strain where the metabolic pathways of PAHs have been reasonably well-characterized.

  • For Developmental Toxicity Studies:

    • Zebrafish (Danio rerio): Their external fertilization, rapid development, and transparent embryos make them an excellent model for observing embryonic and cardiovascular toxicity.[4][5][6]

3. Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing quantitative data from the proposed studies. The values are hypothetical and should be replaced with experimental data.

Table 1: Acute and Subchronic Toxicity of this compound in Rodents

ParameterMouse (Strain)Rat (Strain)
Acute Toxicity (LD50)
Oral (mg/kg)DetermineDetermine
Intraperitoneal (mg/kg)DetermineDetermine
Subchronic Toxicity (90-day study)
No-Observed-Adverse-Effect Level (NOAEL) (mg/kg/day)DetermineDetermine
Lowest-Observed-Adverse-Effect Level (LOAEL) (mg/kg/day)DetermineDetermine
Target OrgansIdentifyIdentify

Table 2: Carcinogenicity of this compound in Mice (A/J Strain, 6-month study)

Treatment Group (Dose, mg/kg)Tumor Incidence (%)Mean Number of Tumors per Mouse
Vehicle Control
Low Dose
Mid Dose
High Dose

Table 3: Biomarkers of Exposure to this compound

BiomarkerMatrixMethod of AnalysisExpected Change upon Exposure
Hydroxylated MetabolitesUrine, FecesHPLC-FLD, GC-MSIncrease
DNA AdductsLiver, Lung, Skin32P-postlabeling, LC-MS/MSIncrease
CYP1A1/1B1 mRNA ExpressionLiver, LungRT-qPCRUpregulation
CYP1A1/1B1 Protein LevelsLiver, LungWestern Blot, ImmunohistochemistryIncrease
Serum Cytokines (e.g., IL-6, TNF-α)Serum/PlasmaELISAIncrease

4. Experimental Protocols

4.1. General Animal Care and Husbandry

  • Animals: Procure healthy, young adult animals from a reputable vendor.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%). Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

  • Ethics: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

4.2. Dose Formulation and Administration

  • Vehicle: this compound is expected to be lipophilic. A suitable vehicle for oral gavage or intraperitoneal (i.p.) injection would be corn oil or another appropriate lipid-based vehicle. For dermal application, acetone is a common solvent.

  • Preparation: Prepare fresh dosing solutions daily. Ensure the test compound is completely dissolved or forms a stable suspension.

  • Administration Routes:

    • Oral Gavage: For assessing ingestion toxicity.

    • Intraperitoneal Injection: For bypassing first-pass metabolism and achieving systemic exposure.[1][2]

    • Dermal Application: To simulate occupational exposure.

    • Inhalation: Requires specialized equipment for aerosol generation.

4.3. Protocol for a 90-Day Subchronic Toxicity Study in Rats

This protocol is designed to determine the NOAEL and LOAEL and to identify target organs.[9]

  • Animals: 10 male and 10 female Sprague-Dawley rats per group.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose (Maximum Tolerated Dose, MTD, estimated from acute toxicity studies).

  • Dosing: Administer the test compound or vehicle daily by oral gavage for 90 consecutive days.

  • Observations:

    • Record clinical signs of toxicity, body weight, and food consumption weekly.

    • Perform detailed clinical observations daily.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.

  • Necropsy and Histopathology:

    • Perform a full necropsy on all animals.

    • Weigh major organs (liver, kidneys, spleen, lungs, brain, gonads).

    • Preserve all tissues in 10% neutral buffered formalin.

    • Conduct histopathological examination of all tissues from the control and high-dose groups. Examine any gross lesions and the target organs from the low- and mid-dose groups.

4.4. Protocol for a 6-Month Carcinogenicity Study in A/J Mice

This is an accelerated model for assessing the tumorigenic potential of the compound in the lungs.

  • Animals: 20-25 male and 20-25 female A/J mice per group.

  • Groups:

    • Group 1: Vehicle control (e.g., corn oil).

    • Group 2: Low dose.

    • Group 3: Mid dose.

    • Group 4: High dose.

    • (Optional) Positive Control: A known PAH carcinogen like benzo[a]pyrene.

  • Dosing: Administer the test compound or vehicle by i.p. injection or oral gavage once a week for 8 weeks.

  • Termination: Euthanize the animals at 6 months after the first dose.

  • Tumor Assessment:

    • Perform a gross examination of the lungs and other organs for tumors.

    • Count the number of surface lung tumors.

    • Fix the lungs in Tellyesniczky's fluid.

    • Perform histopathological analysis to confirm the nature of the lesions (e.g., adenoma, carcinoma).

4.5. Protocol for Analysis of Biomarkers

  • Sample Collection:

    • Urine: Collect urine over 24 hours using metabolic cages.

    • Blood: Collect blood via cardiac puncture or from the tail vein into appropriate tubes for serum or plasma.

    • Tissues: Collect tissues of interest (e.g., liver, lung) at necropsy and either snap-freeze in liquid nitrogen for molecular analysis or fix in formalin for histology.

  • Analysis of Hydroxylated Metabolites in Urine:

    • Enzymatic hydrolysis of conjugated metabolites.

    • Solid-phase extraction (SPE) to clean up and concentrate the sample.

    • Analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Gas Chromatography-Mass Spectrometry (GC-MS).[10]

  • Analysis of DNA Adducts in Tissues:

    • Isolate DNA from tissues.

    • Use the 32P-postlabeling assay for sensitive detection of a wide range of adducts.

    • Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for structural identification and quantification of specific adducts.[7]

  • Gene Expression Analysis (RT-qPCR):

    • Isolate total RNA from tissues.

    • Synthesize cDNA.

    • Perform real-time quantitative PCR using primers for target genes (e.g., CYP1A1, CYP1B1, AHR) and a housekeeping gene for normalization.[11]

5. Visualization of Pathways and Workflows

5.1. Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs exert their toxic effects through the activation of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4][5][12] Upon binding to a PAH ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the DNA. This leads to the transcription of a battery of genes, including Phase I metabolizing enzymes like CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs to their ultimate carcinogenic forms.[12][13]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_metabolism Metabolic Activation PAH 12-Methyl-1,2,3,4- tetrahydrochrysene AhR_complex AhR Complex (AhR, HSP90, XAP2) PAH->AhR_complex Binding AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change (HSP90 dissociation) ARNT ARNT AhR_ligand->ARNT Nuclear Translocation and Dimerization AhR_ARNT AhR-ARNT Dimer XRE XRE (DNA) AhR_ARNT->XRE Binding CYP1A1_mRNA CYP1A1/1B1 mRNA XRE->CYP1A1_mRNA Gene Transcription Metabolites Reactive Metabolites (Diol Epoxides) CYP1A1_mRNA->Metabolites Translation & Enzyme Activity DNA_Adducts DNA Adducts Metabolites->DNA_Adducts Covalent Binding

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

5.2. Experimental Workflow for a Carcinogenicity Study

The following diagram illustrates the general workflow for conducting a carcinogenicity study in a rodent model.

Carcinogenicity_Workflow start Start: Animal Model Selection (e.g., A/J Mice) acclimatization Acclimatization (1-2 weeks) start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing Dosing Phase (e.g., 8 weeks) grouping->dosing observation Observation Period (up to 6 months) dosing->observation termination Study Termination & Necropsy observation->termination analysis Sample Collection (Tissues, Blood) termination->analysis histopathology Histopathology (Tumor Counting & Grading) analysis->histopathology biomarkers Biomarker Analysis (DNA Adducts, Gene Expression) analysis->biomarkers data_analysis Data Analysis & Statistical Evaluation histopathology->data_analysis biomarkers->data_analysis end End: Carcinogenicity Assessment data_analysis->end

Caption: Experimental workflow for a rodent carcinogenicity study.

The development of robust animal models is essential for characterizing the potential health risks associated with exposure to this compound. The protocols and frameworks provided herein offer a detailed guide for researchers to conduct comprehensive toxicological and carcinogenicity assessments. The data generated from these studies will be critical for informing regulatory decisions and protecting human health. Careful consideration of animal model selection, dose levels, and relevant endpoints is paramount for the successful execution of these studies.

References

Application Notes and Protocols for In Vitro Evaluation of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a limited amount of publicly available data on the specific biological activities and established cell culture protocols for 12-Methyl-1,2,3,4-tetrahydrochrysene. The following protocols are based on standard methodologies for characterizing the in vitro effects of novel polycyclic aromatic hydrocarbons (PAHs) and are intended to serve as a comprehensive starting point for researchers. The proposed experiments will investigate the cytotoxic, genotoxic, and potential endocrine-disrupting properties of this compound.

Rationale and Experimental Strategy

Given that this compound is a methylated polycyclic aromatic hydrocarbon, it is prudent to investigate its potential as a carcinogen and an endocrine disruptor. This set of protocols outlines a tiered approach to characterizing its in vitro effects.

  • Tier 1: Cytotoxicity Assessment. To determine the concentration of the compound that is toxic to cells. This is essential for designing subsequent experiments with non-lethal concentrations. The MTT assay is a widely used method for this purpose.

  • Tier 2: Genotoxicity Assessment. To evaluate the potential of the compound to induce DNA damage. The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[1][2][3][4]

  • Tier 3: Endocrine Disruption Assessment. To test the hypothesis that the compound may interfere with hormonal signaling pathways. Given the structural similarities to other estrogenic compounds, an Estrogen Receptor Alpha (ERα) reporter assay is proposed.

Two cell lines are recommended for these initial studies:

  • HepG2 (Human Liver Carcinoma): A well-established model for studying the metabolism and toxicity of xenobiotics.[5][6][7][8][9]

  • MCF-7 (Human Breast Adenocarcinoma): A hormone-responsive cell line that is a standard model for assessing estrogenic and anti-estrogenic activity.[10][11][12][13][14]

Experimental Protocols

General Cell Culture and Maintenance

Protocol for HepG2 Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with fresh growth medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium for plating.

Protocol for MCF-7 Cell Culture

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using 0.25% Trypsin-EDTA. Neutralize trypsin with fresh growth medium, centrifuge, and resuspend the cell pellet in fresh medium for plating.[10][11]

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of this compound that reduces the viability of HepG2 and MCF-7 cells.

Materials:

  • HepG2 or MCF-7 cells

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare serial dilutions of this compound in the appropriate growth medium. The final DMSO concentration should not exceed 0.5%.[6]

  • Replace the medium in the wells with the prepared dilutions of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, and 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control100
0.1
1
10
50
100
Positive Control

The IC50 value (concentration at which 50% of cell viability is inhibited) should be calculated from the dose-response curve.

Protocol 2: Genotoxicity Assessment using the Alkaline Comet Assay

This assay will detect DNA single and double-strand breaks in cells treated with this compound.

Materials:

  • HepG2 or MCF-7 cells

  • Complete growth medium

  • This compound

  • Comet assay slides

  • Low melting point agarose (LMPA) and normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat cells with sub-lethal concentrations of this compound (determined from the MTT assay) for a defined period (e.g., 24 hours). A positive control (e.g., H₂O₂) should be included.

  • Harvest and resuspend the cells in PBS at a concentration of 1 x 10⁵ cells/mL.

  • Mix the cell suspension with LMPA and pipette onto a pre-coated NMPA slide.

  • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25V) for 20-30 minutes.

  • Neutralize the slides with neutralization buffer.

  • Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analyze the images using comet scoring software to quantify DNA damage (e.g., % tail DNA, tail moment).

Data Presentation:

TreatmentConcentration (µM)Mean % Tail DNAStandard DeviationMean Tail MomentStandard Deviation
Vehicle Control-
Compound X1
Compound X10
Positive Control
Protocol 3: Estrogen Receptor Alpha (ERα) Reporter Assay

This assay will determine if this compound can activate the estrogen receptor alpha. This protocol assumes the use of a commercially available ERα reporter cell line (e.g., T-47D or MCF-7 cells stably transfected with an estrogen response element-luciferase reporter plasmid).[16][17][18][19]

Materials:

  • ERα reporter cell line

  • Phenol red-free growth medium supplemented with charcoal-stripped FBS

  • This compound

  • 17β-estradiol (E2) as a positive control

  • An ERα antagonist (e.g., Fulvestrant) for antagonist mode testing

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the ERα reporter cells in a 96-well plate in phenol red-free medium and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound. Include a vehicle control, a positive control (E2), and for antagonist testing, co-treatment of the compound with E2.

  • Incubate for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

Data Presentation:

TreatmentConcentration (µM)Mean Relative Luminescence Units (RLU)Standard DeviationFold Induction over Vehicle
Vehicle Control-1.0
Compound X0.1
Compound X1
Compound X10
E2 (Positive Control)0.01

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_tier1 Tier 1: Cytotoxicity cluster_tier2 Tier 2: Genotoxicity cluster_tier3 Tier 3: Endocrine Disruption prep_compound Prepare this compound Stock mtt_assay MTT Assay prep_compound->mtt_assay culture_cells Culture HepG2 & MCF-7 Cells culture_cells->mtt_assay comet_assay Comet Assay culture_cells->comet_assay er_assay ERα Reporter Assay culture_cells->er_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 calc_ic50->comet_assay Select sub-lethal doses calc_ic50->er_assay Select sub-lethal doses quantify_dna_damage Quantify DNA Damage comet_assay->quantify_dna_damage measure_luminescence Measure Luminescence er_assay->measure_luminescence G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 12-Methyl-1,2,3,4- tetrahydrochrysene er Estrogen Receptor α (ERα) compound->er Binds hsp90 HSP90 er->hsp90 Dissociation er_dimer ERα Dimer er->er_dimer Dimerization & Translocation nucleus Nucleus ere Estrogen Response Element (ERE) transcription Transcription ere->transcription luciferase Luciferase Gene (Reporter) translation Translation light Light Emission translation->light Produces er_dimer->ere Binds

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols and improving yields. The information presented is based on established synthetic methodologies for analogous polycyclic aromatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to produce the this compound core?

A common and effective strategy involves a multi-step synthesis commencing with a Diels-Alder reaction to construct the chrysene backbone, followed by Friedel-Crafts acylation to introduce the methyl group, and concluding with a catalytic hydrogenation to yield the desired tetrahydrochrysene derivative.

Q2: I am observing a low yield in the initial Diels-Alder reaction. What are the potential causes and solutions?

Low yields in Diels-Alder reactions can stem from several factors:

  • Reactivity of Diene/Dienophile: Ensure your diene is in the s-cis conformation, which is necessary for the reaction to proceed. Bulky substituents on the diene or dienophile can sterically hinder the reaction. The electronic nature of the substituents is also critical; typically, the reaction is favored between an electron-rich diene and an electron-deficient dienophile.

  • Reaction Temperature: The reaction may require optimization of the temperature. While higher temperatures can increase the reaction rate, they can also favor the retro-Diels-Alder reaction, leading to lower yields of the desired product.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly enhance the rate and selectivity of the Diels-Alder reaction.

Q3: My Friedel-Crafts acylation is resulting in multiple isomers and a low yield of the desired 12-methyl product. How can I improve the regioselectivity?

Friedel-Crafts reactions are susceptible to producing isomeric products, especially on complex polycyclic aromatic systems. To enhance the yield of the 12-methyl isomer:

  • Choice of Catalyst: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can influence the position of acylation.

  • Solvent Effects: The solvent can affect the reactivity and selectivity of the reaction.

  • Steric Hindrance: Directing groups already present on the chrysene skeleton can sterically hinder certain positions, favoring acylation at more accessible sites.

Q4: The final hydrogenation step is incomplete, or I am observing over-reduction of the aromatic system. What adjustments can I make?

Incomplete hydrogenation or over-reduction can be addressed by modifying the reaction conditions:

  • Catalyst Selection: The choice of catalyst (e.g., Palladium on Carbon, Platinum oxide) and its loading are critical.

  • Hydrogen Pressure and Temperature: These parameters directly influence the rate and extent of hydrogenation. Lower pressures and temperatures can help to avoid over-reduction.

  • Reaction Time: Optimizing the reaction time is crucial to ensure complete conversion of the starting material without leading to unwanted side products.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of the Chrysene Intermediate
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInadequate reaction temperature or time.Systematically increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC. Extend the reaction time.
Formation of multiple productsLack of regioselectivity in the cyclization step.If using a Friedel-Crafts based cyclization, screen different Lewis acid catalysts and solvents. For photochemical cyclizations, ensure the precursor geometry favors the desired chrysene product.
Degradation of starting material or productReaction temperature is too high or exposure to air/moisture.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If the reaction is exothermic, ensure adequate cooling.
Problem 2: Poor Regioselectivity in the Introduction of the Methyl Group
Symptom Possible Cause Suggested Solution
Multiple isomers of methylchrysene detectedNon-selective Friedel-Crafts acylation/alkylation.Use a bulkier Lewis acid catalyst to favor substitution at less sterically hindered positions. Alternatively, consider a directed ortho-metalation strategy if a suitable directing group can be incorporated.
Polyalkylation/acylationThe product is more reactive than the starting material.Use a less reactive alkylating/acylating agent or a milder Lewis acid. Using a stoichiometric amount of the Lewis acid in acylation can prevent further reaction as the product complexes with the catalyst.
Problem 3: Issues with the Catalytic Hydrogenation Step

| Symptom | Possible Cause | Suggested Solution | | Incomplete reduction to tetrahydrochrysene | Catalyst deactivation or insufficient hydrogen pressure/temperature. | Increase the catalyst loading or use a fresh batch of catalyst. Increase the hydrogen pressure and/or reaction temperature. | | Over-reduction to octahydro- or perhydrochrysene | Reaction conditions are too harsh. | Decrease the hydrogen pressure and/or temperature. Monitor the reaction closely and stop it once the desired product is formed. A less active catalyst might also be beneficial. | | Presence of de-methylated product | Hydrogenolysis of the methyl group. | Use a milder catalyst or reaction conditions. Palladium-based catalysts are generally less prone to causing hydrogenolysis than platinum-based catalysts. |

Quantitative Data Summary

The following tables present hypothetical data to illustrate the effects of varying reaction parameters on the yield of key steps.

Table 1: Optimization of the Diels-Alder Reaction for Chrysene Synthesis

EntryDieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1ABNoneToluene1102445
2ABAlCl₃ (10)Dichloromethane251275
3ABEt₂AlCl (10)Dichloromethane01882
4ABSc(OTf)₃ (5)Acetonitrile251288

Table 2: Influence of Catalyst and Solvent on Friedel-Crafts Acylation Regioselectivity

EntrySubstrateAcylating AgentLewis AcidSolventRatio of 12-isomer : other isomersTotal Yield (%)
1ChryseneAcetyl ChlorideAlCl₃CS₂2 : 385
2ChryseneAcetyl ChlorideFeCl₃Nitrobenzene3 : 270
3ChryseneAcetic AnhydrideAlCl₃1,2-Dichloroethane5 : 190
4ChryseneAcetic AnhydrideZnCl₂1,2-Dichloroethane4 : 165

Table 3: Effect of Hydrogenation Conditions on Product Distribution

EntryCatalystH₂ Pressure (psi)Temperature (°C)Time (h)Tetrahydrochrysene (%)Unreacted Chrysene (%)Over-reduced Products (%)
15% Pd/C50252480155
210% Pd/C100501295<14
3PtO₂50251270525
4Rh/C50080610090

Experimental Protocols

Protocol 1: Synthesis of the Chrysene Core via Diels-Alder Reaction
  • To a solution of the diene (1.0 eq) in dry dichloromethane (0.5 M) under an argon atmosphere at 0°C, add the dienophile (1.1 eq).

  • Slowly add a solution of ethylaluminum dichloride (Et₂AlCl) (10 mol%) in hexanes.

  • Stir the reaction mixture at 0°C for 18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chrysene precursor.

Protocol 2: Friedel-Crafts Acylation of Chrysene
  • To a suspension of anhydrous aluminum chloride (AlCl₃) (1.2 eq) in 1,2-dichloroethane (0.3 M) at 0°C under a nitrogen atmosphere, add acetic anhydride (1.1 eq) dropwise.

  • After stirring for 15 minutes, add a solution of chrysene (1.0 eq) in 1,2-dichloroethane.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting ketone is then reduced to the methyl group via a standard procedure (e.g., Wolff-Kishner or Clemmensen reduction).

Protocol 3: Catalytic Hydrogenation to this compound
  • In a high-pressure reaction vessel, dissolve 12-methylchrysene (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add 10% Palladium on Carbon (10% w/w) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen.

  • Pressurize the vessel with hydrogen to 100 psi.

  • Heat the mixture to 50°C and stir for 12 hours.

  • After cooling to room temperature, carefully vent the hydrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow Start Starting Materials (Diene & Dienophile) DA Diels-Alder Reaction Start->DA Chrysene Chrysene Intermediate DA->Chrysene FC Friedel-Crafts Acylation Chrysene->FC Ketone 12-Acetylchrysene FC->Ketone Reduction Ketone Reduction Ketone->Reduction Methylchrysene 12-Methylchrysene Reduction->Methylchrysene Hydrogenation Catalytic Hydrogenation Methylchrysene->Hydrogenation FinalProduct 12-Methyl-1,2,3,4- tetrahydrochrysene Hydrogenation->FinalProduct Troubleshooting_Logic Problem Low Yield in Final Product CheckPurity Check Purity of Intermediates Problem->CheckPurity CheckDA Troubleshoot Diels-Alder Step CheckPurity->CheckDA CheckFC Troubleshoot Friedel-Crafts Step CheckPurity->CheckFC CheckH2 Troubleshoot Hydrogenation Step CheckPurity->CheckH2 LowConversion Low Conversion? CheckDA->LowConversion IsomerIssue Isomer Issues? CheckFC->IsomerIssue IncompleteH2 Incomplete Hydrogenation? CheckH2->IncompleteH2 OptimizeDA Optimize Temp/Catalyst (Table 1) LowConversion->OptimizeDA Yes OptimizeFC Optimize Catalyst/Solvent (Table 2) IsomerIssue->OptimizeFC Yes OptimizeH2 Optimize Pressure/Temp (Table 3) IncompleteH2->OptimizeH2 Yes

Technical Support Center: Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the analysis of this compound?

A1: The main analytical challenges for this compound revolve around its structural similarity to other isomers and related polycyclic aromatic hydrocarbons (PAHs). Key difficulties include:

  • Isomer Resolution: Differentiating this compound from other methyl-tetrahydrochrysene isomers, as well as from the parent compound, 1,2,3,4-tetrahydrochrysene, requires high-resolution analytical techniques.

  • Chromatographic Co-elution: In complex matrices, there is a high probability of co-elution with other structurally similar compounds, which can interfere with accurate quantification.

  • Mass Spectral Interpretation: While mass spectrometry is a powerful identification tool, the fragmentation patterns of different methyl-tetrahydrochrysene isomers can be very similar, making definitive identification challenging without proper chromatographic separation and reference standards.[1][2]

  • Availability of Certified Standards: The commercial availability of a certified reference standard for this compound may be limited, hindering accurate calibration and quantification.

  • Sample Preparation and Matrix Effects: Efficient extraction from complex sample matrices (e.g., biological tissues, environmental samples) while minimizing matrix effects is crucial for reliable analysis.

Q2: Which analytical techniques are most suitable for the analysis of this compound?

A2: A combination of high-resolution chromatography and mass spectrometry is generally the most effective approach.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of semi-volatile PAHs. A high-resolution capillary column is essential for separating isomers.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly with atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), LC-MS can also be effective, especially for less volatile derivatives or when analyzing complex mixtures that are not amenable to GC.

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which can aid in confirming the elemental composition of the molecule and its fragments, helping to distinguish it from isobaric interferences.[4]

Q3: How can I differentiate this compound from its isomers?

A3: Differentiating isomers is a significant challenge that requires a multi-faceted approach:

  • High-Efficiency Chromatography: Employing a long capillary GC column (e.g., >30 m) with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and a slow, optimized temperature gradient can improve the separation of isomers.[3]

  • Retention Indices: Calculating and comparing Kovats retention indices with literature values or those of a certified standard can aid in identification.

  • Mass Spectral Fragmentation Patterns: While similar, there may be subtle differences in the relative abundances of fragment ions between isomers.[1][2][5] Careful examination of the spectra and comparison with a known standard is necessary.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For pure compounds, NMR spectroscopy provides detailed structural information that can definitively identify the position of the methyl group.[5]

Troubleshooting Guides

Problem 1: Poor Chromatographic Resolution of Isomers

Symptoms:

  • Broad, overlapping peaks for this compound and other isomers.

  • Inability to obtain baseline separation from the parent compound, 1,2,3,4-tetrahydrochrysene.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate GC columnVerify the column has a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) and sufficient length (e.g., 30-60 m).
Suboptimal oven temperature programOptimize the temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) can improve separation.[3]
Incorrect carrier gas flow rateOptimize the linear velocity of the carrier gas (Helium or Hydrogen) for the specific column dimensions.
Injection port issuesEnsure the injection port temperature is appropriate to ensure rapid and complete volatilization without thermal degradation. Check for a contaminated liner.
Problem 2: Ambiguous Mass Spectral Identification

Symptoms:

  • The mass spectrum of the analyte is very similar to other compounds in the sample or library spectra of isomers.

  • Difficulty in confirming the identity of this compound based on MS data alone.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Similar fragmentation patterns among isomersRely on a combination of retention time and mass spectral data. Inject a certified reference standard if available.
Co-elution with an interfering compoundImprove chromatographic separation (see Problem 1). Use high-resolution mass spectrometry (HRMS) to resolve isobaric interferences.
Low fragment ion intensityOptimize the ionization energy in the MS source. Check for source contamination.

Expected Mass Spectral Fragments: The molecular weight of this compound (C19H18) is 246.34 g/mol . The molecular ion (M+) peak should be observed at m/z 246. Fragmentation is expected to involve the loss of methyl and ethyl groups.

m/z Possible Fragment Notes
246[C19H18]+•Molecular Ion (M+)
231[M-CH3]+Loss of the methyl group
217[M-C2H5]+Loss of an ethyl group from the tetrahydro ring
215[M-CH3-H2]+Subsequent loss of H2 after methyl loss

Note: This table is predictive. Actual fragmentation should be confirmed with a standard.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general methodology for the analysis of this compound using gas chromatography-mass spectrometry.

1. Sample Preparation (Solid Phase Extraction): a. Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. b. Load the sample (dissolved in a water-miscible solvent) onto the cartridge. c. Wash the cartridge with 5 mL of a water/methanol mixture to remove polar impurities. d. Elute the analyte with 5 mL of hexane. e. Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.
  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program: 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
  • Injection: 1 µL, splitless mode at 280°C.
  • MS Transfer Line: 280°C.
  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
  • Scan Range: m/z 50-350.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample extraction Solid Phase Extraction (SPE) sample->extraction concentration Concentration extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation ionization Mass Spectrometry (EI) separation->ionization detection Detection & Data Acquisition ionization->detection peak_integration Peak Integration detection->peak_integration library_search Spectral Library Search peak_integration->library_search quantification Quantification peak_integration->quantification report Final Report library_search->report quantification->report

Caption: Workflow for the analysis of this compound.

troubleshooting_logic cluster_gc GC Troubleshooting cluster_sample Sample Prep Troubleshooting start Poor Peak Shape or Resolution? check_column Check Column & Installation start->check_column Yes check_extraction Review Extraction Protocol start->check_extraction No, but poor sensitivity optimize_temp Optimize Temperature Program check_column->optimize_temp check_flow Verify Carrier Gas Flow optimize_temp->check_flow check_inlet Inspect Injection Port check_flow->check_inlet end Problem Resolved check_inlet->end check_matrix Assess Matrix Effects check_extraction->check_matrix check_matrix->end

Caption: Logic diagram for troubleshooting poor chromatographic results.

References

Technical Support Center: Purifying Isomers of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 12-Methyl-1,2,3,4-tetrahydrochrysene isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying isomers of this compound?

The primary challenge lies in the structural similarity of the isomers. This compound can exist as multiple stereoisomers (enantiomers and diastereomers) which have very similar physical and chemical properties, making them difficult to separate using standard purification techniques.[1] The successful separation often requires specialized chromatographic methods, such as chiral high-performance liquid chromatography (HPLC), or meticulous crystallization procedures.

Q2: Which analytical techniques are best suited for separating these isomers?

Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of enantiomers and diastereomers of polycyclic aromatic hydrocarbons (PAHs) like this compound.[2][3] Supercritical Fluid Chromatography (SFC) can also be a viable, often faster, alternative. For diastereomeric mixtures, traditional silica gel chromatography may sometimes be effective, but chiral chromatography is generally required for enantiomers.[4]

Q3: Can I use recrystallization to purify the isomers?

Recrystallization can be an effective method for purifying diastereomers, as they have different physical properties, including solubility.[3] However, separating enantiomers by recrystallization requires the formation of diastereomeric salts with a chiral resolving agent.[3] Fractional crystallization, where a saturated solution is slowly cooled to allow for the selective crystallization of one isomer, can also be employed.[5] Seeding the solution with a pure crystal of the desired isomer can sometimes initiate selective crystallization.[6][7]

Troubleshooting Guides

Chiral HPLC Separation
Problem Possible Cause(s) Suggested Solution(s)
Poor or no resolution of enantiomers - Incorrect chiral stationary phase (CSP). - Suboptimal mobile phase composition. - Inappropriate temperature.- Screen different types of CSPs (e.g., polysaccharide-based like cellulose or amylose derivatives, or Pirkle-type columns). - Modify the mobile phase by changing the solvent ratio (e.g., hexane/isopropanol) or adding a modifier (e.g., trifluoroacetic acid for basic analytes). - Optimize the column temperature; sometimes lower temperatures improve resolution.
Peak tailing - Active sites on the column. - Incompatibility between the sample solvent and the mobile phase. - Column overloading.- Add a small amount of a competing agent (e.g., a corresponding amine for a basic analyte) to the mobile phase. - Dissolve the sample in the mobile phase. - Reduce the injection volume or sample concentration.
Irreproducible retention times - Inadequate column equilibration. - Changes in mobile phase composition. - Fluctuations in temperature.- Ensure the column is thoroughly equilibrated with the mobile phase before each injection. - Prepare fresh mobile phase daily and degas it properly. - Use a column oven to maintain a constant temperature.
High backpressure - Blocked column frit. - Particulate matter from the sample. - Precipitated buffer in the system.- Reverse flush the column (if permitted by the manufacturer). - Filter all samples before injection. - Ensure the mobile phase components are fully dissolved and compatible.
Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
No crystal formation upon cooling - Solution is not supersaturated. - Cooling too rapidly. - Insufficient nucleation sites.- Evaporate some of the solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Add a seed crystal of the pure isomer. - Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
Oiling out (formation of a liquid instead of solid) - The boiling point of the solvent is higher than the melting point of the solute. - The compound is too impure.- Use a lower-boiling point solvent. - Try a different solvent or a mixture of solvents. - Perform a preliminary purification step (e.g., column chromatography) to remove significant impurities.
Crystals are very small or powder-like - Rapid crystallization.- Slow down the cooling process. - Use a solvent system where the compound has slightly higher solubility.
Low recovery of purified product - Too much solvent was used. - The compound has significant solubility in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound. - Cool the solution thoroughly in an ice bath before filtering. - Preheat the filtration funnel and receiving flask.

Experimental Protocols

Chiral HPLC Method Development
  • Column Selection : Begin by screening polysaccharide-based chiral stationary phases, as they are effective for a wide range of aromatic compounds.[8] Columns such as those based on cellulose tris(3,5-dimethylphenylcarbamate) are a good starting point.

  • Mobile Phase Screening :

    • Normal Phase : Start with a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 90:10 hexane:isopropanol). Adjust the ratio to optimize retention and resolution.

    • Reversed Phase : Use a mixture of acetonitrile or methanol and water. A buffer may be necessary if the compound has ionizable groups.

  • Optimization :

    • Flow Rate : A typical starting flow rate is 1.0 mL/min. This can be adjusted to improve peak shape and resolution.

    • Temperature : Operate at a constant temperature, typically between 20-40 °C. Lower temperatures often enhance enantioselectivity.

    • Detection : Use a UV detector set at a wavelength where the compound has strong absorbance (e.g., 254 nm).[1]

  • Data Analysis : Calculate the resolution (Rs) between the isomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.

Diastereoselective Recrystallization
  • Solvent Selection : Test the solubility of the isomeric mixture in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[9] Common solvents to screen for PAHs include ethanol, methanol, ethyl acetate, toluene, and mixtures such as chloroform/methanol.[10]

  • Dissolution : Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]

  • Cooling and Crystallization : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6] If one diastereomer is less soluble, it should crystallize out first.

  • Isolation and Drying : Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[5] Dry the crystals in a vacuum oven.

  • Purity Assessment : Analyze the purity of the crystals and the remaining mother liquor by HPLC to determine the isomeric ratio. Multiple recrystallizations may be necessary to achieve high purity.

Visualizations

Experimental_Workflow_Chiral_HPLC cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Collection start Isomeric Mixture dissolve Dissolve in Mobile Phase start->dissolve filter Filter Sample dissolve->filter inject Inject onto Chiral Column filter->inject separate Isocratic/Gradient Elution inject->separate detect UV Detection separate->detect chromatogram Generate Chromatogram detect->chromatogram fractionate Fraction Collection chromatogram->fractionate analyze Analyze Purity (Rs Calculation) fractionate->analyze end end analyze->end Purified Isomers

Caption: Workflow for Chiral HPLC Separation.

Recrystallization_Workflow start Impure Isomeric Mixture dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool crystallize Crystal Formation cool->crystallize filter Vacuum Filtration crystallize->filter wash Wash with Cold Solvent filter->wash mother_liquor Mother Liquor (Enriched in other isomer) filter->mother_liquor dry Dry Crystals wash->dry end Purified Isomer Crystals dry->end

Caption: General Recrystallization Workflow.

References

Technical Support Center: 12-Methyl-1,2,3,4-tetrahydrochrysene Metabolism Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolism of 12-Methyl-1,2,3,4-tetrahydrochrysene. Given the limited direct literature on this specific compound, the guidance is primarily based on established principles for polycyclic aromatic hydrocarbons (PAHs) and detailed studies of its close structural analog, 5-methylchrysene.

Frequently Asked Questions (FAQs)

Q1: What is the expected metabolic pathway for this compound?

A1: The primary metabolic pathway is expected to be initiated by cytochrome P450 (CYP) enzymes, leading to oxidation.[1] Based on the metabolism of the analogous 5-methylchrysene, the key initial step is likely the formation of dihydrodiols. Specifically, oxidation of the 1,2-double bond is a probable route. The methyl group can also be a site of hydroxylation.

Q2: Which CYP enzymes are likely involved in the metabolism of this compound?

A2: For the structurally similar 5-methylchrysene, CYP1A1 and CYP1A2 are involved in the formation of the proximate carcinogenic 1,2-diol metabolite, while CYP3A4 can catalyze the hydroxylation of the methyl group.[2][3] Therefore, it is highly probable that these enzymes also play a significant role in the metabolism of this compound.

Q3: What are the most common in vitro systems for studying the metabolism of this compound?

A3: The most common in vitro systems include human liver microsomes, which contain a high concentration of CYP enzymes, and cell-based assays using cell lines like HepG2, a human hepatoma line that retains some metabolic competence.[4]

Q4: What analytical techniques are best suited for identifying and quantifying metabolites?

A4: High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection is a standard method for separating and quantifying PAH metabolites. For structural elucidation of unknown metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[4][5][6]

Troubleshooting Guides

In Vitro Metabolism Assays (e.g., Human Liver Microsomes)
Problem Possible Causes Solutions
No or very low metabolism observed. 1. Inactive enzyme preparation. 2. Incorrect cofactor concentration (e.g., NADPH). 3. Substrate concentration is too low. 4. Inhibition by solvent or other components. 5. The compound is not a substrate for the enzymes present.1. Test with a known positive control substrate. 2. Ensure NADPH is freshly prepared and at an optimal concentration (typically 1 mM). 3. Increase substrate concentration. 4. Ensure the final concentration of organic solvent (e.g., DMSO) is low (<0.5%).[7] 5. Consider using a different enzyme source (e.g., S9 fraction, specific recombinant CYPs).
High variability between replicates. 1. Inconsistent pipetting. 2. Poor mixing of incubation components. 3. Temperature fluctuations during incubation. 4. Substrate precipitation.1. Use calibrated pipettes and proper technique. 2. Vortex gently before and after adding substrate. 3. Use a calibrated incubator or water bath. 4. Check the solubility of the compound in the final incubation mixture.
Metabolism rate decreases rapidly over time. 1. Enzyme instability. 2. Cofactor depletion. 3. Product inhibition.1. Reduce incubation time and use a higher protein concentration. 2. Use an NADPH-regenerating system. 3. Analyze samples at multiple early time points to determine the initial linear rate.
Cell-Based Metabolism Assays (e.g., HepG2 cells)
Problem Possible Causes Solutions
Cell death or signs of toxicity. 1. The compound or its metabolites are cytotoxic at the tested concentration. 2. High solvent concentration.1. Perform a cytotoxicity assay to determine a non-toxic concentration range. 2. Keep the final solvent concentration below cytotoxic levels (e.g., DMSO <0.5%).[7]
Low metabolite formation. 1. Low metabolic capacity of the cell line. 2. Short incubation time. 3. Low bioavailability of the compound to the cells.1. Consider inducing CYP enzymes with known inducers (e.g., TCDD for CYP1A1). 2. Increase the incubation time. 3. Ensure the compound is soluble in the cell culture medium. The use of a media accommodated fraction (MAF) can be explored.[7]
Difficulty in extracting metabolites from cells and media. 1. Inefficient extraction solvent. 2. Adsorption of the compound to plasticware.1. Test different organic solvents (e.g., ethyl acetate, acetonitrile) for optimal recovery. 2. Use low-binding plates and tubes.
HPLC Analysis
Problem Possible Causes Solutions
Poor peak shape (tailing or fronting). 1. Column degradation. 2. Incompatible mobile phase pH. 3. Column overload.1. Use a guard column and flush the column regularly. 2. Adjust the mobile phase pH. 3. Reduce the injection volume or sample concentration.
Inconsistent retention times. 1. Fluctuations in mobile phase composition. 2. Temperature changes. 3. Column aging.1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column sufficiently before each run.
Co-elution of metabolites. 1. Insufficient chromatographic resolution.1. Optimize the gradient elution profile. 2. Try a different column chemistry (e.g., a PFP or C30 phase instead of C18). 3. Adjust the mobile phase composition and pH.

Quantitative Data Summary

The following tables present hypothetical, yet realistic, data for the metabolism of this compound based on studies of similar PAHs.

Table 1: Michaelis-Menten Kinetic Parameters for the Disappearance of this compound in Human Liver Microsomes.

Enzyme SourceVmax (pmol/min/mg protein)Km (µM)
Pooled Human Liver Microsomes150.5 ± 12.35.2 ± 0.8
Recombinant CYP1A185.2 ± 9.13.8 ± 0.6
Recombinant CYP1A250.7 ± 5.66.5 ± 1.1
Recombinant CYP3A415.1 ± 2.312.4 ± 2.5

Table 2: Formation of Major Metabolites of this compound in HepG2 Cells (24-hour incubation).

MetaboliteConcentration in Medium (nM)
1,2-Dihydrodiol-12-methyl-1,2,3,4-tetrahydrochrysene25.8 ± 3.1
12-Hydroxymethyl-1,2,3,4-tetrahydrochrysene8.2 ± 1.5
Monohydroxylated-12-methyl-1,2,3,4-tetrahydrochrysene15.4 ± 2.2

Experimental Protocols

Protocol 1: In Vitro Metabolism in Human Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing 100 mM phosphate buffer (pH 7.4), 3 mM MgCl₂, and human liver microsomes (final protein concentration 0.5 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (dissolved in a minimal amount of DMSO) to achieve the desired final concentration.

  • Start the Reaction: Add NADPH to a final concentration of 1 mM to start the reaction. The final incubation volume is 200 µL.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-UV/Fluorescence Analysis of Metabolites
  • HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm), a UV detector, and a fluorescence detector.

  • Mobile Phase: A gradient of acetonitrile and water.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: Linear gradient to 100% B

    • 25-30 min: Hold at 100% B

    • 30.1-35 min: Return to 40% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection:

    • UV: 254 nm

    • Fluorescence: Excitation at 260 nm, Emission at 380 nm.

Visualizations

Metabolic_Pathway_of_this compound This compound This compound Epoxide Intermediate Epoxide Intermediate This compound->Epoxide Intermediate CYP1A1/1A2 12-Hydroxymethyl-1,2,3,4-tetrahydrochrysene 12-Hydroxymethyl-1,2,3,4-tetrahydrochrysene This compound->12-Hydroxymethyl-1,2,3,4-tetrahydrochrysene CYP3A4 1,2-Dihydrodiol 1,2-Dihydrodiol Epoxide Intermediate->1,2-Dihydrodiol Epoxide Hydrolase Diol Epoxide (Ultimate Carcinogen) Diol Epoxide (Ultimate Carcinogen) 1,2-Dihydrodiol->Diol Epoxide (Ultimate Carcinogen) CYP1A1/1A2 DNA Adducts DNA Adducts Diol Epoxide (Ultimate Carcinogen)->DNA Adducts Covalent Binding

Caption: Proposed metabolic activation pathway of this compound.

Experimental_Workflow_Microsomal_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Buffer_Mg Prepare Buffer with MgCl₂ Microsomes Add Human Liver Microsomes Buffer_Mg->Microsomes Pre-incubate Pre-incubate at 37°C Microsomes->Pre-incubate Add_Substrate Add this compound Pre-incubate->Add_Substrate Start_Reaction Add NADPH Add_Substrate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop with Acetonitrile Incubate->Stop_Reaction Centrifuge Centrifuge Stop_Reaction->Centrifuge HPLC_Analysis Analyze Supernatant by HPLC Centrifuge->HPLC_Analysis

Caption: Workflow for in vitro metabolism assay using human liver microsomes.

Troubleshooting_Logic_No_Metabolism Start No Metabolism Observed Check_Enzyme Run Positive Control Substrate Start->Check_Enzyme Enzyme_OK Metabolism Observed? Check_Enzyme->Enzyme_OK Check_Cofactor Check NADPH Concentration & Freshness Enzyme_OK->Check_Cofactor Yes Inactive_Enzyme Enzyme Preparation is Inactive Enzyme_OK->Inactive_Enzyme No Cofactor_OK Increase Substrate Concentration Check_Cofactor->Cofactor_OK Solvent_Inhibition Check Solvent Concentration Cofactor_OK->Solvent_Inhibition Different_System Consider Different Enzyme System Solvent_Inhibition->Different_System

Caption: Troubleshooting logic for no observed metabolism in in vitro assays.

References

Technical Support Center: In Vivo Experiments with 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 12-Methyl-1,2,3,4-tetrahydrochrysene is a research chemical. The information provided here is for guidance purposes for laboratory researchers and drug development professionals. All experiments should be conducted in accordance with institutional and national guidelines for animal welfare and laboratory safety. Due to the limited publicly available data on this specific compound, much of the guidance provided is based on principles of in vivo testing of similar polycyclic aromatic hydrocarbons (PAHs) with estrogenic activity. A thorough dose-finding study is essential.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of this compound?

A1: Based on the structure of its parent compound, tetrahydrochrysene, and studies on other methylated PAHs, this compound is anticipated to exhibit estrogenic activity. Some polycyclic aromatic hydrocarbons and their metabolites can act as estrogen receptor (ER) agonists.[1] Therefore, it may modulate signaling pathways regulated by estrogen receptors.

Q2: What is a recommended starting dose for an in vivo estrogenic activity study?

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is expected to be a lipophilic compound, meaning it will have poor solubility in water. Therefore, a suitable vehicle is required for in vivo dosing. Common approaches for formulating lipophilic compounds for subcutaneous or oral administration include solutions in oils (e.g., corn oil, sesame oil), or suspensions. For subcutaneous injections, the formulation may be a non-aqueous solution or a suspension.[2] It is crucial to ensure the homogeneity of the formulation, especially for suspensions.

Q4: What is a suitable in vivo model to assess the estrogenic activity of this compound?

A4: The rodent uterotrophic assay is a well-established and validated in vivo screening assay for determining the estrogenic activity of a substance.[3][4][5][6][7] This assay can be performed in either immature or ovariectomized adult female rodents. The increase in uterine weight is a primary endpoint for assessing estrogenic effects.[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable estrogenic effect (e.g., no significant increase in uterine weight). Dosage is too low. Perform a dose-escalation study to identify a more effective dose range.
Poor bioavailability of the compound. Re-evaluate the formulation and administration route. Consider using a different vehicle to improve solubility and absorption. For oral administration, bioavailability may be a limiting factor. Subcutaneous injection may provide more consistent exposure.
Incorrect timing of endpoint measurement. For the uterotrophic assay, animals are typically dosed for three consecutive days, and endpoints are measured on the fourth day.[4] Ensure the experimental timeline aligns with established protocols.
High variability in animal responses. Inconsistent dosing. Ensure accurate and consistent administration of the test substance. For suspensions, ensure the mixture is homogenous before each administration.
Animal health status. Monitor the health of the animals closely. Any underlying health issues can affect experimental outcomes.
Incomplete ovariectomy (if using the ovariectomized model). Incomplete removal of the ovaries can lead to endogenous estrogen production, confounding the results. Ensure the surgical procedure is performed correctly and allow for a sufficient post-operative recovery period.
Signs of toxicity (e.g., weight loss, lethargy, skin irritation at the injection site). Dosage is too high. Reduce the dosage. Conduct a maximum tolerated dose (MTD) study to determine a safe dose range.
Vehicle-related toxicity. Include a vehicle-only control group to assess any adverse effects of the formulation itself. Some vehicles, like DMSO and ethanol, can have biological effects.[8][9]
Compound-specific toxicity. PAHs can exhibit toxicity through various mechanisms, including DNA damage and oxidative stress.[10] Monitor for common signs of toxicity and consider including additional toxicological endpoints in your study.
Precipitation of the compound in the formulation. Poor solubility in the chosen vehicle. Try a different vehicle or a combination of co-solvents. Gentle heating and sonication may aid in dissolution, but ensure the compound remains stable under these conditions.

Experimental Protocols

Uterotrophic Assay for Estrogenic Activity

This protocol is a generalized procedure based on established guidelines for the rodent uterotrophic assay.[4][5][6][7]

1. Animal Model:

  • Immature female rats (e.g., Sprague-Dawley or Wistar), approximately 18-20 days old at the start of dosing.

  • Alternatively, adult ovariectomized female rats. Ovariectomy should be performed at least 7 days before the start of the experiment to allow for uterine regression.

2. Dose Groups:

  • Vehicle Control: Administered the vehicle only.

  • Positive Control: A known estrogen, such as 17α-ethynylestradiol (EE), at a dose known to produce a significant uterotrophic response.

  • Test Compound Groups: At least three dose levels of this compound.

3. Formulation Preparation:

  • Based on the lipophilic nature of the compound, a vehicle such as corn oil is recommended.

  • Prepare the dosing solutions/suspensions fresh daily.

  • Ensure the test compound is thoroughly dissolved or homogenously suspended in the vehicle.

4. Administration:

  • Administer the test substance, positive control, or vehicle daily for three consecutive days by oral gavage or subcutaneous injection.

  • The volume of administration should be consistent across all animals (e.g., 5 mL/kg body weight).

5. Endpoint Measurement:

  • On the day after the final dose (day 4), record the final body weight of each animal.

  • Euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Record the wet weight of the uterus (including luminal fluid).

  • Gently blot the uterus to remove luminal fluid and record the blotted uterine weight.

6. Data Analysis:

  • Calculate the relative uterine weight (uterine weight / final body weight).

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uterine weights of the test compound groups to the vehicle control group. A statistically significant increase in uterine weight indicates a positive estrogenic response.

Quantitative Data Summary

Table 1: Example In Vivo Dosages of Estrogenic PAHs (for reference)

CompoundAnimal ModelRoute of AdministrationEffective Dose RangeReference
Benz[a]anthraceneImmature Wistar RatNot specified0.1 - 50 mg/kg/day[1]
Benzo[a]pyreneImmature Wistar RatNot specified10 mg/kg/day[1]
3-MethylcholanthreneA/J MouseIntraperitoneal10 mg/kg[11]
Benzo[a]pyreneA/J MouseIntraperitoneal60 mg/kg[11]

Note: These values are for different PAHs and should only be used as a guide for designing initial dose-range finding studies for this compound.

Visualizations

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogenic_Compound 12-Methyl-1,2,3,4- tetrahydrochrysene ER Estrogen Receptor (ER) Estrogenic_Compound->ER Binds ER_HSP_Complex ER-HSP Complex ER->ER_HSP_Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins HSP->ER_HSP_Complex ER_HSP_Complex->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., Uterine Growth) Gene_Transcription->Biological_Response Leads to

Caption: Classical estrogen receptor signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing Phase cluster_analysis Analysis Dose_Selection Dose Range Finding Study Formulation Formulation Preparation (e.g., in Corn Oil) Dose_Selection->Formulation Animal_Acclimation Animal Acclimation & Ovariectomy (if applicable) Formulation->Animal_Acclimation Dosing_Day1 Day 1: Dosing Animal_Acclimation->Dosing_Day1 Dosing_Day2 Day 2: Dosing Dosing_Day1->Dosing_Day2 Dosing_Day3 Day 3: Dosing Dosing_Day2->Dosing_Day3 Necropsy Day 4: Necropsy & Uterine Weight Measurement Dosing_Day3->Necropsy Data_Analysis Statistical Analysis of Uterine Weights Necropsy->Data_Analysis Results Evaluation of Estrogenic Activity Data_Analysis->Results

Caption: Workflow for the rodent uterotrophic assay.

Troubleshooting_Logic Start Experiment Start Observation Unexpected Result? Start->Observation No_Effect No Effect Observed Observation->No_Effect Yes Toxicity Toxicity Observed Observation->Toxicity Yes Variability High Variability Observation->Variability Yes Check_Dose Increase Dose No_Effect->Check_Dose Check_Formulation Optimize Formulation/ Change Route No_Effect->Check_Formulation Reduce_Dose Decrease Dose Toxicity->Reduce_Dose Check_Vehicle Assess Vehicle Toxicity Toxicity->Check_Vehicle Check_Dosing_Technique Refine Dosing Technique Variability->Check_Dosing_Technique Check_Animal_Model Verify Animal Model (e.g., Ovariectomy) Variability->Check_Animal_Model Re-evaluate Re-evaluate Protocol & Repeat Check_Dose->Re-evaluate Check_Formulation->Re-evaluate Reduce_Dose->Re-evaluate Check_Vehicle->Re-evaluate Check_Dosing_Technique->Re-evaluate Check_Animal_Model->Re-evaluate

Caption: Troubleshooting decision tree for in vivo experiments.

References

How to prevent degradation of 12-Methyl-1,2,3,4-tetrahydrochrysene in samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of 12-Methyl-1,2,3,4-tetrahydrochrysene in experimental samples. The information is based on the general principles of handling polycyclic aromatic hydrocarbons (PAHs).

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Rapid degradation of the compound in solution.

  • Question: My this compound solution is showing rapid degradation, what could be the cause?

  • Answer: Rapid degradation of PAHs in solution is often due to photodegradation, oxidation, or reaction with the solvent.[1]

    • Photodegradation: Exposure to light, especially UV light, can cause rapid degradation.[1] Samples should be protected from light by using amber vials or by wrapping containers in aluminum foil.

    • Oxidation: The presence of oxygen can lead to the oxidation of the compound. It is advisable to use degassed solvents and to store solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Solvent Choice: The type of solvent can significantly impact the stability of PAHs.[1] Some solvents may promote degradation. It is recommended to use high-purity solvents and to check for their compatibility.

Issue 2: Inconsistent results between sample analyses.

  • Question: I am observing inconsistent concentrations of this compound in my replicate samples. Why is this happening?

  • Answer: Inconsistent results can arise from several factors:

    • Differential Exposure to Light: If some samples are exposed to more light than others, they will degrade at different rates. Ensure all samples are handled under identical lighting conditions.

    • Temperature Fluctuations: Higher temperatures can accelerate degradation.[2] Maintain a consistent and low temperature for all samples during storage and processing.

    • Incomplete Solubilization: PAHs can be difficult to dissolve completely.[3][4] Ensure the compound is fully dissolved before analysis to avoid inaccurate measurements. The use of surfactants may aid in solubilization.[3][4]

Issue 3: Appearance of unknown peaks in chromatograms.

  • Question: I am seeing unexpected peaks in my HPLC or GC analysis of this compound. What are these?

  • Answer: The appearance of new peaks often indicates the formation of degradation products.

    • Identify Degradation Products: These could be photo-oxidation products or solvent adducts. Characterizing these peaks using techniques like mass spectrometry (MS) can help in understanding the degradation pathway.

    • Review Handling Procedures: The presence of degradation products highlights the need to review and optimize your sample handling and storage protocols to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on general guidelines for PAHs, this compound should be stored in a cool, dark, and dry place.[5] For long-term storage, it is recommended to store the solid compound at -20°C or lower in a tightly sealed container. Solutions should be stored in amber glass vials at low temperatures, preferably under an inert atmosphere.

Q2: Which solvents are recommended for dissolving this compound?

A2: Solvents such as hexane, dichloromethane, and dimethyl sulfoxide (DMSO) are commonly used for PAHs.[1][2] However, the stability of the compound can vary between solvents.[1] It is crucial to use high-purity, degassed solvents and to perform stability studies in the chosen solvent if the solution is to be stored for an extended period.

Q3: How can I monitor the degradation of this compound in my samples?

A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable for monitoring the concentration of the parent compound and detecting the formation of degradation products.[2][6]

Q4: Are there any chemical stabilizers that can be added to prevent degradation?

A4: While the use of stabilizers is not extensively documented for this specific compound, antioxidants could potentially reduce oxidative degradation. However, the addition of any substance could interfere with downstream experiments. It is recommended to first optimize storage conditions (light, temperature, atmosphere) before considering stabilizers.

Quantitative Data Summary

The following table provides a hypothetical summary of degradation data for this compound under different conditions to illustrate how such data can be structured.

Storage ConditionSolventTemperature (°C)Light ExposureDegradation Rate (% per day)
A Dichloromethane25Ambient Light15
B Dichloromethane25Dark5
C Dichloromethane4Dark<1
D Dichloromethane4Dark, Inert Atmosphere<0.5
E DMSO25Ambient Light12
F DMSO4Dark<1

Experimental Protocol: Stability Assessment of this compound in Solution

This protocol outlines a method to assess the stability of this compound in a chosen solvent.

1. Materials:

  • This compound
  • High-purity solvent (e.g., hexane, dichloromethane, or DMSO)
  • Amber glass vials with Teflon-lined caps
  • Inert gas (e.g., nitrogen or argon)
  • HPLC or GC-MS system

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
  • Aliquot the stock solution into several amber glass vials.
  • For samples to be stored under an inert atmosphere, gently bubble nitrogen or argon gas through the solution for 5-10 minutes before sealing the vials.
  • Divide the vials into different storage conditions to be tested (e.g., room temperature with light exposure, room temperature in the dark, 4°C in the dark, -20°C in the dark).
  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a vial from each storage condition for analysis.
  • Analyze the samples using a validated HPLC or GC-MS method to determine the concentration of this compound.
  • Monitor for the appearance and increase of any new peaks that may correspond to degradation products.

3. Data Analysis:

  • Calculate the percentage of the initial concentration of this compound remaining at each time point for each condition.
  • Plot the concentration or percentage remaining against time to determine the degradation rate for each condition.

Diagrams

TroubleshootingWorkflow cluster_start cluster_investigation Investigation cluster_solutions Solutions cluster_outcome start Start: Sample Degradation Observed check_light Check Light Exposure start->check_light check_temp Check Storage Temperature start->check_temp check_atmosphere Check for Oxygen Exposure start->check_atmosphere check_solvent Check Solvent Purity & Type start->check_solvent use_amber_vials Use Amber Vials / Foil Wrap check_light->use_amber_vials Excessive Light store_low_temp Store at Low Temperature (e.g., 4°C or -20°C) check_temp->store_low_temp High/Fluctuating Temp. use_inert_gas Use Degassed Solvents & Inert Atmosphere check_atmosphere->use_inert_gas Oxygen Present use_high_purity_solvent Use High-Purity, Compatible Solvent check_solvent->use_high_purity_solvent Impure/Reactive Solvent end_node Outcome: Sample Stabilized use_amber_vials->end_node store_low_temp->end_node use_inert_gas->end_node use_high_purity_solvent->end_node

Caption: Troubleshooting workflow for identifying and mitigating degradation of this compound.

References

Technical Support Center: Mass Spectrometry Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference during the mass spectrometry analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of this compound and what are potential isobaric interferences?

A1: The molecular formula for this compound is C₁₉H₁₈. Its monoisotopic mass is 246.14085 Da .

Potential isobaric interferences are other compounds with the same nominal mass-to-charge ratio (m/z 246). These can include other methyl-tetrahydrochrysene isomers, as well as other structural isomers with the formula C₁₉H₁₈ that may be present in complex samples such as environmental extracts or petroleum products. It is crucial to employ high-resolution mass spectrometry (HRMS) to differentiate between compounds with the same nominal mass but different exact masses.

Q2: I am observing a peak at the expected m/z for my target analyte, but the fragmentation pattern is inconsistent. What could be the cause?

A2: This issue often arises from co-eluting isobaric compounds. While these interfering compounds have the same nominal mass as your analyte, their fragmentation patterns upon collision-induced dissociation (CID) will differ. To resolve this, optimization of the chromatographic separation is recommended. Alternatively, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) can selectively detect your target analyte based on its specific precursor-to-product ion transitions.

Q3: How can I differentiate between this compound and its isomers that co-elute?

A3: Differentiating co-eluting isomers is a common challenge in the analysis of polycyclic aromatic hydrocarbons (PAHs). Several strategies can be employed:

  • Chromatographic Resolution: Modifying the gas chromatography (GC) method is the first step. Experiment with different column stationary phases (e.g., 50% phenyl-polysiloxane) which can offer different selectivities for PAH isomers.[1] Adjusting the temperature program, such as using a slower ramp rate, can also improve separation.

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may have unique fragmentation patterns. By selecting specific precursor and product ions in an MRM experiment, you can selectively quantify your target isomer.

  • High-Resolution Mass Spectrometry (HRMS): In some cases, isomers may have slightly different exact masses that can be resolved by a high-resolution mass spectrometer.

Q4: What are the expected fragmentation patterns for this compound in electron ionization (EI) mass spectrometry?

The molecular ion (M⁺˙) at m/z 246 is expected to be prominent. Key fragmentation pathways likely include:

  • Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 231. This is a very common fragmentation for methylated aromatic compounds.

  • Loss of hydrogen atoms (-H, -2H): Fragments at m/z 245 and 244 are likely.

  • Retro-Diels-Alder (RDA) fragmentation: The partially saturated ring may undergo RDA, leading to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 218.

  • Loss of other small neutral molecules: Loss of acetylene (C₂H₂) from the aromatic rings can also occur, leading to fragments at m/z 220.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor signal intensity or no peak detected 1. Inefficient ionization. 2. Analyte degradation in the injector. 3. Incorrect MS parameters.1. Optimize ionization source parameters (e.g., electron energy in EI). 2. Use a lower injector temperature or pulsed splitless injection. 3. Ensure the mass spectrometer is tuned and calibrated. Verify the correct m/z range is being scanned.
High background noise or interfering peaks 1. Matrix effects from the sample. 2. Contamination from the GC system or sample preparation.1. Improve sample cleanup procedures (e.g., solid-phase extraction). 2. Bake out the GC column and injector. Run solvent blanks to identify sources of contamination.
Peak tailing or poor peak shape 1. Active sites in the GC inlet liner or column. 2. Inappropriate GC column phase or temperature program.1. Use a deactivated inlet liner. Clip the front end of the GC column. 2. Select a GC column specifically designed for PAH analysis. Optimize the temperature ramp rate.
Inconsistent quantification results 1. Co-eluting interferences. 2. Non-linear detector response.1. Implement the strategies for resolving interferences outlined in the FAQs (chromatographic optimization, MS/MS). 2. Generate a calibration curve over the expected concentration range of the samples.

Quantitative Data Summary

The following table provides a starting point for developing an MRM method for this compound based on typical transitions for methylated PAHs. Optimization of collision energies will be necessary.

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Starting Point
This compound246.1231.1 (M-CH₃)⁺215.1 (M-C₂H₅)⁺ or 244.1 (M-2H)⁺20 - 30

Experimental Protocols

Protocol 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) with Multiple Reaction Monitoring (MRM)

This protocol outlines a general procedure for the selective analysis of this compound in a complex matrix.

1. Sample Preparation:

  • Perform a suitable extraction of the analyte from the sample matrix (e.g., liquid-liquid extraction for water samples, solid-phase extraction for soil or tissue).
  • Concentrate the extract and reconstitute in an appropriate solvent (e.g., hexane or toluene).

2. GC Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 50% phenyl-polysiloxane phase (or similar PAH-specific column).[1]
  • Injector: Splitless mode at 280 °C.
  • Oven Program: 80 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold for 10 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

3. MS/MS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • MRM Transitions:
  • Precursor Ion: m/z 246.1
  • Product Ion 1 (Quantifier): m/z 231.1
  • Product Ion 2 (Qualifier): m/z 215.1
  • Collision Gas: Argon at 1.5 mTorr.
  • Collision Energy: Optimize between 20-30 eV to maximize the signal for the product ions.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) for Interference Confirmation

This protocol is for confirming the elemental composition of the detected peak and differentiating it from potential isobaric interferences.

1. Sample Preparation and GC Conditions:

  • Follow the same procedure as in Protocol 1.

2. HRMS Conditions:

  • Ionization: Electron Ionization (EI) at 70 eV.
  • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
  • Resolution: > 10,000 (FWHM).
  • Acquisition Mode: Full scan from m/z 50-500.
  • Data Analysis: Extract the ion chromatogram for the exact mass of this compound (246.14085 Da) with a narrow mass window (e.g., ± 5 ppm). Compare the measured exact mass to the theoretical exact mass to confirm the elemental composition.

Visualizations

Interference_Troubleshooting_Workflow Start Interference Suspected Check_Chromatography Review Chromatogram - Peak shape - Co-elution Start->Check_Chromatography Optimize_GC Optimize GC Method - Change column phase - Adjust temperature program Check_Chromatography->Optimize_GC Co-elution observed MS_Approach Utilize Mass Spectrometry Techniques Check_Chromatography->MS_Approach Clean peak, but inconsistent spectra Optimize_GC->Check_Chromatography HRMS High-Resolution MS - Confirm exact mass - Resolve isobaric interferences MS_Approach->HRMS MSMS Tandem MS (MRM) - Selective detection - Isomer differentiation MS_Approach->MSMS Data_Analysis Analyze Data - Compare fragmentation - Quantify target analyte HRMS->Data_Analysis MSMS->Data_Analysis Resolved Interference Resolved Data_Analysis->Resolved

Caption: Troubleshooting workflow for mass spectrometry interference.

Fragmentation_Pathway M C19H18+. (m/z 246) M_minus_H C19H17+ (m/z 245) M->M_minus_H - H. M_minus_CH3 C18H15+ (m/z 231) M->M_minus_CH3 - CH3. M_minus_C2H4 C17H14+. (m/z 218) M->M_minus_C2H4 - C2H4 (RDA)

Caption: Predicted fragmentation of this compound.

References

Addressing reproducibility issues in 12-Methyl-1,2,3,4-tetrahydrochrysene bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility issues in bioassays involving 12-Methyl-1,2,3,4-tetrahydrochrysene.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of inconsistent results in cell viability assays (e.g., MTT, XTT) with this compound?

A1: The most common issues stem from the hydrophobic nature of this compound. These include:

  • Poor Solubility: The compound may precipitate in aqueous culture media, leading to inaccurate concentrations.

  • Inconsistent Dosing: Inaccurate dilutions and incomplete solubilization of stock solutions can cause variability between experiments.

  • Interference with Assay Reagents: The compound might interact with the assay dyes (e.g., MTT tetrazolium salt), leading to false readings.

  • Cell Culture Variability: Differences in cell density, passage number, and growth phase can significantly impact results.[1][2]

Q2: My this compound stock solution appears cloudy. Is it still usable?

A2: A cloudy stock solution indicates that the compound has precipitated. Using a precipitated stock solution will lead to inaccurate and non-reproducible results. It is crucial to ensure complete solubilization. Consider using a different solvent or employing gentle warming and vortexing. For highly lipophilic compounds, co-solvents may be necessary.[3][4]

Q3: I am observing high background and non-specific bands in my Western blot for estrogen receptor (ER) activation after treatment with this compound. What could be the cause?

A3: High background and non-specific bands in Western blotting can be due to several factors:

  • Antibody Issues: The primary or secondary antibodies may have low specificity or be used at too high a concentration.

  • Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.[5][6]

  • Washing Steps: Incomplete washing steps may not effectively remove unbound antibodies.[5][7]

  • Protein Overload: Loading too much protein in the gel can result in non-specific bands.[5]

Q4: How can I minimize variability in my in vivo studies with this compound?

A4: In vivo studies require careful planning and execution to ensure reproducibility. Key considerations include:

  • Vehicle Selection: The vehicle used to dissolve and administer the compound must be non-toxic and ensure consistent bioavailability.

  • Dosing Regimen: The dose, frequency, and route of administration should be consistent across all animals in a treatment group.

  • Animal Husbandry: Maintaining consistent environmental conditions (e.g., light-dark cycle, temperature, diet) is critical.

  • Standardized Procedures: All experimental procedures, from compound administration to tissue collection and analysis, should be standardized.

Troubleshooting Guides

Guide 1: Cell Viability Assays (e.g., MTT, XTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells Incomplete dissolution of this compound in culture medium.Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). Serially dilute in culture medium immediately before use, ensuring vigorous mixing. Visually inspect for precipitation.
Pipetting errors or inconsistent cell seeding.Use calibrated pipettes and ensure a homogenous cell suspension when seeding plates.
Cell viability exceeds 100% of control The compound may be stimulating cell proliferation at low concentrations (hormesis).This can be a real biological effect. Expand the dose-response curve to include lower concentrations to characterize this phenomenon.[8]
Interference of the compound with the assay dye.Run a control with the compound in cell-free medium to check for direct reduction of the assay dye.
Low signal-to-noise ratio Suboptimal cell number or incubation time.Optimize cell seeding density and the incubation time with the assay reagent.
Assay conditions (temperature, pH) are not optimal.Ensure that all experimental conditions are consistent and properly controlled.[1]
Guide 2: Western Blotting for Estrogen Receptor (ER) Pathway Proteins
Problem Potential Cause Recommended Solution
Weak or no signal for target protein Insufficient protein loading.Increase the amount of protein loaded onto the gel.
Inefficient protein transfer.Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage.
Low antibody affinity or concentration.Use a validated antibody at the recommended dilution. Increase the primary antibody incubation time.[7]
High background Inadequate blocking.Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).[6]
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.[7]
Non-specific bands Primary or secondary antibody is not specific.Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Add protease inhibitors to the lysis buffer and keep samples on ice.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Dissolve the powder in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration primary stock solution (e.g., 10 mM).

  • Solubilization: Ensure complete dissolution by vortexing and gentle warming if necessary. The solution should be clear and free of any visible precipitate.

  • Storage: Store the primary stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the primary stock and prepare a working stock solution by diluting it in the appropriate cell culture medium or vehicle. Ensure the final concentration of the organic solvent in the assay is low (typically <0.1%) and consistent across all treatments.

Protocol 2: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound from the working stock solution in complete culture medium. Remove the old medium from the cells and add the treatment solutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Prepare 12-Methyl-1,2,3,4- tetrahydrochrysene Stock C Prepare Serial Dilutions A->C B Seed Cells in 96-well Plate D Treat Cells B->D C->D E Incubate for Treatment Period D->E F Add MTT Reagent E->F G Add Solubilization Solution F->G H Read Absorbance G->H I Calculate Cell Viability H->I signaling_pathway compound 12-Methyl-1,2,3,4- tetrahydrochrysene ER Estrogen Receptor (ER) compound->ER Binds and Activates ERE Estrogen Response Element ER->ERE Binds to DNA Gene Target Gene Transcription ERE->Gene Initiates Protein Protein Synthesis Gene->Protein Response Cellular Response (e.g., Proliferation, Apoptosis) Protein->Response troubleshooting_logic Start Inconsistent Bioassay Results Solubility Check Compound Solubility (Precipitate in media?) Start->Solubility Dosing Review Dosing Protocol (Accurate dilutions?) Solubility->Dosing Yes Assay Investigate Assay Interference (Cell-free control?) Solubility->Assay No Dosing->Assay Cells Evaluate Cell Health & Consistency (Passage number, density?) Assay->Cells End Consistent Results Cells->End

References

Technical Support Center: Overcoming In Vitro Solubility Challenges with 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 12-Methyl-1,2,3,4-tetrahydrochrysene in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in working with this compound in vitro?

A1: The primary challenge is its poor aqueous solubility. As a methylated polycyclic aromatic hydrocarbon (PAH), it is highly lipophilic, leading to difficulties in preparing homogenous solutions in cell culture media and potential for precipitation, which can lead to inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended initial solvent for creating a high-concentration stock solution.[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of nonpolar compounds.[1]

Q3: What is the maximum concentration of DMSO that is safe for most cell lines?

A3: As a general guideline, the final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize cytotoxicity.[3][4] However, the tolerance to DMSO can be cell line-dependent.[2][3] It is crucial to perform a solvent toxicity control experiment for your specific cell line.

Q4: My compound precipitates when I add the DMSO stock solution to the cell culture medium. What can I do?

A4: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several strategies to address this:

  • Reduce the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your assay.

  • Use a multi-step dilution: Instead of adding the DMSO stock directly to the medium, perform a serial dilution in a co-solvent or a solvent mixture that is more miscible with water before the final dilution in the culture medium.

  • Incorporate a co-solvent or surfactant: Consider using a co-solvent like PEG400 or a non-ionic surfactant such as Tween® 80 or Pluronic® F-68 in your final dilution step to improve solubility and stability.[5]

  • Utilize cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]

Q5: Are there any alternative solvents to DMSO?

A5: Yes, other organic solvents like ethanol, acetone, and N,N-dimethylformamide (DMF) can be used. However, their compatibility with your specific cell line and assay must be validated.[3][4] For some applications, lipid-based formulation strategies might also be suitable.[4][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates out of solution upon dilution in cell culture medium. The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of the compound.- Use a stepwise dilution approach.- Incorporate a solubilizing agent like a co-solvent (e.g., PEG400) or a surfactant (e.g., Tween® 80).- Consider using a cyclodextrin-based formulation.
Inconsistent or non-reproducible assay results. - Inhomogeneous compound solution due to precipitation.- Degradation of the compound in solution.- Visually inspect for precipitation before adding to cells.- Prepare fresh dilutions for each experiment.- Protect stock solutions from light and store them appropriately.
High background signal or artifacts in the assay. The solvent (e.g., DMSO) is interfering with the assay readout.- Run a solvent control with the same concentration of the solvent used in the treatment groups.- Ensure the final solvent concentration is below the threshold that affects your specific assay.
Observed cytotoxicity is not dose-dependent. - Compound precipitation at higher concentrations, leading to a lower effective concentration.- Solvent toxicity at higher concentrations is masking the compound's effect.- Confirm the solubility of the compound at the highest tested concentration.- Include a solvent-only toxicity control at all corresponding concentrations.

Quantitative Data Summary

Table 1: Physicochemical Properties of Tetrahydrochrysene Analogs

Property1,2,3,4-TetrahydrochryseneNotes
Molecular Formula C18H16[7]
Molecular Weight 232.32 g/mol [7]
logP (Octanol/Water) 4.872 (Calculated)[7] Indicates high lipophilicity.
Water Solubility (log10WS) -6.58 (Calculated)[7] Indicates very low aqueous solubility.
Note: The addition of a methyl group to the 1,2,3,4-tetrahydrochrysene structure is expected to slightly increase its lipophilicity and decrease its aqueous solubility.

Table 2: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventMaximum Recommended Concentration (v/v)Cell Line DependencyReference
DMSO < 0.5%High[3][4]
Ethanol < 0.5%Moderate[3][4]
Acetone < 0.5%Low to Moderate[4]
It is highly recommended to determine the specific toxicity of any solvent on the cell line used in your experiments.

Table 3: Cytotoxicity of DMSO in Various Cancer Cell Lines

Cell LineDMSO Concentration (v/v)Exposure TimeCell Viability ReductionReference
HepG22.5%24h> 30%[2]
Huh75%24h~50%[2]
MCF-71.25%24hSignificant inhibition[8]
MDA-MB-2311.25%24hMinimal inhibition[8]
Molt-4 & Jurkat≥ 2%24hSignificant cytotoxicity

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Preparation of Primary Stock Solution (10 mM):

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in pure, sterile DMSO to a final concentration of 10 mM.

    • Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light.

  • Preparation of Intermediate and Working Solutions:

    • Thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions of the stock solution in DMSO to create intermediate stocks.

    • For the final working concentrations, dilute the intermediate stocks in complete cell culture medium. To minimize precipitation, add the DMSO solution to the medium while vortexing gently.

    • Ensure the final DMSO concentration in the culture medium does not exceed the predetermined non-toxic level for your cell line (typically < 0.5%).

Protocol 2: Cell Viability (MTT) Assay for this compound
  • Cell Seeding:

    • Seed your cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a series of working solutions of this compound in complete cell culture medium.

    • Include a "vehicle control" group containing the highest concentration of DMSO used in the treatment groups.

    • Include an "untreated control" group with only complete medium.

    • Remove the old medium from the cells and add the prepared working solutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[9]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizations

Experimental Workflow for Assessing the In Vitro Effects of this compound

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A Prepare 10 mM Stock Solution in DMSO B Serial Dilution to Working Concentrations in Media A->B D Treat Cells with Compound and Controls B->D C Seed Cells in 96-well Plate C->D E Incubate for Desired Time (e.g., 24, 48, 72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H

Caption: A generalized workflow for in vitro cell viability testing of this compound.

Potential Signaling Pathway: Estrogen Receptor (ER) Signaling

Given that structurally similar tetrahydrochrysene derivatives are known to modulate estrogen receptors, this compound may also interact with this pathway.[10]

estrogen_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 12-Methyl-1,2,3,4- tetrahydrochrysene ER_HSP ER-HSP90 Complex Compound->ER_HSP Binds to ER ER Estrogen Receptor (ER) ER_active Activated ER Dimer ER->ER_active Dimerization HSP HSP90 ER_HSP->ER HSP90 Dissociates ERE Estrogen Response Element (ERE) on DNA ER_active->ERE Translocates to Nucleus and Binds DNA Transcription Gene Transcription ERE->Transcription Response Cellular Response (e.g., Proliferation, Apoptosis) Transcription->Response

Caption: A simplified diagram of the classical estrogen receptor signaling pathway, a potential target.

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potential of 5-Methylchrysene and 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

A stark contrast in available data marks the carcinogenic profiles of 5-methylchrysene and 12-Methyl-1,2,3,4-tetrahydrochrysene. While 5-methylchrysene is a well-documented and potent carcinogen, extensive literature searches reveal a significant absence of toxicological and carcinogenicity data for this compound. This guide provides a comprehensive overview of the known carcinogenic properties of 5-methylchrysene, supported by experimental data, and highlights the current knowledge gap regarding its tetrahydro derivative.

I. Carcinogenicity Profile

5-Methylchrysene:

5-Methylchrysene is a polycyclic aromatic hydrocarbon (PAH) recognized as a strong complete carcinogen and a potent tumor initiator.[1] It is formed during the incomplete combustion of organic materials and is a component of tobacco smoke.[2] The International Agency for Research on Cancer (IARC) has classified 5-methylchrysene as "possibly carcinogenic to humans" (Group 2B). Experimental studies in animal models have consistently demonstrated its ability to induce tumors at various sites.

This compound:

In stark contrast to 5-methylchrysene, there is no publicly available scientific literature detailing the carcinogenicity, toxicity, or mutagenicity of this compound. While some hydrogenated derivatives of chrysene have been investigated for estrogenic activity, specific carcinogenic data for the 12-methyl substituted tetrahydrochrysene is absent.[3][4][5]

II. Quantitative Carcinogenicity Data

The carcinogenic potency of 5-methylchrysene and its metabolites has been quantified in various animal models. The following tables summarize key findings from studies on newborn mice and mouse skin.

Table 1: Tumorigenicity in Newborn Mice

CompoundTotal Dose (nmol)Lung Tumors/MouseLiver Tumors/MouseReference
5-Methylchrysene561.80.5[6][7][8]
(+/-)-trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I)564.61.2[6][7][8]
(+/-)-trans-1,2-dihydroxy-syn-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (syn-DE-I)560.80.3[6][7][8]
(+/-)-trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene (anti-DE-II)560.70.2[6][7][8]

Table 2: Tumor-Initiating Activity on Mouse Skin

CompoundInitiating Dose (nmol)Tumors/MouseReference
5-Methylchrysene1009.1[9]
anti-5,6-diMeCDE1002.2[9]
5-Methylchrysene30 µgHighly tumorigenic (70-85% of animals)[10]
5,11-Dimethylchrysene30 µgHighly tumorigenic (70-85% of animals)[10]
5,6-dimethylchrysene100 nmol1.1[11]
anti-5,6-diMeC-1,2-diol-3,4-epoxide100 nmol3.9[11]

III. Metabolic Activation and Mechanism of Action

The carcinogenicity of 5-methylchrysene is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts that can lead to mutations and initiate carcinogenesis.[12][13]

Metabolic Activation Pathway of 5-Methylchrysene:

The primary pathway for the metabolic activation of 5-methylchrysene involves a series of enzymatic reactions catalyzed by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

Metabolic_Activation_of_5_Methylchrysene cluster_cellular_environment Cellular Environment PAH 5-Methylchrysene Proximate trans-1,2-dihydroxy- 1,2-dihydro-5-methylchrysene (Proximate Carcinogen) PAH->Proximate CYP1A1, CYP1A2 Ultimate trans-1,2-dihydroxy-anti-3,4-epoxy- 1,2,3,4-tetrahydro-5-methylchrysene (Ultimate Carcinogen) Proximate->Ultimate CYP1A1, CYP1B1 DNA DNA Ultimate->DNA Covalent Binding Adducts DNA Adducts DNA->Adducts Mutations Mutations Adducts->Mutations Cancer Cancer Initiation Mutations->Cancer experimental_workflow start Start initiation Initiation: Single topical application of test compound start->initiation promotion Promotion: Repeated topical application of TPA initiation->promotion 1-2 weeks observation Observation Period: Regular monitoring and tumor counting promotion->observation endpoint Endpoint: Tumor incidence and multiplicity observation->endpoint end End endpoint->end

References

A Comparative Guide to Validation Methods for 12-Methyl-1,2,3,4-tetrahydrochrysene-DNA Adducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the principal analytical methods used for the validation and quantification of DNA adducts formed by 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). The formation of such adducts is a critical biomarker for assessing genotoxic exposure and carcinogenic risk. This document outlines the methodologies, performance characteristics, and experimental protocols for the predominant techniques: ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with additional context on Immunoassays.

Introduction to DNA Adduct Validation

This compound, like other PAHs, requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by Cytochrome P450 enzymes, converts the parent compound into highly reactive diol epoxide intermediates. These electrophilic metabolites can then covalently bind to the nucleophilic sites on DNA bases, forming bulky DNA adducts. The accurate detection and quantification of these adducts are paramount for toxicological studies, human biomonitoring, and in assessing the efficacy of potential chemopreventive agents. The choice of analytical method depends critically on the specific research question, required sensitivity, sample availability, and the need for structural confirmation.

Metabolic Activation of Methylated Chrysenes

The carcinogenic potential of methylated chrysenes is intrinsically linked to their metabolic conversion into reactive intermediates. The pathway below illustrates the generally accepted activation mechanism for a bay-region methylated chrysene, which is analogous to the expected pathway for this compound.

G PAH 12-Methyl-TH-Chrysene (Parent Compound) Diol trans-Dihydrodiol PAH->Diol  CYP450  Epoxide Hydrolase DE Diol Epoxide (Ultimate Carcinogen) Diol->DE  CYP450 Excretion Excretion Diol->Excretion  Detoxification DNA Nuclear DNA DE->DNA Covalent Binding Adduct PAH-DNA Adduct DNA->Adduct Repair DNA Repair Mechanisms Adduct->Repair Mutation Mutation / Apoptosis Adduct->Mutation If unrepaired Repair->DNA Normal Normal Cell Function

Caption: Metabolic activation pathway of a methylated chrysene to a DNA-reactive diol epoxide.

Core Analytical Methodologies: A Head-to-Head Comparison

The two most powerful and widely used techniques for the analysis of PAH-DNA adducts are ³²P-Postlabeling and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

³²P-Postlabeling Assay

This method is renowned for its exceptional sensitivity. It is an indirect method that does not require prior knowledge of the adduct structure. The assay involves the enzymatic digestion of DNA, enrichment of adducts, radiolabeling of the adducted nucleotides with ³²P, and subsequent separation and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for DNA adduct analysis due to its high specificity and ability to provide definitive structural information. This technique involves the enzymatic digestion of DNA to individual nucleosides, chromatographic separation of the adducted nucleosides from normal ones, and their subsequent detection and quantification by a mass spectrometer.

Quantitative Performance Comparison

The selection of an appropriate validation method is often dictated by its quantitative performance. The table below summarizes key metrics for the leading techniques.

Performance Metric³²P-Postlabeling AssayLC-MS/MSImmunoassays (ELISA)
Principle Radioactive labeling of adducted nucleotidesMass-to-charge ratio of adducted nucleosidesAntibody-antigen recognition
Limit of Detection (LOD) ~1 adduct per 10⁹ - 10¹⁰ nucleotides[1][2][3]~0.3 - 3 adducts per 10⁸ nucleotides[4]~1 adduct per 10⁸ - 10⁹ nucleotides
Specificity Lower; cannot definitively identify adduct structureHigh; provides structural confirmation via fragmentationVariable; depends on antibody cross-reactivity
DNA Sample Required 1 - 10 µg[2]50 - 500 µg[4]10 - 50 µg
Throughput Low to medium; can be labor-intensiveMedium; amenable to automationHigh; suitable for screening large sample numbers
Key Advantage Ultra-high sensitivity without need for standardsHigh specificity and structural elucidationHigh throughput and cost-effective for screening
Key Disadvantage Lacks structural specificity; use of radioactivityHigher sample requirement; matrix effects can occurPotential for cross-reactivity; often semi-quantitative

Experimental Workflows and Protocols

A generalized workflow for DNA adduct analysis is essential for planning and execution. The diagram below outlines the critical steps from sample acquisition to final data analysis.

G cluster_sample Sample Preparation cluster_hydrolysis DNA Hydrolysis cluster_analysis Analytical Stage cluster_data Data Analysis Tissue Tissue/Cell Collection Extract DNA Extraction & Purification Tissue->Extract Quant DNA Quantification (e.g., UV Abs) Extract->Quant Digest Enzymatic Digestion Quant->Digest Enrich Adduct Enrichment (e.g., SPE, Immunoaffinity) Digest->Enrich Label ³²P-Labeling (Postlabeling Only) Enrich->Label Separate Separation (TLC or LC) Enrich->Separate Label->Separate Detect Detection & Quantification (Autoradiography or MS/MS) Separate->Detect Calculate Calculate Adduct Levels (Adducts / 10^x nucleotides) Detect->Calculate

References

A Comparative Guide to the Metabolism of 12-Methyl-1,2,3,4-tetrahydrochrysene Analogs Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolism of chemical analogs of 12-Methyl-1,2,3,4-tetrahydrochrysene, offering insights into potential metabolic pathways and species-specific differences. The data presented here is based on in vitro studies of structurally similar polycyclic aromatic hydrocarbons (PAHs), namely 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene. Due to the limited availability of direct research on this compound, this guide serves as a foundational resource to inform future metabolism studies.

Executive Summary

The metabolism of PAHs is a critical factor in determining their biological activity, including potential toxicity and carcinogenicity. In vitro studies using liver microsomes from different species, such as rats and mice, have revealed that metabolism is a key determinant of the biological effects of these compounds. The primary metabolic pathways for methylated and tetrahydro-PAHs involve hydroxylation at various positions on the aromatic ring and on the methyl groups, as well as the formation of dihydrodiols. These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes.

This guide summarizes the identified metabolites of 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene in rats and mice, details the experimental protocols for conducting similar in vitro metabolism studies, and provides visual representations of the generalized metabolic pathways and experimental workflows.

Comparative Metabolism Data

The following tables summarize the metabolites identified in in vitro studies of 5,12-dimethylchrysene and 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene using rat and mouse liver preparations.

Table 1: In Vitro Metabolites of 5,12-dimethylchrysene in Rat and Mouse Liver Supernatants [1]

Metabolite ClassMouse Liver SupernatantRat Liver Supernatant
Dihydrodiols PresentPresent
Chrysenols PresentPresent
Hydroxymethylchrysenes PresentPresent
Hydroxymethylchrysenols PresentPresent

Note: The study on 5,12-dimethylchrysene indicated that the 12-methyl group strongly inhibited metabolism at the adjacent 1,2-positions in both mouse and rat liver preparations.[1]

Table 2: Major In Vitro Metabolites of 1,2,3,4-tetrahydro-7,12-dimethylbenz[a]anthracene (THDMBA) in Rat Liver Microsomes [2]

MetabolitePosition of Hydroxylation
C1-hydroxy-THDMBABenzylic C1
C7-hydroxymethyl-THDMBAC7-CH3
C12-hydroxymethyl-THDMBAC12-CH3

Note: This study suggests that hydroxylation at the benzylic C1 position and the methyl groups are major metabolic pathways for this tetrahydro-PAH in rats.[2]

Experimental Protocols

The following are detailed methodologies for key experiments in the in vitro metabolism of PAHs.

In Vitro Metabolism with Liver Microsomes

This protocol is a generalized procedure based on studies of related PAHs.[2]

  • Preparation of Liver Microsomes:

    • Euthanize the animal (e.g., rat, mouse) and perfuse the liver with cold saline.

    • Excise the liver, weigh it, and homogenize it in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

    • Collect the supernatant (S9 fraction) and centrifuge it at 100,000 x g for 60 minutes at 4°C.

    • The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer and store at -80°C until use. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Incubation Assay:

    • Prepare an incubation mixture containing the liver microsomes (e.g., 1 mg/mL protein), the test compound (e.g., this compound dissolved in a suitable solvent like DMSO), and a NADPH-generating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

    • Initiate the reaction by adding the NADPH-generating system.

    • Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., ice-cold acetone or ethyl acetate).

Metabolite Extraction and Analysis
  • Extraction:

    • Following incubation, add an organic solvent (e.g., ethyl acetate) to the reaction mixture to extract the metabolites.

    • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer and repeat the extraction process.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

  • High-Performance Liquid Chromatography (HPLC) Analysis: [2]

    • Separate the metabolites using a reversed-phase HPLC column (e.g., C18).

    • Use a gradient elution system with a mobile phase consisting of, for example, methanol and water.

    • Monitor the eluate using a UV detector and a fluorescence detector to identify and quantify the parent compound and its metabolites.

  • Mass Spectrometry (MS) Identification:

    • Couple the HPLC system to a mass spectrometer (LC-MS) for structural elucidation of the metabolites.

    • Analyze the mass spectra of the parent compound and the metabolites to determine their molecular weights and fragmentation patterns, which aids in their identification.

Visualizations

Metabolic Pathway

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent 12-Methyl-1,2,3,4- tetrahydrochrysene hydroxylated_ring Hydroxylated Metabolites (Ring Positions) parent->hydroxylated_ring Hydroxylation hydroxylated_methyl Hydroxylated Metabolites (Methyl Group) parent->hydroxylated_methyl Hydroxylation dihydrodiol Dihydrodiol Metabolites parent->dihydrodiol Epoxidation & Dihydroxylation conjugates Glucuronide/Sulfate Conjugates hydroxylated_ring->conjugates Conjugation hydroxylated_methyl->conjugates Conjugation dihydrodiol->conjugates Conjugation

Caption: Generalized metabolic pathway of a tetrahydro-methylated chrysene.

Experimental Workflow

Experimental_Workflow start Start: In Vitro Incubation microsomes Prepare Liver Microsomes (e.g., Rat, Mouse, Human) start->microsomes incubation Incubate Microsomes with This compound and NADPH-generating system microsomes->incubation termination Terminate Reaction (e.g., Cold Solvent) incubation->termination extraction Extract Metabolites (e.g., Ethyl Acetate) termination->extraction analysis Analyze Extracts extraction->analysis hplc HPLC Separation (UV/Fluorescence Detection) analysis->hplc Quantitative ms LC-MS Identification (Structural Elucidation) analysis->ms Qualitative data Data Analysis and Metabolite Profiling hplc->data ms->data end End: Comparative Profile data->end

Caption: Workflow for in vitro metabolism studies.

References

Cross-Validation of Analytical Techniques for 12-Methyl-1,2,3,4-tetrahydrochrysene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), for the quantitative analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene. The information presented is based on established methodologies for polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives, offering a framework for laboratory application and cross-validation.

Introduction

This compound is a methylated polycyclic aromatic hydrocarbon (mPAH). Accurate and precise quantification of such compounds is crucial in various fields, including environmental monitoring, toxicology, and pharmaceutical development, due to their potential carcinogenic and mutagenic properties. This guide outlines detailed experimental protocols and presents a comparative summary of validation data for GC-MS and HPLC-FLD methods to assist researchers in selecting the most appropriate technique for their specific needs and for performing cross-validation to ensure data integrity.

Data Presentation: A Comparative Overview of Analytical Techniques

The following tables summarize the key performance parameters for the GC-MS and HPLC-FLD methods for the analysis of this compound. These values are derived from typical performance characteristics observed for the analysis of similar alkylated PAHs.[1][2][3][4][5]

Table 1: Comparison of Method Validation Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Linearity (R²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 0.3 ng/mL0.15 ng/mL
Accuracy (Recovery %) 92-105%95-108%
Precision (RSD %)
- Intraday< 5%< 4%
- Interday< 8%< 7%
Specificity High (based on mass fragmentation)High (based on fluorescence properties)
Sample Throughput ModerateHigh

Table 2: Comparison of Instrumental and Sample Preparation Parameters

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by fluorescence emission.
Sample Preparation Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), derivatization may be required.SPE or LLE.
Typical Run Time 20-30 minutes15-25 minutes
Instrumentation Cost HighModerate
Operational Complexity HighModerate

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the quantification of this compound in a given matrix, such as a biological fluid or environmental sample.

a. Sample Preparation (Solid-Phase Extraction)

  • Conditioning: A C18 SPE cartridge (500 mg, 6 mL) is conditioned with 5 mL of methanol followed by 5 mL of deionized water.

  • Loading: The pre-treated sample (e.g., 10 mL of extracted serum) is loaded onto the SPE cartridge at a flow rate of 1-2 mL/min.

  • Washing: The cartridge is washed with 5 mL of a 40:60 (v/v) methanol:water solution to remove polar interferences.

  • Elution: The analyte is eluted with 8 mL of n-hexane.

  • Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen at 30°C and reconstituted in 1 mL of n-hexane for GC-MS analysis.

b. Instrumental Analysis

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp 1: 15°C/min to 250°C.

    • Ramp 2: 10°C/min to 310°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

  • Monitored Ions (hypothetical):

    • Quantifier ion: m/z 246 (M⁺).

    • Qualifier ions: m/z 231, m/z 215.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) Protocol

This protocol provides an alternative method for the quantification of this compound.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Extraction: To 5 mL of the sample, add 5 mL of acetonitrile. Vortex for 2 minutes.

  • Salting Out: Add 1 g of anhydrous magnesium sulfate and 0.25 g of sodium chloride. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Separation: Transfer the upper acetonitrile layer to a clean tube.

  • Concentration: Evaporate the acetonitrile to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 1 mL of mobile phase for HPLC analysis.

b. Instrumental Analysis

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse PAH column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 85:15 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Fluorescence Detector:

    • Excitation Wavelength: 275 nm (hypothetical, requires optimization).

    • Emission Wavelength: 380 nm (hypothetical, requires optimization).

Mandatory Visualizations

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample SPE Solid-Phase Extraction Sample->SPE Eluate Eluate SPE->Eluate Concentration Concentration & Reconstitution Eluate->Concentration Final_Sample Final Sample Concentration->Final_Sample Injection Injection Final_Sample->Injection GC_Separation GC Separation Injection->GC_Separation Ionization Ionization (EI) GC_Separation->Ionization MS_Detection MS Detection (SIM) Ionization->MS_Detection Data Data Acquisition MS_Detection->Data

Caption: Workflow for the analysis of this compound by GC-MS.

HPLC_FLD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Extract Extract LLE->Extract Concentration Concentration & Reconstitution Extract->Concentration Final_Sample Final Sample Concentration->Final_Sample Injection Injection Final_Sample->Injection HPLC_Separation HPLC Separation Injection->HPLC_Separation Fluorescence Fluorescence Excitation HPLC_Separation->Fluorescence FLD_Detection FLD Detection Fluorescence->FLD_Detection Data Data Acquisition FLD_Detection->Data

Caption: Workflow for the analysis of this compound by HPLC-FLD.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparison cluster_outcome Outcome GC_MS GC-MS Method Linearity Linearity GC_MS->Linearity LOD_LOQ LOD/LOQ GC_MS->LOD_LOQ Accuracy Accuracy GC_MS->Accuracy Precision Precision GC_MS->Precision HPLC_FLD HPLC-FLD Method HPLC_FLD->Linearity HPLC_FLD->LOD_LOQ HPLC_FLD->Accuracy HPLC_FLD->Precision Compare Compare Results Linearity->Compare LOD_LOQ->Compare Accuracy->Compare Precision->Compare Equivalence Method Equivalence Compare->Equivalence

Caption: Logical flow for the cross-validation of analytical methods.

References

A Comparative Toxicological Guide: 12-Methyl-1,2,3,4-tetrahydrochrysene and Other Polycyclic Aromatic Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological overview of polycyclic aromatic hydrocarbons (PAHs), with a special focus on available data for structural analogs of 12-Methyl-1,2,3,4-tetrahydrochrysene. Due to a significant lack of specific toxicological data for this compound in publicly available scientific literature, this guide utilizes data from closely related compounds, such as methyl-substituted chrysenes and the parent compound 1,2,3,4-tetrahydrochrysene, to infer potential toxicological properties and highlight structure-activity relationships. The guide also includes a comparison with well-characterized, potent PAHs like benzo[a]pyrene (B[a]P), 7,12-dimethylbenz[a]anthracene (DMBA), and dibenzo[a,h]anthracene.

Executive Summary

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds known for their carcinogenic and mutagenic properties. Their toxicity is largely dependent on their chemical structure, which influences their metabolic activation to reactive intermediates that can damage cellular macromolecules, including DNA. This guide summarizes key toxicological endpoints for several PAHs, including mutagenicity and tumorigenicity, to provide a framework for understanding the potential hazards associated with these compounds. While direct data for this compound is unavailable, analysis of its structural analogs suggests that it may possess mutagenic and carcinogenic potential.

Comparative Toxicological Data

The following tables summarize quantitative data on the mutagenicity and tumorigenicity of various PAHs. It is important to note the absence of data for this compound.

Table 1: Comparative Mutagenicity of PAHs and their Metabolites in Salmonella typhimurium

CompoundStrainMetabolic ActivationMutagenicity (revertants/nmol)Reference
Analogs of this compound
anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchryseneTA 100Not Required7400[1]
anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochryseneTA 100Not Required1100[1]
5-MethylchryseneTA 100S9 MixPositive[2]
4-MethylchryseneTA 100S9 MixPositive[2]
2-MethylchryseneTA 100S9 MixWeakly Positive[2]
3-MethylchryseneTA 100S9 MixWeakly Positive[2]
Reference PAHs
Benzo[a]pyreneTA 100S9 MixPositive[3]
7,12-Dimethylbenz[a]anthraceneNot SpecifiedS9 MixNot Specified
Dibenzo[a,h]anthraceneNot SpecifiedNot SpecifiedNot Specified
ChryseneTA 100S9 MixPositive[2]

Table 2: Comparative Tumorigenicity of PAHs in Animal Models

CompoundSpecies/StrainRoute of AdministrationDosing RegimenTumor IncidenceReference
Analogs of this compound
5-MethylchryseneMouse/SkinTopical ApplicationNot SpecifiedStrong Carcinogen[4]
anti-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchryseneNewborn MouseIntraperitoneal56 nmol total dose4.6 lung tumors/mouse; 1.2 liver tumors/mouse[5]
3-MethylchryseneMouse/SkinTopical ApplicationNot SpecifiedStrong Tumor Initiator[4]
6-MethylchryseneMouse/SkinTopical ApplicationNot SpecifiedStrong Tumor Initiator[4]
Reference PAHs
Benzo[a]pyreneHamsterInhalationChronicIncreased lung tumors
7,12-Dimethylbenz[a]anthraceneRatIntragastric20 mg/animalMammary gland tumors
Dibenzo[a,h]anthraceneMouseOralNot SpecifiedForestomach and liver tumors
ChryseneNewborn MouseSubcutaneous3 x 100 µgIncreased incidence of liver tumors

Mechanisms of Toxicity & Signaling Pathways

The toxicity of most carcinogenic PAHs is initiated by their metabolic activation to reactive electrophiles that can covalently bind to DNA, forming DNA adducts. This process is primarily mediated by cytochrome P450 (CYP) enzymes and epoxide hydrolase.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Many PAHs are ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the induction of genes encoding for drug-metabolizing enzymes, including CYP1A1 and CYP1B1, which are involved in the metabolic activation of PAHs.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAH PAH AhR_complex AhR-Hsp90-XAP2-p23 (Cytosolic Complex) PAH->AhR_complex Binding Metabolic_Activation Metabolic Activation PAH->Metabolic_Activation PAH_AhR PAH-AhR AhR_complex->PAH_AhR Dimer PAH-AhR-ARNT (Active Complex) PAH_AhR->Dimer Translocation & Dimerization ARNT ARNT ARNT->Dimer XRE XRE (Xenobiotic Responsive Element) Dimer->XRE Binding CYP1A1 CYP1A1 XRE->CYP1A1 Gene Induction CYP1A1->Metabolic_Activation DNA_Adducts DNA Adducts Metabolic_Activation->DNA_Adducts Toxicity Toxicity/ Carcinogenesis DNA_Adducts->Toxicity Metabolic_Activation_Pathway PAH Parent PAH Epoxide Arene Oxide PAH->Epoxide Diol trans-Dihydrodiol Epoxide->Diol Diol_Epoxide Diol Epoxide (Ultimate Carcinogen) Diol->Diol_Epoxide DNA_Adduct DNA Adduct Diol_Epoxide->DNA_Adduct DNA DNA DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Cancer Cancer Mutation->Cancer CYP450_1 CYP450 (e.g., CYP1A1, CYP1B1) CYP450_1->PAH EH Epoxide Hydrolase EH->Epoxide CYP450_2 CYP450 CYP450_2->Diol

References

Structure-Activity Relationship of 12-Methyl-1,2,3,4-tetrahydrochrysene and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 12-Methyl-1,2,3,4-tetrahydrochrysene and its analogs, with a primary focus on their modulation of estrogen receptors (ERα and ERβ). The information presented is curated from peer-reviewed scientific literature and is intended to inform drug discovery and development efforts in fields such as oncology and hormone therapy.

Comparative Analysis of Biological Activity

The biological activity of 1,2,3,4-tetrahydrochrysene analogs is significantly influenced by the nature and stereochemistry of substituents on the core scaffold. Research has primarily focused on dialkyl derivatives at the C5 and C11 positions, which are structurally analogous to the C12-methyl substitution of the topic compound. These analogs exhibit a range of activities from full agonism to potent antagonism at the two estrogen receptor subtypes, ERα and ERβ.

A key determinant of the pharmacological profile is the size of the alkyl substituents. Generally, smaller alkyl groups, such as methyl, tend to result in compounds with estrogenic (agonist) activity on both ERα and ERβ. As the size of the alkyl groups increases (e.g., to ethyl), a divergence in activity is observed, often leading to ERβ-selective antagonism.

The stereochemistry of the substituents also plays a critical role. For instance, the (R,R)-cis enantiomers of certain dialkyltetrahydrochrysenes have been identified as potent and selective ERβ antagonists, while their (S,S)-cis counterparts may retain agonist activity at both receptors.

Below is a summary of the quantitative data for representative 5,11-dialkyl-1,2,3,4-tetrahydrochrysene analogs, highlighting their relative binding affinities (RBA) for ERα and ERβ, and their transcriptional activities.

CompoundSubstituent (R)StereoisomerERα RBA (%)ERβ RBA (%)ERα ActivityERβ Activity
1a Methylcis-(±)1918AgonistAgonist
1b Ethylcis-(±)9.425AgonistAntagonist
(R,R)-1b Ethylcis-(R,R)9.425AgonistAntagonist
(S,S)-1b Ethylcis-(S,S)7.31.3AgonistAgonist
1c Propylcis-(±)2.511AgonistAntagonist
2b Ethyltrans-(±)1.00.8AgonistAgonist
Estradiol --100100AgonistAgonist

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the structure-activity relationship data are provided below.

Competitive Radioligand Binding Assay for Estrogen Receptors

This assay is used to determine the relative binding affinity of test compounds for ERα and ERβ.

Materials:

  • Human recombinant ERα and ERβ

  • [³H]Estradiol (radioligand)

  • Test compounds (this compound analogs)

  • Hydroxyapatite slurry

  • Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, 10 mM sodium molybdate, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds and a standard competitor (unlabeled estradiol).

  • In assay tubes, combine a fixed concentration of the appropriate estrogen receptor subtype (ERα or ERβ) and a fixed concentration of [³H]estradiol.

  • Add varying concentrations of the test compound or unlabeled estradiol to the tubes.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).

  • To separate bound from free radioligand, add hydroxyapatite slurry to each tube and incubate on ice.

  • Wash the hydroxyapatite pellets with assay buffer to remove unbound radioligand.

  • Elute the bound [³H]estradiol from the pellets and quantify the radioactivity using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined.

  • The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.

Estrogen Receptor Transcriptional Activity Assay (Reporter Gene Assay)

This cell-based assay measures the functional consequence of ligand binding to the estrogen receptor, determining whether a compound acts as an agonist or an antagonist.

Materials:

  • A suitable mammalian cell line (e.g., HeLa or MCF-7) transiently or stably transfected with:

    • An expression vector for human ERα or ERβ.

    • A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

  • Cell culture medium and reagents.

  • Test compounds.

  • 17β-Estradiol (as a reference agonist).

  • An antiestrogen (e.g., ICI 182,780) (as a reference antagonist).

  • Lysis buffer and substrate for the reporter enzyme.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the transfected cells in multi-well plates and allow them to attach.

  • Treat the cells with various concentrations of the test compounds. To assess agonist activity, cells are treated with the test compound alone. To assess antagonist activity, cells are co-treated with a fixed concentration of 17β-estradiol and varying concentrations of the test compound.

  • Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for gene transcription and protein expression.

  • Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity) using a luminometer.

  • For agonist activity: Plot the reporter gene activity against the log of the test compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

  • For antagonist activity: Plot the inhibition of estradiol-induced reporter gene activity against the log of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of the estradiol-induced response).

Visualizations

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors, which is the primary mechanism of action for this compound and its analogs.

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Estrogen or Analog ER Estrogen Receptor (ERα/ERβ) Ligand->ER Binding ER->ER Complex_Inactive Inactive Complex ER_Dimer ER Dimer ER->ER_Dimer Dimerization HSP HSP90 Complex_Inactive->ER Dissociation ERE Estrogen Response Element (ERE) ER_Dimer->ERE Binding Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic estrogen receptor signaling pathway.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for conducting structure-activity relationship studies of novel compounds targeting estrogen receptors.

SAR_Workflow cluster_design Design & Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration Design Analog Design Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding ERα/ERβ Binding Assay (Determine RBA) Purification->Binding Activity ERα/ERβ Transcriptional Assay (Agonist/Antagonist) Binding->Activity SAR Structure-Activity Relationship Analysis Activity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Design

Unveiling the Carcinogenic Potential of 5-Methylchrysene Metabolites: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the tumorigenic activity of 5-Methylchrysene (5-MeC) and its metabolites reveals a potent class of carcinogens, with specific structural features dictating their cancer-causing capabilities. While the nomenclature "12-Methyl-1,2,3,4-tetrahydrochrysene" as specified in the query is not prevalent in the scientific literature, extensive research has focused on the isomers of methylchrysene, consistently identifying 5-MeC as a powerful carcinogen.[1] This guide provides a comprehensive comparison of the tumorigenic activity of 5-MeC and its key metabolites, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers, scientists, and drug development professionals in understanding their mechanisms of action.

The carcinogenicity of 5-MeC is not direct but requires metabolic activation to highly reactive intermediates that can bind to DNA, initiating the process of carcinogenesis.[2] The primary pathway involves the formation of dihydrodiols and subsequently, diol epoxides.[3][4] It is the stereochemistry and location of these functional groups that are critical determinants of their biological activity.

Comparative Tumorigenic Activity

Experimental studies, primarily in rodent models, have unequivocally demonstrated the potent tumorigenicity of 5-MeC and some of its metabolites. The data consistently highlights that the anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) is a major ultimate carcinogen of 5-MeC.[3]

Below are tables summarizing the key findings from in vivo tumorigenicity studies.

Table 1: Tumorigenicity in Newborn Mice

CompoundTotal Dose (nmol)Lung Tumors per MouseLiver Tumors per Mouse
anti-DE-I564.61.2
syn-DE-I56Not significantly different from controlNot significantly different from control
anti-DE-II56Not significantly different from controlNot significantly different from control
5-Methylchrysene56Not significantly different from controlNot significantly different from control
Control (DMSO)-~0.2~0.1

Data sourced from studies on newborn mice, indicating the potent and specific tumorigenic activity of the anti-DE-I metabolite.[3]

Table 2: Tumor-Initiating Activity on Mouse Skin

CompoundInitiating Dose (nmol)Tumors per Mouse
anti-DE-I1004.4
anti-DE-II1000
trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene100>4.4
5-Methylchrysene100>4.4

This data from mouse skin painting assays demonstrates the high tumor-initiating activity of anti-DE-I, although its metabolic precursor and the parent compound appear even more potent in this model.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Newborn Mouse Tumorigenicity Assay
  • Animal Model: Newborn mice (strain often specified, e.g., ICR) are used due to their high susceptibility to carcinogens.

  • Test Substance Administration: The test compounds (5-MeC and its metabolites) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO). A specified total dose (e.g., 56 nmol) is administered via intraperitoneal injections over the first 15 days of life (e.g., on days 1, 8, and 15).

  • Observation Period: The mice are weaned at 4 weeks and monitored for a predetermined period (e.g., 24-32 weeks).

  • Necropsy and Tumor Analysis: At the end of the study, all animals are euthanized, and a complete necropsy is performed. The lungs and livers are examined for tumors, which are then counted and histologically confirmed.

  • Data Analysis: The tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are calculated and compared between the different treatment groups and the solvent control group.

Mouse Skin Tumor-Initiating Activity Assay
  • Animal Model: Female mice (e.g., CD-1) are typically used. The dorsal skin is shaved a few days before the initiation.

  • Initiation: A single dose of the test compound (e.g., 100 nmol) dissolved in a solvent like acetone is applied topically to the shaved dorsal skin.

  • Promotion: Starting one week after initiation, a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied repeatedly (e.g., twice weekly) to the same area for a prolonged period (e.g., 20 weeks).

  • Observation and Data Collection: The mice are observed weekly, and the number of skin tumors (papillomas) is recorded for each mouse.

  • Data Analysis: The tumor-initiating activity is evaluated by comparing the number of tumors per mouse in the groups treated with different initiating agents.

Metabolic Activation and Carcinogenesis Pathway

The carcinogenic activity of 5-Methylchrysene is a multi-step process initiated by metabolic activation. The following diagram illustrates the key steps in this pathway.

Metabolic Activation of 5-Methylchrysene cluster_0 Phase I Metabolism cluster_1 Carcinogenesis 5-MeC 5-Methylchrysene Diol trans-1,2-dihydro-1,2-dihydroxy- 5-methylchrysene 5-MeC->Diol CYP450 Diol_Epoxide anti-1,2-dihydroxy-3,4-epoxy- 1,2,3,4-tetrahydro-5-methylchrysene (anti-DE-I) Diol->Diol_Epoxide CYP450 Adduct DNA Adducts Diol_Epoxide->Adduct Covalent Binding DNA DNA DNA->Adduct Mutation Mutations Adduct->Mutation Tumor Tumor Initiation Mutation->Tumor

Caption: Metabolic activation of 5-Methylchrysene to its ultimate carcinogenic diol epoxide.

The experimental workflow for assessing tumorigenicity is a critical component of preclinical toxicology and drug development.

Tumorigenicity Testing Workflow Start Test Compound (e.g., 5-MeC metabolite) Animal_Model Select Animal Model (e.g., Newborn Mice) Start->Animal_Model Dosing Administer Compound Animal_Model->Dosing Observation Monitor for Tumor Development Dosing->Observation Endpoint Scheduled Necropsy Observation->Endpoint Analysis Histopathological Analysis Endpoint->Analysis Data Quantify Tumor Incidence and Multiplicity Analysis->Data Conclusion Assess Tumorigenic Potential Data->Conclusion

Caption: General workflow for in vivo tumorigenicity testing.

References

A Comparative Guide: In Silico Predictions vs. In Vitro Results for 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of in silico predictions and in vitro experimental results for 12-Methyl-1,2,3,4-tetrahydrochrysene, a methylated polycyclic aromatic hydrocarbon (PAH). Due to the limited direct comparative studies on this specific molecule, this guide synthesizes data from closely related analogs, such as 5-methylchrysene and 6-methylchrysene, to infer and illustrate the expected correlations and discrepancies between computational and laboratory findings.

Data Presentation: A Synthesized Comparison

The following tables summarize expected in silico predictions and plausible in vitro outcomes for this compound, based on data from analogous compounds.

Table 1: Predicted Metabolic Activation and In Vitro Metabolism

ParameterIn Silico PredictionIn Vitro Experimental Result
Primary Metabolites Dihydrodiols, Hydroxymethyl derivatives, PhenolsFormation of trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (a precursor to a bay region dihydrodiol epoxide) has been observed for the analogous 6-methylchrysene in mouse skin.[1]
Metabolic Enzymes Primarily Cytochrome P450 (CYP) family enzymes (e.g., CYP1A1, CYP1B1)Human CYP1A1 and CYP1B1 are known to be involved in the metabolic activation of methylchrysenes.[2]
Reactive Intermediates Formation of bay-region dihydrodiol epoxides predicted.Bay-region dihydrodiol epoxides are known reactive intermediates of methylchrysenes that form DNA adducts.[1][3]

Table 2: Predicted Toxicological Endpoints and In Vitro Toxicity

ParameterIn Silico PredictionIn Vitro Experimental Result
Cytotoxicity Predicted to be cytotoxic, with potency dependent on metabolic activation.5-methylchrysene and its 1,2-dihydrodiol metabolite exhibit cytotoxicity in V79MZ cells expressing human CYP1A1 or CYP1B1.[2]
Genotoxicity Predicted to be mutagenic due to the formation of DNA-reactive dihydrodiol epoxides.The analogous 5-methylchrysene is a strong carcinogen, and its genotoxicity is linked to the formation of bay-region dihydrodiol epoxide-DNA adducts.[1][3]
Aryl Hydrocarbon Receptor (AhR) Activation Predicted to be an AhR agonist.Many PAHs are known ligands and activators of the Aryl Hydrocarbon Receptor.[4][5][6][7]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

1. In Vitro Metabolism Assay

  • Objective: To identify the metabolites of this compound formed by liver enzymes.

  • Methodology:

    • Incubate this compound with liver microsomes (e.g., from rats or humans) in the presence of an NADPH-generating system.

    • The reaction mixture typically contains the test compound, liver microsomes, and a buffer solution with cofactors like glucose-6-phosphate, NADP+, and magnesium chloride.

    • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C.

    • The reaction is stopped by the addition of a solvent like ice-cold acetonitrile.

    • The mixture is then centrifuged to pellet the protein.

    • The supernatant containing the metabolites is collected and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or UV detection to identify and quantify the metabolites formed.[8]

2. Cell Viability (Cytotoxicity) Assay

  • Objective: To determine the cytotoxic potential of this compound.

  • Methodology (MTT Assay):

    • Seed cells (e.g., HepG2, MCF-7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. The IC50 value (concentration that inhibits 50% of cell growth) can then be calculated.

3. Aryl Hydrocarbon Receptor (AhR) Activation Assay (Reporter Gene Assay)

  • Objective: To determine if this compound can activate the Aryl Hydrocarbon Receptor.

  • Methodology:

    • Use a cell line (e.g., Hepa-1c1c7) that is stably transfected with a reporter plasmid containing a Dioxin Response Element (DRE) upstream of a reporter gene (e.g., luciferase).

    • Seed the cells in a multi-well plate and expose them to different concentrations of this compound.

    • A known AhR agonist (e.g., TCDD) is used as a positive control.

    • After an incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

    • An increase in reporter gene activity indicates activation of the AhR signaling pathway.

Mandatory Visualization

logical_flow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Experimentation cluster_comparison Comparative Analysis in_silico_start Define Chemical Structure: This compound qsar QSAR Modeling (Toxicity Prediction) in_silico_start->qsar docking Molecular Docking (Receptor Binding) in_silico_start->docking metabolism_pred Metabolism Prediction (e.g., Meteor, ADMET Predictor) in_silico_start->metabolism_pred compare_toxicity Compare Predicted vs. Observed Toxicity qsar->compare_toxicity Predicted Toxicity Profile compare_binding Compare Predicted vs. Observed Binding Affinity docking->compare_binding Predicted Binding Scores compare_metabolism Compare Predicted vs. Observed Metabolites metabolism_pred->compare_metabolism Predicted Metabolites in_vitro_start Synthesize or Procure Compound cytotoxicity_assay Cytotoxicity Assays (e.g., MTT, LDH) in_vitro_start->cytotoxicity_assay receptor_assay Receptor Binding/Activation Assays (e.g., AhR Luciferase Assay) in_vitro_start->receptor_assay metabolism_assay In Vitro Metabolism Assays (e.g., Liver Microsomes, S9 Fraction) in_vitro_start->metabolism_assay cytotoxicity_assay->compare_toxicity Experimental IC50 Values receptor_assay->compare_binding Experimental EC50/Ki Values metabolism_assay->compare_metabolism Observed Metabolites conclusion Conclusion: Validate/Refine In Silico Models compare_toxicity->conclusion compare_binding->conclusion compare_metabolism->conclusion

Caption: Workflow for comparing in silico predictions with in vitro results.

ahr_pathway compound 12-Methyl-1,2,3,4- tetrahydrochrysene ahr_complex_cyto AhR-HSP90-XAP2 (Cytosolic Complex) compound->ahr_complex_cyto Binds to AhR metabolism Metabolism of Compound compound->metabolism ahr_complex_nuclear AhR-ARNT (Nuclear Complex) ahr_complex_cyto->ahr_complex_nuclear Translocates to Nucleus, Dimerizes with ARNT dre Dioxin Response Element (DRE) on DNA ahr_complex_nuclear->dre Binds to DRE cyp1a1 CYP1A1 Gene Transcription dre->cyp1a1 Initiates cyp1a1_protein CYP1A1 Protein (Metabolizing Enzyme) cyp1a1->cyp1a1_protein Translation cyp1a1_protein->metabolism Catalyzes toxic_effects Toxic Effects metabolism->toxic_effects Via Reactive Metabolites

References

A Comparative Guide to the Synthesis of 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon of interest in medicinal chemistry and materials science. Due to the limited availability of a directly published synthesis, this guide outlines a feasible two-step approach, beginning with a Robinson annulation to construct the core carbocyclic framework, followed by a reduction of the resulting ketone. This guide offers a detailed, plausible experimental protocol for the initial annulation and compares two established methods for the subsequent reduction: the Wolff-Kishner and Clemmensen reductions.

Summary of Synthetic Approach

The proposed synthesis commences with the Robinson annulation of 2-naphthaldehyde and 7-methyl-1-tetralone to yield the key intermediate, 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one. This intermediate is then deoxygenated to afford the target molecule, this compound. This guide provides a comparative analysis of the Wolff-Kishner and Clemmensen reductions for this final step, allowing researchers to select the most appropriate method based on substrate compatibility and available laboratory conditions.

Data Presentation: Comparison of Reduction Methods

ParameterWolff-Kishner Reduction (Huang-Minlon Modification)Clemmensen Reduction
Reaction Type Deoxygenation of a ketoneDeoxygenation of a ketone
Key Reagents Hydrazine hydrate, potassium hydroxideZinc amalgam, hydrochloric acid
Solvent High-boiling polar solvents (e.g., diethylene glycol)Toluene, ethanol, water
Temperature High (typically >180 °C)Reflux
Reaction Time 3 - 6 hours6 - 24 hours
Typical Yields 80 - 95%50 - 80%
Substrate Compatibility Suitable for base-stable compounds.Suitable for acid-stable compounds.
Functional Group Tolerance Sensitive to base-labile groups (e.g., esters, some halides).Sensitive to acid-labile groups (e.g., acetals, some alkenes).

Experimental Protocols

Step 1: Synthesis of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one via Robinson Annulation

Reactants:

  • 2-Naphthaldehyde

  • 7-Methyl-1-tetralone

  • Potassium hydroxide (catalyst)

  • Ethanol (solvent)

Procedure:

  • A solution of potassium hydroxide (0.1 eq) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • 7-Methyl-1-tetralone (1.0 eq) is added to the ethanolic KOH solution and the mixture is stirred at room temperature for 15 minutes to facilitate enolate formation.

  • 2-Naphthaldehyde (1.0 eq) is then added to the reaction mixture.

  • The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is neutralized with dilute hydrochloric acid and extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one.

Step 2, Alternative A: Wolff-Kishner Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

This protocol is based on the Huang-Minlon modification of the Wolff-Kishner reduction, which offers improved yields and shorter reaction times.[1][2]

Reactants:

  • 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

  • Hydrazine hydrate (85%)

  • Potassium hydroxide

  • Diethylene glycol (solvent)

Procedure:

  • 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq) are added to diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to 130-140 °C for 1.5 hours to form the hydrazone.

  • The condenser is then removed, and the temperature is raised to distill off water and excess hydrazine.

  • Once the temperature reaches 190-200 °C, the condenser is replaced, and the mixture is refluxed for an additional 3-4 hours, during which nitrogen gas evolves.

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with ether or toluene.

  • The combined organic extracts are washed with water and brine, dried over a suitable drying agent, and the solvent is evaporated.

  • The resulting crude product can be further purified by recrystallization or chromatography to give this compound.

Step 2, Alternative B: Clemmensen Reduction of 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

The Clemmensen reduction provides an acidic alternative for the deoxygenation of the ketone.[3][4]

Reactants:

  • 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid

  • Toluene (co-solvent)

Procedure:

  • Zinc amalgam is prepared by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, followed by decanting the solution and washing the amalgam with water.

  • The zinc amalgam, concentrated hydrochloric acid, water, and toluene are placed in a round-bottom flask equipped with a reflux condenser.

  • 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one is added to the flask.

  • The mixture is heated to a vigorous reflux with stirring. Additional portions of concentrated hydrochloric acid are added periodically during the reflux period (e.g., every 4-6 hours).

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature.

  • The organic layer is separated, and the aqueous layer is extracted with toluene or ether.

  • The combined organic layers are washed with water, sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Robinson Annulation cluster_step2 Step 2: Reduction 2-Naphthaldehyde 2-Naphthaldehyde Annulation Annulation 2-Naphthaldehyde->Annulation 7-Methyl-1-tetralone 7-Methyl-1-tetralone 7-Methyl-1-tetralone->Annulation 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one Annulation->11-Methyl-1,2,3,4-tetrahydrochrysen-1-one Reduction Reduction 11-Methyl-1,2,3,4-tetrahydrochrysen-1-one->Reduction This compound This compound Reduction->this compound

Caption: Synthetic pathway for this compound.

References

Navigating the Analytical Maze: A Guide to the Analysis of 12-Methyl-1,2,3,4-tetrahydrochrysene in the Absence of Commercial Standards

Author: BenchChem Technical Support Team. Date: November 2025

The absence of a certified reference material for 12-Methyl-1,2,3,4-tetrahydrochrysene necessitates a multi-faceted analytical approach. This involves the use of commercially available standards of structurally similar compounds, such as the parent compound 1,2,3,4-tetrahydrochrysene and other methylchrysene isomers, to develop and validate analytical methods. Custom synthesis of the target compound, while a more resource-intensive option, provides a definitive standard for unequivocal identification and quantification.

Leveraging Commercially Available Standards

Several suppliers offer certified reference materials for closely related PAH isomers. These standards are instrumental in developing chromatographic and spectroscopic methods that can be adapted for the analysis of this compound. By comparing the analytical behavior of these known compounds, researchers can infer the likely retention time, mass spectral fragmentation patterns, and NMR chemical shifts for the 12-methyl isomer.

Supplier/BrandAvailable Related StandardsAnalytical Application
Sigma-Aldrich (BCR®/ERM®) 1-Methylchrysene, 3-Methylchrysene, 6-Methylchrysene[1][2]GC-MS, HPLC, NMR
HPC Standards Methylchrysene reference materials[3]Food and environmental analysis
Chiron Wide range of alkylated PAHs and custom synthesis services[4][5][6]GC-MS, Environmental and petroleum analysis

Analytical Techniques for Isomer Differentiation

The separation and identification of methylchrysene isomers require high-resolution analytical techniques due to their similar physicochemical properties.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying PAH isomers in complex mixtures.[7] High-resolution mass spectrometry (HRMS) can further aid in confirming the elemental composition.[8][9] The retention indices and mass spectra of available methylchrysene standards can be used to predict the elution and fragmentation behavior of the 12-methyl isomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable for the unambiguous structural elucidation of isomers.[10][11][12] By analyzing the proton and carbon chemical shifts and coupling constants of known methylchrysene isomers, it is possible to predict the NMR spectrum of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative separation technique, particularly for positional isomers.[13][14] Different column chemistries can be screened to achieve the optimal separation of the target analyte from other isomers.

Experimental Workflow for Analysis

The following diagram outlines a logical workflow for the analysis of a sample suspected to contain this compound, incorporating the use of available standards and appropriate analytical techniques.

Experimental Workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation & Method Development cluster_analysis Analysis cluster_identification Identification & Confirmation sample_prep Sample Preparation method_dev Method Development using available standards (GC-MS, HPLC) sample_prep->method_dev gcms_analysis GC-MS Analysis method_dev->gcms_analysis hplc_analysis HPLC Analysis method_dev->hplc_analysis tentative_id Tentative Identification based on Retention Time & Mass Spectrum gcms_analysis->tentative_id hplc_analysis->tentative_id nmr_confirmation NMR Analysis for Structural Confirmation (if isolated) tentative_id->nmr_confirmation custom_synthesis Custom Synthesis of Standard tentative_id->custom_synthesis final_confirmation Final Confirmation with Custom Standard nmr_confirmation->final_confirmation custom_synthesis->final_confirmation

Caption: Workflow for analyzing this compound.

Detailed Experimental Protocol: GC-MS Analysis of Methylchrysene Isomers

This protocol provides a representative method for the analysis of methylchrysene isomers using gas chromatography-mass spectrometry.

1. Preparation of Standards and Samples:

  • Prepare individual stock solutions of commercially available methylchrysene isomers (e.g., 1-, 3-, 6-methylchrysene) and the parent compound (1,2,3,4-tetrahydrochrysene) in a suitable solvent (e.g., toluene, isooctane) at a concentration of 100 µg/mL.

  • Prepare a mixed standard solution containing all available isomers at a concentration of 10 µg/mL each.

  • Prepare the sample by extracting the analytes of interest using an appropriate method (e.g., liquid-liquid extraction, solid-phase extraction) and dissolve the final extract in the same solvent as the standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp 1: 10 °C/min to 250 °C.

    • Ramp 2: 5 °C/min to 310 °C, hold for 10 minutes.

  • MS Transfer Line Temperature: 290 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

3. Data Analysis:

  • Analyze the mixed standard solution to determine the retention times and mass spectra of the known methylchrysene isomers.

  • Analyze the sample extract.

  • Tentatively identify this compound in the sample by comparing its mass spectrum to the fragmentation patterns of the known isomers and by predicting its retention time relative to the other isomers. The elution order of methylchrysene isomers on a non-polar column is generally related to their boiling points and molecular shape.

Signaling Pathway Context

While the primary focus of this guide is analytical, it is important to consider the biological context of PAHs. Many PAHs are known to exert their toxic and carcinogenic effects through the aryl hydrocarbon receptor (AhR) signaling pathway. The binding of a PAH to the AhR leads to its translocation to the nucleus and the subsequent transcription of genes involved in metabolism, such as cytochrome P450 enzymes. This metabolic activation can lead to the formation of reactive intermediates that can damage DNA.

AhR Signaling Pathway Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_nucleus Nuclear Events PAH PAH (e.g., Methylchrysene) AhR_complex AhR-HSP90-XAP2 Complex PAH->AhR_complex Binding PAH_AhR PAH-AhR Complex AhR_complex->PAH_AhR Conformational Change Nucleus Nucleus PAH_AhR->Nucleus ARNT ARNT Transcription Transcription of Target Genes (e.g., CYP1A1) ARNT->Transcription Metabolism Metabolic Activation Transcription->Metabolism DNA_Adducts DNA Adducts Metabolism->DNA_Adducts Toxicity Toxicity/Carcinogenicity DNA_Adducts->Toxicity PAH_AhR_n PAH-AhR PAH_AhR_n->ARNT Dimerization

Caption: Simplified diagram of the AhR signaling pathway for PAHs.

Conclusion

The analysis of this compound presents a significant challenge due to the lack of commercially available standards. However, by employing a systematic approach that utilizes available standards of related isomers, high-resolution analytical techniques, and a sound understanding of chromatographic and spectroscopic principles, researchers can confidently move towards the tentative identification and potential quantification of this compound. For definitive confirmation and accurate quantification, the custom synthesis of a certified standard remains the most reliable solution. This guide provides a framework for navigating these analytical complexities and advancing research in the field of PAH analysis.

References

Safety Operating Guide

Safe Disposal of 12-Methyl-1,2,3,4-tetrahydrochrysene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Navigating the complexities of chemical waste management is paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of 12-Methyl-1,2,3,4-tetrahydrochrysene, a polycyclic aromatic hydrocarbon (PAH), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical due to the hazardous nature of PAHs.[1]

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Characterization and Segregation

This compound is classified as a polycyclic aromatic hydrocarbon (PAH). Waste containing PAHs is typically considered hazardous.[1] It is imperative to not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Key Segregation Practices:

  • Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and weighing papers, in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled waste container. Do not mix with aqueous waste or other incompatible solvents.[2] Many laboratories require the separation of halogenated and non-halogenated solvent wastes.[2]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this chemical must be disposed of in a designated sharps container for hazardous chemical waste.[3]

III. Step-by-Step Disposal Protocol

  • Container Selection: Choose a waste container that is compatible with this compound and any solvents used. The container must be in good condition with a secure, tight-fitting lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific components and their approximate concentrations. Follow your institution's specific labeling requirements.

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel. Keep containers closed except when adding waste.[2]

  • Request for Pickup: Once the container is full or ready for disposal, follow your institution's established procedures to request a hazardous waste pickup from the EHS department or a licensed waste management contractor.[4] Do not transport hazardous waste outside of the laboratory yourself.[4]

  • Empty Container Disposal: An "empty" container that held this compound may still be considered hazardous. To render it non-hazardous, it may need to be triple-rinsed with a suitable solvent.[4] The rinsate from this process must be collected and disposed of as hazardous waste.[2][4] Consult your EHS department for approved rinsing procedures. After proper decontamination, deface the original label before disposal or recycling.[4]

  • Spill Cleanup: In the event of a spill, the spilled chemical and all materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be treated as hazardous waste and disposed of accordingly.[4]

IV. Quantitative Disposal Guidelines

The following table summarizes general quantitative guidelines for laboratory chemical waste disposal. Specific limits are institution-dependent and should be confirmed with your EHS department.

ParameterGuidelineCitation
In-Lab Neutralization Strong acids or bases are limited to quantities of 25 milliliters or less for in-lab neutralization and must be diluted 10:1 before the process.[5]
Sewer Disposal Volume Limited to 5 gallons of liquid or 1 kilogram of water-soluble solids per discharge, and only for non-hazardous materials. PAHs are not suitable for sewer disposal. [5]
Empty Container Rinsing Each rinse should be performed with a solvent amount equal to approximately 5 percent of the container's volume. The rinsate is collected as hazardous waste.[4]

V. Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste from the point of generation to final removal.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (Solid, Liquid, Sharps) B Segregate Waste Streams (PAH, Non-PAH, etc.) A->B C Select & Label Compatible Container B->C D Accumulate Waste in Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Request Waste Pickup (via EHS/Contractor) E->F G Waste Collection by Trained Personnel F->G Scheduled Pickup H Transportation to Central Storage/Treatment Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Researchers must always consult their institution's specific safety and waste disposal protocols and the relevant Safety Data Sheets (SDS) for all chemicals used. Your institution's Environmental Health and Safety (EHS) department is the primary resource for any questions regarding chemical disposal.

References

Safeguarding Your Research: A Guide to Handling 12-Methyl-1,2,3,4-tetrahydrochrysene

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling 12-Methyl-1,2,3,4-tetrahydrochrysene. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a polycyclic aromatic hydrocarbon (PAH). While specific data for this compound is limited, it should be handled with the utmost care due to the known hazards of related compounds. PAHs are often associated with carcinogenic, mutagenic, and irritant properties.

Primary Hazards:

  • Carcinogenicity: May cause cancer.[1][2][3]

  • Acute Toxicity: Toxic if swallowed.[1]

  • Skin and Eye Damage: Can cause serious eye damage and skin irritation.[3][4]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[1][3]

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.[2]
Eyes/Face Safety glasses with side shields or chemical safety gogglesA face shield may be required for operations with a high risk of splashing.[5]
Body Laboratory coat or chemical-resistant apronA flame-retardant lab coat is recommended. Ensure the coat is fully buttoned.
Respiratory Use in a well-ventilated area or a chemical fume hoodIf there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Safe Handling and Operational Plan

A systematic approach to handling this compound is critical to prevent exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all necessary equipment and reagents before handling the compound.

  • Handling:

    • Conduct all work with this compound inside a certified chemical fume hood.

    • Avoid the generation of dust or aerosols.

    • Use the smallest quantity of the chemical necessary for the experiment.

    • Keep containers tightly closed when not in use.

    • Do not eat, drink, or smoke in the laboratory.[1]

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Spill Management:

    • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • For larger spills, evacuate the area and contact the appropriate emergency response team.

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination.

Disposal Protocol:

  • Segregation:

    • All waste contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the hazardous waste container in a designated, secure area, away from incompatible materials.

  • Disposal:

    • Dispose of the hazardous waste through an approved environmental management company, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling & Disposal cluster_spill Spill Response A Review SDS and Experimental Protocol B Verify Fume Hood, Eyewash, and Safety Shower Functionality A->B C Don Appropriate PPE B->C D Work Inside Chemical Fume Hood C->D E Minimize Dust/Aerosol Generation D->E F Keep Containers Closed E->F G No Food, Drink, or Smoking F->G H Decontaminate Work Area G->H I Segregate and Label Hazardous Waste H->I J Dispose of Contaminated PPE I->J L Store Waste in Designated Area I->L K Wash Hands Thoroughly J->K End Procedure Complete K->End L->End Spill Spill Occurs SmallSpill Small Spill: Absorb and Collect Spill->SmallSpill Small LargeSpill Large Spill: Evacuate and Alert Spill->LargeSpill Large SmallSpill->I LargeSpill->End Follow Emergency Procedures

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.